1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Description
Properties
IUPAC Name |
oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMDGWNBMNOMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63590-62-5 | |
| Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides insights into its synthesis and analysis, and explores its potential pharmacological relevance.
Chemical Identity and Physical Properties
This compound is the hydrobromide salt of the amide formed between piperazine and tetrahydro-2-furoic acid. The piperazine moiety is a common scaffold in many biologically active compounds, and its combination with the tetrahydrofuroyl group results in a molecule with potential for diverse pharmacological applications, particularly in neuropharmacology.[1] The hydrobromide salt form generally enhances the compound's stability and solubility in aqueous media.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 63590-62-5[1] |
| Molecular Formula | C₉H₁₇BrN₂O₂ |
| IUPAC Name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone hydrobromide[2] |
| Synonyms | 1-(Tetrahydrofuran-2-carbonyl)piperazine hydrobromide, N-(2-Tetrahydrofuroyl)piperazine HBr[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 265.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 103-107 °C or 152-160 °C | [2][3] |
| Solubility | Soluble in polar solvents, including water. | [1] |
| Boiling Point (Free Base) | 140 °C @ 1.5 mmHg | [4] |
| Density (Free Base) | 1.170 g/mL | [4] |
Note: The discrepancy in the reported melting point may be due to different polymorphic forms or measurement conditions.
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the acylation of piperazine to form the free base, followed by salt formation with hydrobromic acid.
Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)
This protocol is a generalized procedure based on common amidation reactions involving piperazine derivatives.
Materials:
-
Piperazine
-
Tetrahydro-2-furoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Aqueous base solution (e.g., Sodium hydroxide, Potassium carbonate)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve piperazine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. To ensure the reaction of only one nitrogen atom of piperazine, it is common to use an excess of piperazine or a protecting group strategy.
-
Cool the solution in an ice bath.
-
Slowly add a solution of tetrahydro-2-furoyl chloride in the same anhydrous solvent to the cooled piperazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with an aqueous base solution to neutralize any formed hydrochloric acid and remove unreacted starting materials.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Tetrahydrofuroyl)piperazine as an oil or solid.
Experimental Protocol: Formation and Purification of the Hydrobromide Salt
Materials:
-
Crude 1-(2-Tetrahydrofuroyl)piperazine
-
Hydrobromic acid (aqueous or in a suitable solvent like acetic acid)
-
A suitable solvent for recrystallization (e.g., Isopropanol, Ethanol, or a mixture with a non-polar solvent like diethyl ether or toluene)
Procedure:
-
Dissolve the crude 1-(2-Tetrahydrofuroyl)piperazine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a stoichiometric amount of hydrobromic acid to the solution while stirring. The hydrobromide salt should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
For further purification, recrystallize the crude hydrobromide salt from a suitable solvent system. This typically involves dissolving the solid in a hot solvent and allowing it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide (CAS 63590-62-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Tetrahydrofuroyl)piperazine hydrobromide, with the CAS registry number 63590-62-5, is a heterocyclic organic compound. It is primarily recognized as a key intermediate in the synthesis of Terazosin, a medication used to treat symptoms of an enlarged prostate (benign prostatic hyperplasia, BPH) and high blood pressure (hypertension). This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its role in pharmaceutical manufacturing. Due to the limited publicly available information on the specific biological activity and mechanism of action of this intermediate, this guide also contextualizes its relevance within the broader class of piperazine derivatives known for their neuropharmacological activities.
Physicochemical and Pharmacological Data
The following tables summarize the key quantitative data for this compound and its free base.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 63590-62-5 | N/A |
| Molecular Formula | C₉H₁₇BrN₂O₂ | [1] |
| Molecular Weight | 265.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 152-160 °C | [3] |
| Boiling Point | 386.4 °C at 760 mmHg | [3] |
| Flash Point | 187.5 °C | [3] |
| Solubility | Soluble in polar solvents. The hydrobromide salt form enhances solubility. | [2] |
Table 2: Spectral and Computational Data (Free Base: 1-(2-Tetrahydrofuroyl)piperazine, CAS 63074-07-7)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆N₂O₂ | [4] |
| Molecular Weight | 184.24 g/mol | [5][6] |
| XLogP3-AA | -0.5 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 1 | [8] |
| Exact Mass | 184.121177757 Da | [7] |
| pKa | 8.37 ± 0.10 (Predicted) | [4] |
Experimental Protocols
Synthesis of 1-(2-Tetrahydrofuroyl)piperazine
The synthesis of the free base, 1-(2-Tetrahydrofuroyl)piperazine, can be achieved through the acylation of piperazine with tetrahydro-2-furoic acid or its derivatives. The following protocol is based on established chemical principles for amide bond formation.
Materials:
-
Piperazine
-
Tetrahydro-2-furoyl chloride
-
Anhydrous polar organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Aqueous base solution (e.g., sodium hydroxide, potassium carbonate)
-
Hexamethyldisilazane (HMDS) (alternative for direct coupling)
-
Tetrahydro-furan-2-carboxylic acid (alternative for direct coupling)
Procedure (via Acyl Chloride):
-
In a reaction vessel, dissolve an excess of piperazine in an anhydrous polar organic solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a solution of tetrahydro-2-furoyl chloride in the same solvent to the piperazine solution with vigorous stirring. The use of excess piperazine helps to minimize the formation of the di-substituted byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, wash the reaction mixture with an aqueous base solution to neutralize the formed hydrochloride salt and remove unreacted acyl chloride.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-(2-Tetrahydrofuroyl)piperazine by a suitable method such as column chromatography or distillation under reduced pressure.
Alternative Procedure (Direct Coupling): An alternative method involves the direct coupling of piperazine with tetrahydro-furan-2-carboxylic acid using a coupling agent or by heating with a reagent like HMDS at approximately 110 °C for 8 hours.[5]
Formation of the Hydrobromide Salt
Materials:
-
1-(2-Tetrahydrofuroyl)piperazine (free base)
-
Hydrobromic acid (HBr) solution in a suitable solvent (e.g., isopropanol, ether)
-
Anhydrous solvent (e.g., isopropanol, ethanol)
Procedure:
-
Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine in a minimal amount of an anhydrous solvent.
-
Slowly add a stoichiometric amount of a hydrobromic acid solution to the stirred solution of the free base.
-
The hydrobromide salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture.
-
Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or impurities.
-
Dry the this compound product under vacuum to a constant weight.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
References
- 1. US5412095A - Terazosin monohydrochloride and processes and intermediate for its production - Google Patents [patents.google.com]
- 2. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
- 3. CA2143971C - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. lookchem.com [lookchem.com]
An In-Depth Technical Guide to the Molecular Structure of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document summarizes the available quantitative data, details a known synthesis protocol, and presents a visualization of the molecular structure. It is important to note that while the broader class of piperazine derivatives has been studied for its neuropharmacological potential, specific biological signaling pathways involving this compound are not documented in the currently available scientific literature.
Chemical and Physical Properties
This compound is the hydrobromide salt of the parent compound, 1-(2-Tetrahydrofuroyl)piperazine. The free base is a colorless to yellow viscous liquid, while the hydrobromide salt is typically a solid. The salt form is generally preferred in pharmaceutical applications to improve solubility and stability.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for both the free base and the hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine.
| Identifier | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) | This compound |
| CAS Number | 63074-07-7[2] | 63590-62-5 |
| Molecular Formula | C₉H₁₆N₂O₂[2] | C₉H₁₆N₂O₂ · HBr |
| Molecular Weight | 184.24 g/mol [2] | 265.15 g/mol (calculated) |
| Appearance | Colorless to yellow viscous liquid[3] | Solid |
| Property | Value | Source |
| Melting Point | 103-107 °C (for the hydrobromide salt) | |
| Boiling Point | 120-125 °C at 0.2 mmHg (for the free base) | [4] |
| Water Solubility | Fully miscible (for the free base) | [3] |
Molecular Structure
The molecular structure of 1-(2-Tetrahydrofuroyl)piperazine consists of a piperazine ring acylated at one of the nitrogen atoms with a tetrahydrofuroyl group. The hydrobromide salt is formed by the protonation of the second nitrogen atom of the piperazine ring by hydrobromic acid.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)
A common method for the synthesis of the free base involves the acylation of piperazine with a derivative of tetrahydrofuroic acid.[3] A specific protocol is detailed in a US patent, which describes the reaction of N-benzyl-N'-(2-furoyl)piperazine followed by hydrogenation and subsequent reaction to form the tetrahydrofuroyl derivative.[4] An alternative and more direct synthesis is also described:
Reactants:
-
N-(2-furoyl)-N'-benzyl piperazine
-
5% Palladium on carbon catalyst
-
Ethanol
-
Sodium hydroxide
-
Chloroform
-
Thionyl chloride (to prepare tetrahydro-2-furoyl chloride from tetrahydro-2-furoic acid)
-
Piperazine
Procedure:
-
N-(2-furoyl)-N'-benzyl piperazine is hydrogenated in ethanol using a 5% palladium on carbon catalyst. The product, N-(tetrahydro-2-furoyl)piperazine, is obtained by distillation.[4]
-
Alternatively, tetrahydro-2-furoic acid can be reacted with thionyl chloride to produce tetrahydro-2-furoyl chloride.[4]
-
The resulting tetrahydro-2-furoyl chloride is then reacted with piperazine in the presence of a base, such as sodium hydroxide, in a suitable solvent like chloroform.[4] The product is extracted and purified.
Formation of the Hydrobromide Salt
The hydrobromide salt is formed by treating the free base, 1-(2-Tetrahydrofuroyl)piperazine, with hydrobromic acid. A patent describes the conversion of the free base to its hydrobromide salt, which results in a product with a melting point of 152-156 °C.[4]
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature, including journals and patent databases, did not yield any specific information on the biological activity or the signaling pathways directly involving this compound.
However, the piperazine moiety is a common scaffold in many pharmacologically active compounds, particularly those targeting the central nervous system.[5][6] Derivatives of piperazine have been investigated for a wide range of activities, including antipsychotic, antidepressant, and anxiolytic effects, often through interactions with neurotransmitter receptors such as serotonin and dopamine receptors.[5][6][7] The neuropharmacological potential of piperazine derivatives is an active area of research.[6]
Given that 1-(2-Tetrahydrofuroyl)piperazine serves as an intermediate in the synthesis of some centrally acting muscle relaxants and potential neuroactive agents, it is plausible that its derivatives may interact with neuronal signaling pathways.[3] However, without specific experimental data for the title compound, any discussion of its role in signaling pathways would be speculative.
Conclusion
This compound is a well-characterized small molecule with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While the broader class of piperazine-containing compounds holds significant promise in neuropharmacology, the specific biological functions and associated signaling pathways of this compound remain an unexplored area of research. This presents an opportunity for future investigations to elucidate the potential therapeutic applications of this compound and its derivatives.
Spectral Data
References
- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 2. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Core Mechanism of Action of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound that primarily serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. While the compound itself is not an active therapeutic agent, its core structure is integral to the development of drugs targeting a range of conditions, most notably those involving the adrenergic system. This technical guide provides an in-depth exploration of the mechanism of action of drugs derived from this piperazine-based precursor, with a primary focus on the well-characterized alpha-1 adrenergic receptor antagonist, Terazosin. This document will detail the molecular interactions, downstream signaling pathways, and functional outcomes associated with these derivative compounds. Furthermore, it will present quantitative pharmacological data, comprehensive experimental protocols for relevant assays, and visual representations of key biological and experimental processes.
Introduction to this compound
This compound is a piperazine derivative characterized by a tetrahydrofuroyl group attached to one of the nitrogen atoms of the piperazine ring. Its hydrobromide salt form enhances its stability and solubility, making it a versatile building block in medicinal chemistry. The principal significance of this compound lies in its role as a precursor in the synthesis of more complex molecules with therapeutic potential, including centrally acting muscle relaxants and neuroactive agents. One of the most prominent examples of a drug synthesized using this intermediate is Terazosin, a selective alpha-1 adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.
Primary Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
The pharmacological activity of key drugs derived from 1-(2-Tetrahydrofuroyl)piperazine, such as Terazosin, is primarily mediated through the blockade of alpha-1 adrenergic receptors.
The Alpha-1 Adrenergic Receptor and its Subtypes
Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine. There are three subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, most notably the contraction of smooth muscle.
Molecular Interaction and Downstream Signaling
Terazosin and similar derivatives act as competitive antagonists at alpha-1 adrenoceptors. This means they bind to the receptor at the same site as the natural ligands but do not activate it, thereby blocking the effects of norepinephrine and epinephrine.
The binding of an agonist to the alpha-1 adrenoceptor typically initiates the following signaling cascade:
-
Gq/11 Protein Activation: The activated receptor couples to the Gq/11 family of G-proteins.
-
Phospholipase C (PLC) Activation: The Gq/11 protein, in turn, activates phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.
By blocking the initial step of this cascade—the binding of catecholamines to the receptor—Terazosin effectively inhibits these downstream events, leading to smooth muscle relaxation.
Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway.
Quantitative Pharmacological Data
The affinity and potency of Terazosin at alpha-1 adrenergic receptors have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of Terazosin for Alpha-1 Adrenergic Receptors
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Terazosin | α1 | Human Prostate | [125I]-Heat | 3.6 | [1] |
| R(+)-Terazosin | α1 | Human Prostate | [125I]-Heat | 3.8 | [1] |
| S(-)-Terazosin | α1 | Human Prostate | [125I]-Heat | 2.8 | [1] |
| Terazosin | α1 | Canine Brain | [125I]-Heat | 6.7 | [1] |
| R(+)-Terazosin | α1 | Canine Brain | [125I]-Heat | 8.4 | [1] |
| S(-)-Terazosin | α1 | Canine Brain | [125I]-Heat | 5.6 | [1] |
| Terazosin | α1 | Human Prostate | [3H]-Prazosin | 2.5 (IC50 corr) | [2] |
| Terazosin | α1 | Canine Brain | [3H]-Prazosin | 2.0 (IC50 corr) | [2] |
Table 2: Functional Potency of Terazosin
| Assay | Tissue/Model | Agonist | Parameter | Value | Reference |
| Smooth Muscle Contraction | Rabbit Aorta | Phenylephrine | pA2 | ~9.0 | [3] |
| Blood Pressure Reduction | Healthy Volunteers | - | EC50 (Systolic) | 29.9 ± 4.3 µg/L | |
| Blood Pressure Reduction | Healthy Volunteers | - | EC50 (Diastolic) | 28.7 ± 4.0 µg/L |
Experimental Protocols
The characterization of the mechanism of action of alpha-1 adrenergic antagonists like Terazosin relies on well-established in vitro assays. Detailed below are representative protocols for a radioligand binding assay and a smooth muscle contraction assay.
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Terazosin) for alpha-1 adrenergic receptors using [3H]-prazosin as the radioligand.
Materials:
-
Membrane Preparation: Cell membranes from a tissue or cell line expressing alpha-1 adrenoceptors (e.g., rat prostate, rabbit aorta, or a transfected cell line).
-
Radioligand: [3H]-prazosin.
-
Test Compound: Terazosin.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of Terazosin in the assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of [3H]-prazosin (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]-prazosin, 50 µL of 10 µM phentolamine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [3H]-prazosin, 50 µL of each Terazosin dilution, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, which have been pre-soaked in wash buffer.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters into scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding of [3H]-prazosin as a function of the logarithm of the Terazosin concentration.
-
Determine the IC50 value (the concentration of Terazosin that inhibits 50% of the specific binding of [3H]-prazosin) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Figure 2. Radioligand Binding Assay Workflow.
In Vitro Smooth Muscle Contraction Assay
This protocol describes a method to determine the functional potency of an antagonist (e.g., Terazosin) in inhibiting agonist-induced smooth muscle contraction in an isolated tissue bath.
Materials:
-
Isolated Tissue: A strip of smooth muscle tissue (e.g., rabbit aorta or rat vas deferens).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition per liter: 6.9 g NaCl, 0.35 g KCl, 0.28 g CaCl2, 0.29 g MgSO4·7H2O, 0.16 g KH2PO4, 2.1 g NaHCO3, 2.0 g glucose).
-
Agonist: Phenylephrine (an alpha-1 adrenoceptor agonist).
-
Antagonist: Terazosin.
-
Carbogen Gas: 95% O2 / 5% CO2 mixture.
-
Isolated organ bath system with force-displacement transducer and data acquisition software.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue and place it in ice-cold PSS.
-
Prepare tissue strips of appropriate size (e.g., 2-3 mm wide rings of aorta).
-
-
Mounting and Equilibration:
-
Mount the tissue strip in the organ bath containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Apply an optimal basal tension (e.g., 1-2 grams for rabbit aorta) and allow the tissue to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust and sustained contraction indicates a healthy preparation.
-
Wash the tissue with fresh PSS and allow it to return to the baseline tension.
-
-
Cumulative Concentration-Response Curve to Agonist:
-
Obtain a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the bath and recording the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue repeatedly with PSS to remove the agonist and allow it to return to baseline.
-
-
Antagonist Incubation and Second Agonist Curve:
-
Add a known concentration of Terazosin to the bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of Terazosin, obtain a second cumulative concentration-response curve for phenylephrine.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximal response to KCl) against the logarithm of the agonist concentration for both curves (with and without the antagonist).
-
The presence of a competitive antagonist like Terazosin will cause a rightward shift in the concentration-response curve of the agonist.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).
-
A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Conclusion
This compound serves as a pivotal synthetic intermediate in the development of pharmacologically active compounds. The primary mechanism of action of its key derivatives, exemplified by Terazosin, is the selective antagonism of alpha-1 adrenergic receptors. This blockade inhibits the downstream signaling cascade initiated by catecholamines, leading to smooth muscle relaxation. This mechanism is the basis for the therapeutic efficacy of these drugs in conditions such as benign prostatic hyperplasia and hypertension. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the molecular and functional pharmacology of these important therapeutic agents for researchers and drug development professionals.
References
The Versatility of the Piperazine Scaffold: A Technical Guide to its Diverse Biological Activities
For Immediate Release
The simple six-membered heterocyclic ring of piperazine, containing two opposing nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a vast array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, and neuroprotective properties of piperazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The piperazine nucleus is a key component in numerous FDA-approved medications, underscoring its importance as a "privileged structure" in the design of novel therapeutic agents.[1]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Piperazine derivatives have emerged as a prominent class of anticancer agents, with several FDA-approved drugs incorporating this key structural motif.[2][3] Their efficacy stems from the ability to interact with a multitude of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1]
Mechanisms of Action
The anticancer effects of piperazine-containing compounds are diverse and often multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells.[4] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Furthermore, many piperazine derivatives exhibit potent anti-proliferative activity by causing cell cycle arrest, frequently at the G2/M phase, thereby halting the division of cancerous cells.[1]
Key signaling pathways that are often dysregulated in cancer are also targeted by piperazine derivatives. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a notable target for inhibition by some of these compounds.[1]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of selected piperazine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazine-containing derivative 29 | HCT-116 (Colon) | 3.0 | [3] |
| Piperazine-containing derivative 29 | Colo-205 (Colon) | 1.0 | [3] |
| Compound 22 | - | 0.11 | [3] |
| Compound 23 | - | 0.35 | [3] |
| Compound 27 | HeLa (Cervical) | - | [3] |
| Compound 56 | MCF7 (Breast) | 39.0 | [3] |
| Compound 56 | A431 (Skin) | 55.9 | [3] |
| Bergenin derivative 5a | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |
| Bergenin derivative 5c | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |
| Bergenin derivative 10f | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |
| Bergenin derivative 13o | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |
| Bergenin derivative 5a | SCC09 (Oral) | 17.41 - 91.9 | [5] |
| Bergenin derivative 5c | SCC09 (Oral) | 17.41 - 91.9 | [5] |
| Bergenin derivative 10f | SCC09 (Oral) | 17.41 - 91.9 | [5] |
| Bergenin derivative 13o | SCC09 (Oral) | 17.41 - 91.9 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of piperazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative and a vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi, making them promising candidates in the fight against infectious diseases.[6]
Mechanisms of Action
The antimicrobial mechanisms of piperazine derivatives are varied. In some cases, the incorporation of electron-withdrawing groups like chloro, bromo, or nitro moieties on the piperazine scaffold has been shown to enhance antibacterial activity.[6] Molecular docking studies have provided insights into the binding interactions of these derivatives with essential microbial enzymes and proteins, thereby validating their mechanisms of action.[6]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of piperazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Type | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Chalcones with piperazine moiety | Staphylococcus aureus, Escherichia coli | - | ||
| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | - | |
| 4-substituted-1-(4-substituted phenyl)-piperazine | S. aureus, S. epidermidis, P. aeruginosa, E. coli | - | ||
| Unspecified piperazine derivative | Candida albicans | 2.22 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The piperazine derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive and negative controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity: A Promising Frontier in Infectious Disease
Piperazine derivatives have also shown considerable promise as antiviral agents, with research demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Chikungunya virus.[7][8] Several FDA-approved antiviral drugs are based on the piperazine scaffold.[7]
Mechanisms of Action
The antiviral mechanisms of piperazine derivatives are often virus-specific. For instance, some derivatives have shown the ability to inhibit viral entry into host cells. In the case of Chikungunya virus, piperazine has been shown to bind to the hydrophobic pocket of the capsid protein, suggesting a potential mechanism for inhibiting viral assembly.[8] For SARS-CoV-2, non-covalent piperazine-based inhibitors of the main protease (Mpro), a key enzyme in viral replication, have been developed.[9]
Quantitative Data on Antiviral Activity
The antiviral activity of piperazine derivatives is often quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50).
| Derivative | Virus | Assay | EC50 (µM) | IC50 (µM) | Reference |
| Piperazine derivative 31 | HIV | - | - | 0.0472 | [7] |
| Piperazine derivative 32 | HIV | - | - | 0.146 | [7] |
| Piperazine derivative 33 | HIV | - | - | 0.0314 | [7] |
| Piperazine derivative 34 | HIV | - | - | 0.0751 | [7] |
| Piperazine derivative 61 | HBV | - | 25.31 | - | [7] |
| Piperazine derivative 62 | HBV | - | < 16.4 | - | [7] |
| GC-55 | SARS-CoV-2 | Antiviral | 0.54 | - | [9] |
| GC-67 | SARS-CoV-2 | Antiviral | 0.78 | - | [9] |
| GC-78-HCl | SARS-CoV-2 | Antiviral | 0.40 | - | [9] |
| GC-78-HCl | SARS-CoV-2 | Enzyme-inhibitory | - | 0.19 | [9] |
| Flavonol derivative S15 | Tobacco Mosaic Virus (TMV) | Curative | 174.5 (µg/mL) | - | [10] |
| Flavonol derivative S19 | Tobacco Mosaic Virus (TMV) | Curative | 110.4 (µg/mL) | - | [10] |
| Flavonol derivative S4 | Tobacco Mosaic Virus (TMV) | Protective | 140.3 (µg/mL) | - | [10] |
| Flavonol derivative S19 | Tobacco Mosaic Virus (TMV) | Protective | 116.1 (µg/mL) | - | [10] |
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Infection: The cells are infected with a known amount of the virus.
-
Compound Treatment: After a short incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the piperazine derivative.
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control to determine the percentage of inhibition.
Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders
Piperazine derivatives are being actively investigated for their potential therapeutic applications in a range of neurological disorders, including Alzheimer's disease and anxiety.[11][12] Their neuroprotective effects are often attributed to their ability to modulate neuroinflammation and oxidative stress.[13]
Mechanisms of Action
In the context of Alzheimer's disease, some piperazine derivatives have been shown to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation.[11][14] Other derivatives have demonstrated neuroprotective effects by attenuating the neurotoxic effects of substances like aluminum chloride, in part by inhibiting acetylcholinesterase (AChE) and reducing oxidative damage.[15] The anxiolytic effects of some piperazine derivatives are linked to their activity as agonists at serotonin 5-HT1A receptors.[12]
Experimental Protocol: In Vivo Assessment of Neuroprotection (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Drug Administration: Animals are treated with the piperazine derivative or a vehicle control.
-
Probe Trial: The platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Conclusion
The piperazine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its structural simplicity and amenability to chemical modification allow for the fine-tuning of pharmacological properties to target a wide range of diseases. The diverse biological activities of piperazine derivatives, from combating cancer and infectious diseases to offering hope for neurodegenerative disorders, highlight the enduring importance of this heterocyclic nucleus in medicinal chemistry. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation therapies for some of the most pressing global health challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 8. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. researchgate.net [researchgate.net]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
Introduction
This document provides a comprehensive technical overview of the available solubility information for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide (CAS Number: 63590-62-5). Due to the limited publicly available quantitative data for this specific compound, this guide focuses on summarizing the qualitative solubility characteristics and presenting standardized, industry-accepted protocols for its empirical determination. Furthermore, this guide provides the biological context of the compound as a known impurity of Terazosin and a reactant in the synthesis of leukotriene biosynthesis inhibitors.
Compound Identification:
-
Chemical Name: this compound
-
Synonyms: Piperazin-1-yl(tetrahydrofuran-2-yl)methanone hydrobromide, N-(Tetrahydro-2-furoylcarbonyl)piperazine hydrobromide[1]
-
Free Base CAS: 1-(Tetrahydro-2-furoyl)piperazine, 63074-07-7[7]
Solubility Profile
No specific quantitative solubility data (e.g., mg/mL at a given temperature) for this compound has been found in publicly available literature. However, qualitative descriptions suggest its general behavior in aqueous and organic solvents. The hydrobromide salt form is intended to improve aqueous solubility compared to its free base.[6]
The table below summarizes the available qualitative data for the hydrobromide salt and its corresponding free base. It is important to note the conflicting reports regarding the water solubility of the free base.
Table 1: Qualitative Solubility Data
| Compound Form | CAS Number | Solvent | Reported Solubility | Source(s) |
| Hydrobromide Salt | 63590-62-5 | Polar Solvents | Enhanced solubility | [6] |
| Hydrobromide Salt | 63590-62-5 | Water | Soluble | [5] |
| Free Base | 63074-07-7 | Water | Soluble | [7] |
| Free Base | 63074-07-7 | Water | Sparingly Soluble | [7] |
| Free Base | 63074-07-7 | Water | Fully Miscible | [7] |
| Free Base | 63074-07-7 | Polar Organic Solvents (Ethanol, Methanol, DMSO) | Moderate Solubility | [7] |
Recommended Experimental Protocols for Solubility Determination
Given the absence of public quantitative data, researchers will need to determine the solubility profile empirically. The following are detailed, standard methodologies appropriate for pharmaceutical compounds like this compound.
Equilibrium Solubility Determination via Shake-Flask Method (ICH/WHO Guideline)
The Shake-Flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8][9]
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of flasks or vials containing the desired test medium (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers).[2][10] The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[8]
-
Equilibration: Seal the flasks and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[2][10]
-
Agitation: Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9] Preliminary studies should be conducted to determine the time required to reach equilibrium, which is confirmed when consecutive measurements of the solute concentration are constant.[10]
-
Phase Separation: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid using centrifugation and/or filtration (e.g., with a 0.45 µm PVDF filter). Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Replication: The experiment should be performed in triplicate at each pH condition to ensure the reliability of the results.[2]
pH-Solubility Profile Determination via Potentiometric Titration
This method is highly efficient for determining the intrinsic solubility and pKa of ionizable compounds.
Objective: To measure the solubility as a function of pH by titrating a suspension of the compound.
Methodology:
-
Instrument Setup: Use a calibrated automated titrator equipped with a pH electrode.
-
Sample Preparation: Create a suspension of the compound in water or a specific ionic strength medium.
-
Titration: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH). The instrument records the pH of the solution after each addition of titrant.
-
Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The point where the compound begins to precipitate or fully dissolves provides data to calculate the solubility at different pH values.
-
Calculation: Specialized software uses the Henderson-Hasselbalch equation and mass balance principles to calculate the intrinsic solubility (solubility of the un-ionized form) and the pKa of the compound from the titration data.[11]
Visualizations: Workflows and Biological Context
Experimental Workflow
The following diagram illustrates the logical steps of the recommended Shake-Flask method for determining equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Biological Context: Leukotriene Biosynthesis Pathway
1-(2-Tetrahydrofuroyl)piperazine has been used as a reactant for preparing inhibitors of leukotriene biosynthesis. Leukotrienes are pro-inflammatory lipid mediators involved in various diseases, including asthma.[12] The diagram below outlines the core enzymatic steps in this pathway, which represents the therapeutic target for compounds derived from the subject molecule.
Caption: Simplified Leukotriene Biosynthesis Pathway.
References
- 1. 63590-62-5 CAS Manufactory [m.chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. scbt.com [scbt.com]
- 4. 1-(2-Tetrahydrofuroyl)piperazine 63590-62-5 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. who.int [who.int]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a key intermediate in pharmaceutical synthesis. This document details available data on its properties, experimental protocols for its synthesis and analysis, and its role in the production of therapeutic agents.
Core Chemical and Physical Properties
This compound is a piperazine derivative recognized for its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrobromide salt form often enhances the compound's stability and solubility in polar solvents, which is advantageous for its application in medicinal chemistry.[1]
Table 1: Physical and Chemical Properties of this compound and its Free Base
| Property | This compound | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) |
| CAS Number | 63590-62-5 | 63074-07-7[2] |
| Molecular Formula | C₉H₁₇BrN₂O₂[1] | C₉H₁₆N₂O₂[2] |
| Molecular Weight | 265.15 g/mol [1] | 184.24 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | Colorless to yellow viscous liquid[3] |
| Melting Point | 103-107 °C | Not Applicable |
| Boiling Point | Not Available | 140 °C (at 1.5002 mmHg)[3] |
| Solubility | Soluble in polar solvents[1] | Fully miscible in water; Sparingly soluble in Chloroform and Methanol[3][4] |
| pKa (Predicted) | Not Available | 8.37 ± 0.10[3] |
Synthesis and Purification
The primary synthetic route to 1-(2-Tetrahydrofuroyl)piperazine involves the acylation of piperazine with a derivative of 2-tetrahydrofuroic acid.[4] A common method is the reaction of piperazine with 2-tetrahydrofuroyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4] An alternative approach involves the direct coupling of 2-tetrahydrofuroic acid with piperazine using a coupling agent.[4]
Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine
A documented method for the synthesis of the free base, 1-(2-Tetrahydrofuroyl)piperazine, involves the reaction of piperazine and tetrahydro-furan-2-carboxylic acid using hexamethyldisilazane (HMDS) as a reagent. The reaction is carried out at a temperature of 110 °C for 8 hours, reportedly yielding 93% of the product.[5]
Conversion to Hydrobromide Salt and Purification
The hydrobromide salt can be prepared by treating the free base with hydrobromic acid. Purification of piperazine salts is often achieved through recrystallization.[6][7] A general procedure involves dissolving the crude salt in a suitable solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) at an elevated temperature and then allowing the solution to cool slowly to induce the formation of pure crystals.[6] The purified crystals can then be collected by filtration, washed with a cold solvent, and dried under a vacuum.[6]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine and its derivatives. Due to the lack of a strong chromophore in the parent piperazine, derivatization is often necessary for UV detection.[8] However, for N-substituted piperazines like 1-(2-Tetrahydrofuroyl)piperazine, direct UV detection may be feasible.
HPLC-UV Method for Piperazine Derivatives
A general HPLC-UV method for piperazine derivatives can be adapted for this compound.
Table 2: Exemplary HPLC-UV Conditions for Piperazine Derivative Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 or a specialized column like Primesep 100[9] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[10][11] |
| Flow Rate | Typically 1.0 mL/min[8] |
| Column Temperature | e.g., 35°C[8] |
| Detection Wavelength | Dependent on the chromophore; may require derivatization for some piperazines[8] |
| Injection Volume | e.g., 10 µL[8] |
For compounds like piperazine that are hydrophilic and basic, specialized columns such as Primesep 100 or 200, which utilize a reversed-phase cation-exchange approach, can be effective.[9] Detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC/MS) are suitable alternatives when UV detection is not optimal.[9]
Role in Pharmaceutical Synthesis: The Case of Terazosin
1-(2-Tetrahydrofuroyl)piperazine is a crucial intermediate in the synthesis of Terazosin, an alpha-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.[12]
Experimental Workflow: Synthesis of Terazosin
The synthesis of Terazosin involves the coupling of 1-(2-Tetrahydrofuroyl)piperazine with 4-amino-2-chloro-6,7-dimethoxyquinazoline.[12][13]
A patented process describes the reaction of these two compounds in a polar organic solvent such as n-butanol, isopropanol, or ethanol, often in the presence of water.[13] The reaction mixture is typically heated to reflux for several hours.[13] After cooling, the Terazosin hydrochloride dihydrate product crystallizes and can be collected by filtration.[13]
Biological Activity and Signaling Pathways
While extensive research exists on the diverse pharmacological activities of piperazine derivatives, including anticancer, antimicrobial, and central nervous system effects, specific data on the biological activity of this compound itself is limited.[14][15][16][17] Its primary role appears to be as a precursor in the synthesis of pharmacologically active molecules.[4]
The mechanism of action of Terazosin, a key product synthesized from this intermediate, involves the selective blockade of alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in its therapeutic effects on hypertension and benign prostatic hyperplasia.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification are achievable through established chemical procedures. While direct biological activity data for this specific compound is scarce, its integral role in the synthesis of important pharmaceuticals like Terazosin underscores its significance in drug development. Further research into the pharmacological profile of this and related compounds could unveil novel therapeutic applications.
References
- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 2. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 4. 1-(Tetrahydro-2-furoyl)piperazine|CAS 63074-07-7 [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP0708104B1 - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 13. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 16. jetir.org [jetir.org]
- 17. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Tetrahydrofuroyl)piperazine hydrobromide safety and handling
An In-depth Technical Guide on the Safety and Handling of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for this compound (CAS RN: 63590-62-5). The information is compiled from various safety data sheets and chemical information sources to ensure a high standard of safety in a laboratory or research setting.
Chemical and Physical Properties
This compound is a piperazine derivative.[1] It is typically a white to off-white crystalline solid.[1] The hydrobromide salt form generally enhances its solubility in polar solvents and improves its stability.[1]
| Property | Value | Source(s) |
| CAS Number | 63590-62-5 | [2] |
| Molecular Formula | C₉H₁₆N₂O₂ · xHBr | [2] |
| Molecular Weight | 184.24 g/mol (free base basis) | [2] |
| Appearance | Solid | |
| Melting Point | 103-107 °C | |
| Boiling Point | 140 °C @ 2 mbar (for 1-(Tetrahydro-2-furoyl)piperazine) | [3] |
| Solubility | The hydrobromide salt enhances solubility in polar solvents. | [1] |
| Stability | Stable under recommended storage conditions. | [2] |
Hazard Identification and Classification
This chemical is considered hazardous.[2]
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1/2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger / Warning[3]
Primary Hazards:
-
Causes skin irritation and may cause severe skin burns.[3][4]
-
Causes serious eye irritation and may cause severe eye damage.[3][4][5]
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
Work should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[6]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary when working with corrosive or highly irritating substances.[7]
-
Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[2] Inspect gloves for integrity before use.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[2][8] For higher concentrations, a positive-pressure supplied-air respirator may be required.[2]
Handling Procedures:
-
Handle in accordance with good industrial hygiene and safety practices.[2][8]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][8]
-
Keep away from food, drink, and animal feeding stuffs.[8]
-
Do not eat, drink, or smoke when using this product.[8]
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][8]
-
Store at room temperature.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]
Toxicological Information
There is limited specific toxicological data available for this compound. One source indicates that 100% of the mixture consists of ingredient(s) of unknown acute toxicity.[2] The toxicological properties have not been fully investigated.[8]
-
Inhalation: May be harmful if inhaled and may cause respiratory irritation.[3][8]
-
Skin Contact: May be harmful in contact with skin and can cause skin irritation or burns.[3][8]
-
Ingestion: May be harmful if swallowed and can cause burns.[8] Ingestion may cause severe swelling and damage to delicate tissues with a danger of perforation.[8]
No data is available regarding carcinogenic, mutagenic, or reproductive effects.[6]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][3] Seek immediate medical advice/attention.[2][3] |
| Skin Contact | Immediately take off all contaminated clothing.[3] Rinse the skin with plenty of water or shower for at least 15 minutes.[3] Wash contaminated clothing before reuse.[2][3] Seek immediate medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing for at least 15 minutes.[3] Seek immediate medical advice/attention.[2][3] |
| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical advice/attention.[3] |
Spill and Disposal Procedures
Spill Response:
-
Use personal protective equipment as outlined in Section 3.
-
Avoid creating dust.[2]
-
For liquid spills, soak up with inert absorbent material.[3][8]
-
For solid spills, mechanically take up and place in appropriate containers for disposal.[2]
-
Clean the contaminated surface thoroughly.[2]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6]
Visualizations
Caption: General workflow for the safe handling of chemical substances.
Caption: A typical experimental workflow involving a chemical reagent.
References
- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.ca [fishersci.ca]
1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Review of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Structurally, it features a piperazine ring acylated with a tetrahydrofuroyl group. This molecule is of significant interest to the pharmaceutical industry, primarily recognized as a precursor and a designated impurity in the manufacturing of Terazosin, an alpha-adrenergic blocker used in the treatment of benign prostatic hyperplasia and hypertension. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical synthesis, physical properties, and its role in drug development.
Chemical and Physical Properties
This compound is the hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine. The free base has the chemical formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . The hydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, which can be advantageous for certain synthetic applications.
Table 1: Physicochemical Properties of 1-(2-Tetrahydrofuroyl)piperazine and its Hydrobromide Salt
| Property | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) | This compound |
| CAS Number | 63074-07-7 | 63590-62-5 |
| Molecular Formula | C₉H₁₆N₂O₂ | C₉H₁₇BrN₂O₂ |
| Molecular Weight | 184.24 g/mol | 265.15 g/mol |
| Appearance | Colorless to yellow viscous liquid | Data not available |
| Melting Point | 103-107 °C (for the free base) | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Manufacturing
The synthesis of 1-(2-Tetrahydrofuroyl)piperazine is primarily achieved through the acylation of piperazine with a derivative of tetrahydrofuroic acid.
Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine
A common laboratory-scale synthesis involves the following steps:
-
Reaction Setup: Piperazine is dissolved in a suitable solvent, often a chlorinated solvent such as dichloromethane or chloroform, and cooled in an ice bath.
-
Acylating Agent Addition: A solution of 2-tetrahydrofuroyl chloride in the same solvent is added dropwise to the piperazine solution with continuous stirring. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: The reaction mixture is washed with water and brine to remove unreacted piperazine and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 1-(2-Tetrahydrofuroyl)piperazine.
The hydrobromide salt can then be prepared by treating the free base with hydrobromic acid.
Below is a DOT script for a generalized workflow for the synthesis of 1-(2-Tetrahydrofuroyl)piperazine.
Role in Pharmaceutical Manufacturing
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Terazosin. Terazosin is an α1-adrenergic receptor antagonist, and its synthesis involves the coupling of the 1-(2-Tetrahydrofuroyl)piperazine moiety with a quinazoline derivative.
Furthermore, 1-(2-Tetrahydrofuroyl)piperazine is officially recognized as "Terazosin impurity N" by the European Pharmacopoeia (EP). As such, its presence in the final drug product must be monitored and controlled within strict limits to ensure the safety and efficacy of Terazosin. This necessitates the availability of well-characterized reference standards of this compound for analytical testing.
The logical relationship of 1-(2-Tetrahydrofuroyl)piperazine to Terazosin is depicted in the following diagram.
Pharmacological and Toxicological Profile
There is a notable lack of publicly available preclinical and pharmacological data for this compound itself. The vast majority of research focuses on the parent drug, Terazosin, or other more complex piperazine derivatives with therapeutic potential. As an intermediate and impurity, its biological activity is not its primary area of study.
The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities, often targeting the central nervous system. However, it is not possible to extrapolate these activities to 1-(2-Tetrahydrofuroyl)piperazine without specific experimental data.
Toxicological studies are likely to have been conducted as part of the regulatory submission for Terazosin to assess the safety of this impurity. However, these studies are often proprietary and not publicly disclosed.
Analytical Characterization
The identification and quantification of 1-(2-Tetrahydrofuroyl)piperazine as "Terazosin impurity N" are critical for the quality control of Terazosin drug products. Various analytical techniques are employed for this purpose.
Experimental Protocol: HPLC Analysis of Terazosin and its Impurities
A typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Terazosin and its impurities would involve the following:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both Terazosin and the impurity show significant absorbance.
-
Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard of 1-(2-Tetrahydrofuroyl)piperazine.
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a key building block in the synthesis of the widely used pharmaceutical, Terazosin. Its role as a designated impurity also underscores the need for robust analytical methods for its detection and quantification to ensure the quality and safety of the final drug product. While there is a lack of extensive public data on its specific pharmacological and toxicological properties, its synthetic pathways and analytical characterization are well-established within the context of pharmaceutical development and manufacturing. Future research could explore the potential biological activities of this and similar simple acylpiperazine derivatives, which may uncover novel therapeutic applications.
An In-depth Technical Guide to the Discovery and History of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its typical basicity, high aqueous solubility, and ability to adopt a stable chair conformation, have made it a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of piperazine-containing compounds. We will trace the journey of this remarkable moiety from its early, serendipitous discovery as an anthelmintic agent to its calculated incorporation into modern therapeutics, including antihistamines, antipsychotics, and targeted anticancer therapies. This guide will adhere to a rigorous scientific standard by presenting quantitative data in structured tables, detailing seminal experimental protocols, and illustrating key signaling pathways and experimental workflows using Graphviz diagrams.
Early History and the Dawn of an Anthelmintic Revolution
The story of piperazine in medicine does not begin with a complex, theory-driven drug design process, but rather with an observant application in the field of veterinary and human parasitology. While the chemical synthesis of piperazine was known, its therapeutic potential remained unrecognized until the mid-20th century.
The initial naming of piperazine was based on its chemical similarity to piperidine, a constituent of piperine from the black pepper plant (Piper nigrum). However, piperazine itself is not a naturally occurring plant derivative.[1] Its first foray into the medical field was an unsuccessful attempt to use it as a solvent for uric acid in the treatment of gout.[2]
The pivotal moment for piperazine came in the early 1950s with the discovery of its potent anthelmintic properties.[2] This breakthrough established piperazine, often formulated as citrate or adipate salts for improved stability and palatability, as a frontline treatment for infections caused by the parasitic roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).[1][3]
Mechanism of Anthelmintic Action: A Tale of Flaccid Paralysis
Piperazine's efficacy as an anthelmintic stems from its selective action on the neuromuscular systems of helminths. It functions as a potent agonist at γ-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in nematodes.[1][4] In these invertebrates, GABAergic signaling is crucial for regulating muscle tone and movement.
Piperazine's binding to these GABA receptors potentiates the opening of chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the muscle cell membrane.[1][5] This increased negative charge makes the muscle cells less responsive to excitatory stimuli, resulting in a state of flaccid paralysis.[6] The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by the natural peristaltic action of the gut.[1] This mechanism of action is highly selective for the invertebrate nervous system, contributing to piperazine's favorable safety profile in vertebrate hosts.[7]
Seminal Experimental Protocol: In Vivo Efficacy Against Ascaridia galli
The following protocol is a representative example of the early studies that established the anthelmintic efficacy of piperazine. This particular study design was used to evaluate the effectiveness of piperazine dihydrochloride against natural infections of Ascaridia galli in poultry.
Objective: To determine the in vivo efficacy of piperazine dihydrochloride against mature and immature Ascaridia galli in broiler breeders.
Methodology:
-
Animal Model: Broiler breeders with naturally occurring Ascaridia galli infections were used.
-
Treatment Groups: Birds were divided into multiple groups, including a control group (no treatment) and several experimental groups receiving piperazine dihydrochloride.
-
Drug Administration: Piperazine dihydrochloride was administered in the drinking water at concentrations of 1% or 2%. The dosage was calculated to deliver specific amounts of the drug per kilogram of body weight (e.g., 64 mg/kg, 100 mg/kg, and 200 mg/kg).
-
Efficacy Assessment:
-
Controlled Anthelmintic Tests: A subset of birds from each group was euthanized at a predetermined time after treatment. The gastrointestinal tracts were dissected, and the number of mature and immature A. galli were counted. Efficacy was calculated as the percentage reduction in worm burden in the treated groups compared to the control group.
-
Field Trial: In a larger field trial, the prevalence of infection was monitored by fecal egg counts. The frequency of fowls positive for nematode eggs was determined before and after treatment.
-
-
Data Analysis: The percentage efficacy was calculated for each dose against both mature and immature worms. The reduction in the prevalence of egg-positive birds was also determined.
Quantitative Data: Efficacy of Piperazine Compounds
The following table summarizes the efficacy data from an early study on piperazine dihydrochloride against Ascaridia galli.
| Dose of Piperazine Dihydrochloride | Efficacy against Mature A. galli | Efficacy against Immature A. galli |
| 64 mg/kg body weight | 83% | 86% |
| 100 mg/kg body weight | 94% | 60% |
| 200 mg/kg body weight | 100% | 100% |
Data adapted from a study on the efficacy of piperazine dihydrochloride against Ascaridia galli in domestic fowl.[8]
The Rise of Piperazine-Containing Antihistamines
The success of piperazine as a safe and effective therapeutic agent spurred further investigation into its potential as a scaffold for other drug classes. A significant breakthrough came with the development of piperazine-based antihistamines. These compounds are antagonists of the histamine H1 receptor and are widely used for the treatment of allergic conditions such as rhinitis and urticaria.
The development of piperazine antihistamines can be broadly categorized into two generations, distinguished primarily by their ability to cross the blood-brain barrier and cause sedation.
First-Generation Piperazine Antihistamines: Efficacy with a Side of Sedation
The first-generation piperazine antihistamines, such as cyclizine and meclizine , were developed in the mid-20th century. These compounds are effective at blocking the action of histamine at H1 receptors, thereby alleviating allergy symptoms. However, their lipophilic nature allows them to readily cross the blood-brain barrier, leading to significant sedative effects and other central nervous system side effects like dizziness and cognitive impairment.[9][10][11][12]
Second-Generation Piperazine Antihistamines: A Quest for Selectivity
The pronounced sedative effects of the first-generation agents drove the development of second-generation antihistamines. The goal was to create compounds that retained high affinity for peripheral H1 receptors but had limited ability to penetrate the central nervous system. A prime example of this evolution is the development of cetirizine .
Cetirizine is the carboxylated metabolite of hydroxyzine, a first-generation antihistamine. The addition of the carboxylic acid group significantly increases the polarity of the molecule, making it less likely to cross the blood-brain barrier.[9][13][14] As a result, cetirizine is a potent and selective peripheral H1 receptor antagonist with a much-reduced sedative profile compared to its predecessors.[15][16]
Quantitative Data: Pharmacokinetics of Piperazine Antihistamines
The following table provides a comparison of key pharmacokinetic parameters for a first-generation (cyclizine) and a second-generation (cetirizine) piperazine antihistamine.
| Parameter | Cyclizine (First Generation) | Cetirizine (Second Generation) |
| Bioavailability | Well absorbed | >70% |
| Protein Binding | ~85% | 88-96% |
| Metabolism | Extensively metabolized in the liver (N-demethylation) | Minimal |
| Elimination Half-life | ~20 hours | 6.5-10 hours |
| Excretion | Primarily as metabolites in urine | 70-85% unchanged in urine, 10-13% in feces |
| Blood-Brain Barrier Penetration | Readily crosses | Limited |
Data compiled from publicly available pharmacokinetic studies.[15][17]
Piperazine in the Central Nervous System: The Advent of Atypical Antipsychotics
The versatility of the piperazine scaffold was further demonstrated with its incorporation into drugs targeting the central nervous system, most notably the atypical antipsychotics. Schizophrenia and other psychotic disorders are characterized by an imbalance in neurotransmitter systems, particularly dopamine and serotonin. Piperazine-containing antipsychotics modulate the activity of these neurotransmitter receptors.
Mechanism of Action: A Balancing Act of Dopamine and Serotonin Receptors
Unlike first-generation antipsychotics, which primarily act as antagonists at dopamine D2 receptors, the atypical antipsychotics, many of which contain a piperazine moiety, exhibit a more complex pharmacological profile. They are potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[18][19][20]
The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia (e.g., hallucinations, delusions). However, D2 blockade in other brain regions can lead to extrapyramidal side effects (motor disturbances). The additional antagonism of 5-HT2A receptors is believed to mitigate these motor side effects and may also contribute to the efficacy of atypical antipsychotics against the negative and cognitive symptoms of schizophrenia.[19]
Quantitative Data: Receptor Binding Affinities of Atypical Antipsychotics
The following table presents the receptor binding affinities (Ki values in nM) for several atypical antipsychotics, some of which contain a piperazine moiety. A lower Ki value indicates a higher binding affinity.
| Drug | D2 Ki (nM) | 5-HT2A Ki (nM) |
| Clozapine | 129 | 5.4 |
| Olanzapine | 11 | 4 |
| Risperidone | 3.13 | 0.12 |
| Quetiapine | 509 | 148 |
| Ziprasidone | 4.8 | 0.4 |
| Aripiprazole | 0.34 | 3.4 |
Data compiled from various pharmacology databases and research articles.[16][21][22][23]
Piperazine in Oncology: The Era of Targeted Cancer Therapy
The 21st century has witnessed the emergence of piperazine as a key structural component in a new class of anticancer drugs known as tyrosine kinase inhibitors (TKIs). These drugs are designed to block the activity of specific tyrosine kinases that are aberrantly activated in certain cancers, driving tumor growth and proliferation.
Imatinib and Dasatinib: Revolutionizing the Treatment of Chronic Myeloid Leukemia and Other Cancers
Imatinib , a phenylaminopyrimidine derivative containing a piperazine ring, was a landmark achievement in rational drug design. It was specifically developed to inhibit the BCR-ABL tyrosine kinase, the constitutively active fusion protein that is the hallmark of chronic myeloid leukemia (CML).[24][25] Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing it from phosphorylating its downstream substrates and thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation.[2][4][13]
Imatinib also inhibits other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR), making it an effective treatment for gastrointestinal stromal tumors (GIST) and other malignancies driven by mutations in these kinases.[26][27][28]
Dasatinib , another potent TKI that incorporates a piperazine derivative, has a broader spectrum of activity than imatinib and is effective against many imatinib-resistant forms of CML.[29][30]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a common method used to determine the inhibitory activity of a compound like imatinib against a specific tyrosine kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of imatinib against the BCR-ABL kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant BCR-ABL enzyme
-
Kinase substrate (e.g., a peptide with a tyrosine phosphorylation site)
-
ATP (radiolabeled with ³²P or a fluorescent analog)
-
Imatinib (serially diluted)
-
Kinase reaction buffer
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or fluorescence plate reader
-
-
Experimental Procedure:
-
A kinase reaction is set up in a multi-well plate. Each well contains the BCR-ABL enzyme, the kinase substrate, and the kinase reaction buffer.
-
Serial dilutions of imatinib are added to the wells, with a control well receiving no inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away the unreacted ATP, and measuring the radioactivity of the phosphorylated substrate bound to the paper using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each imatinib concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the imatinib concentration and fitting the data to a dose-response curve.
-
Quantitative Data: IC50 Values for Imatinib
The following table summarizes the IC50 values of imatinib against its primary kinase targets in both biochemical (cell-free) and cellular assays.
| Kinase Target | Assay Type | IC50 |
| v-Abl | Cell-free | 600 nM |
| c-Abl | Cell-free | 400 nM |
| c-Kit | Cell-free | 100 nM |
| PDGFRα | Cell-free | 71 nM |
| PDGFRβ | Cell-free | 607 nM |
| BCR-ABL | Cell-based (K562 cells) | 0.08 µM (Cytotoxicity) |
Data compiled from various preclinical studies.[27]
Conclusion: The Enduring Legacy and Future of Piperazine
The history of piperazine is a compelling narrative of chemical serendipity and rational drug design. From its humble beginnings as an anthelmintic, the piperazine scaffold has proven to be remarkably adaptable, giving rise to multiple classes of drugs that have had a profound impact on human health. Its journey from a simple deworming agent to a key component in targeted cancer therapies underscores the power of medicinal chemistry to transform a simple chemical entity into a versatile therapeutic tool.
The unique physicochemical properties of the piperazine ring continue to make it an attractive building block for the development of new drugs. Its ability to modulate solubility and basicity, coupled with its synthetic accessibility, ensures that the piperazine scaffold will remain a "privileged" structure in the armamentarium of medicinal chemists for the foreseeable future. As our understanding of disease biology deepens, it is certain that new and innovative piperazine-containing compounds will emerge to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
- 6. Chapter 24 Anthelmintics and Parasiticides – Veterinary Clinical Pharmacology [saskoer.ca]
- 7. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 8. Mechanisms of oncogenic KIT signal transduction in primary gastrointestinal stromal tumors (GISTs). [vivo.weill.cornell.edu]
- 9. revistas.udes.edu.co [revistas.udes.edu.co]
- 10. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 11. H1 antagonist - Wikipedia [en.wikipedia.org]
- 12. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Therapeutically Targetable Mechanism of BCR-ABL-Independent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 18. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reprocell.com [reprocell.com]
- 20. researchgate.net [researchgate.net]
- 21. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The ratios of serotonin2 and dopamine2 affinities differentiate atypical and typical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 30. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Tetrahydrofuroyl)piperazine: Free Base vs. Hydrobromide Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(2-Tetrahydrofuroyl)piperazine is a heterocyclic compound that serves as a versatile building block in medicinal chemistry.[1] Its structure, featuring a piperazine ring acylated with a tetrahydrofuroyl group, makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, notably in the development of drugs for neurological disorders and hypertension.[2][3] The choice between utilizing the free base or a salt form, such as the hydrobromide, is a critical decision in the drug development process, profoundly impacting a compound's solubility, stability, bioavailability, and manufacturability. The hydrobromide salt is often formulated to enhance aqueous solubility and stability compared to the corresponding free base.[4] This guide aims to provide a detailed technical comparison to aid researchers in making informed decisions regarding the selection and handling of 1-(2-Tetrahydrofuroyl)piperazine for their specific research and development needs.
Physicochemical Properties
The conversion of the free base to a salt form primarily aims to improve the physicochemical properties of the molecule. The hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine is expected to exhibit enhanced aqueous solubility and a higher melting point, which can be advantageous for formulation and manufacturing processes.[4]
| Property | 1-(2-Tetrahydrofuroyl)piperazine Free Base | 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide Salt |
| CAS Number | 63074-07-7[2] | 63590-62-5[4] |
| Molecular Formula | C₉H₁₆N₂O₂[2] | C₉H₁₇BrN₂O₂[4] |
| Molecular Weight | 184.24 g/mol [5] | 265.15 g/mol [4] |
| Appearance | Colorless to yellow viscous liquid or white to off-white solid[2] | White to off-white crystalline solid[4] |
| Water Solubility | Described as both "sparingly soluble" and "fully miscible".[2] This discrepancy in literature highlights the need for empirical verification. | Expected to have enhanced solubility in polar solvents compared to the free base.[4] |
| Melting Point | Not consistently reported for the solid form. | 103-107 °C[6] |
| pKa (Predicted) | 8.37 ± 0.10[2] | Not available |
Synthesis and Experimental Protocols
The synthesis of 1-(2-Tetrahydrofuroyl)piperazine and its subsequent conversion to the hydrobromide salt are crucial steps for its use in pharmaceutical development. Below are detailed experimental protocols for these processes.
Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)
The most common method for synthesizing the free base is through the acylation of piperazine with an activated form of tetrahydro-2-furoic acid, such as the acid chloride.[7]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve piperazine (1.0 equivalent) in a suitable solvent system, such as a biphasic mixture of water and an organic solvent like dichloromethane, in the presence of a base (e.g., sodium hydroxide or potassium carbonate, 2.0 equivalents) to neutralize the hydrochloric acid byproduct.[2]
-
Acylation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of tetrahydro-2-furoyl chloride (1.0 equivalent) in the organic solvent to the flask via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography.[2]
Formation of this compound
The hydrobromide salt is prepared by treating the free base with hydrobromic acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine free base in a suitable organic solvent, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (1.0 equivalent) of hydrobromic acid (e.g., 48% aqueous solution or HBr in acetic acid) dropwise with stirring.
-
Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or impurities. Dry the salt under vacuum at a controlled temperature to obtain the final product.
Workflow for Synthesis and Salt Formation
Caption: Workflow for the synthesis of the free base and its conversion to the hydrobromide salt.
Comparative Analysis: Free Base vs. Hydrobromide Salt
The decision to use a free base or a salt form in drug development is multifaceted, with each form offering distinct advantages and disadvantages.
| Feature | 1-(2-Tetrahydrofuroyl)piperazine Free Base | This compound Salt |
| Solubility | Generally lower aqueous solubility, which can limit its use in aqueous formulations and may lead to lower bioavailability.[2] Its solubility in organic solvents is typically higher, which can be advantageous for certain synthetic steps. | Significantly higher aqueous solubility is expected due to the ionic nature of the salt.[4] This can improve dissolution rates and potentially enhance bioavailability, making it more suitable for oral and parenteral dosage forms. |
| Stability | The free amine in the piperazine ring can be more susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide.[8] | The protonated nitrogen in the salt form is less nucleophilic and generally more stable, offering a longer shelf-life and greater resistance to degradation.[4] |
| Handling | May exist as a viscous liquid or a solid with a lower melting point, which can present challenges in handling, weighing, and formulation.[2] | Typically a crystalline solid with a defined melting point, which is generally easier to handle, process, and formulate into solid dosage forms.[4][6] |
| Bioavailability | Lower aqueous solubility may lead to incomplete dissolution in the gastrointestinal tract and consequently, lower and more variable absorption and bioavailability. | Enhanced aqueous solubility and dissolution rate are expected to lead to more consistent and potentially higher absorption and bioavailability.[4] |
Potential Signaling Pathway
1-(2-Tetrahydrofuroyl)piperazine is a known intermediate in the synthesis of Terazosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[3] Therefore, a plausible downstream mechanism of action for an API derived from this intermediate involves the blockade of the alpha-1 adrenergic signaling pathway.
Caption: Proposed signaling pathway for an API derived from 1-(2-Tetrahydrofuroyl)piperazine.
Conclusion
The choice between 1-(2-Tetrahydrofuroyl)piperazine free base and its hydrobromide salt is a critical consideration in pharmaceutical research and development. The hydrobromide salt is generally expected to offer superior physicochemical properties, including enhanced aqueous solubility and stability, which are often crucial for the successful formulation of a drug product with optimal bioavailability. While this guide provides a framework for understanding the key differences and includes general experimental protocols, it is imperative for researchers to conduct their own direct comparative studies to obtain quantitative data specific to their application. The information presented herein, including the potential downstream signaling pathway, should serve as a valuable resource for scientists and drug development professionals working with this important pharmaceutical intermediate.
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. scribd.com [scribd.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Stability and Storage of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage considerations for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific stability data for this molecule, this document synthesizes information from related compounds, including piperazine derivatives and other hydrobromide salts, to anticipate potential degradation pathways and outline best practices for storage and handling. Furthermore, it details a proposed experimental framework for a comprehensive stability assessment, in line with established regulatory guidelines. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to ensure the integrity and reliability of this compound in their studies.
Introduction
This compound is a chemical entity featuring a piperazine ring acylated with a tetrahydrofuroyl group, presented as a hydrobromide salt. The salt form is often selected in pharmaceutical development to enhance properties such as solubility and stability. A thorough understanding of the compound's stability profile is paramount for its successful application in research and development, as degradation can impact its purity, potency, and safety. This guide addresses the key factors influencing the stability of this compound and provides recommendations for its appropriate storage and handling.
Physicochemical Properties
A summary of the known physicochemical properties of 1-(2-Tetrahydrofuroyl)piperazine and its hydrobromide salt is presented in Table 1.
Table 1: Physicochemical Properties of 1-(2-Tetrahydrofuroyl)piperazine and its Hydrobromide Salt
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇BrN₂O₂ | N/A |
| Molecular Weight | 265.15 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 152-160 °C | [2] |
| Form | Hydrobromide salt | [1] |
Recommended Storage and Handling Conditions
Based on safety data sheets for related piperazine compounds and general best practices for handling hydrobromide salts, the following storage and handling conditions are recommended to maintain the integrity of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize the rate of potential thermal degradation. |
| Humidity | Store in a dry place, protected from moisture. | Hydrobromide salts can be hygroscopic, and moisture can promote salt disproportionation and hydrolysis. |
| Light | Avoid exposure to light. Store in a light-resistant container. | To prevent potential photodegradation. |
| Atmosphere | Keep container tightly closed. Storage under an inert gas is advisable. | To protect from air and moisture, which can facilitate oxidative degradation and hydrolysis. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could lead to degradation. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area. | To ensure personnel safety. |
Potential Degradation Pathways
While specific degradation studies on this compound are not publicly available, potential degradation pathways can be inferred from the chemical structure of the molecule, which contains a piperazine ring, an amide linkage, and a tetrahydrofuran ring.
-
Hydrolysis: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the molecule into piperazine and 2-tetrahydrofuroic acid. The presence of moisture can facilitate this process.
-
Oxidation: The piperazine ring and the tetrahydrofuran ring, particularly at positions adjacent to the heteroatoms, are potential sites for oxidation. Oxidative degradation can be initiated by exposure to air, light, or incompatible oxidizing agents.
-
Photodegradation: Compounds containing amine functionalities, like piperazine, can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of radical species and subsequent degradation products.
-
Salt Disproportionation: As a hydrobromide salt of a weakly basic amine, there is a potential for salt disproportionation, especially in the presence of moisture. This process involves the conversion of the salt back to the free base and hydrobromic acid, which can affect the physical and chemical stability of the compound.
The following diagram illustrates the potential degradation pathways of 1-(2-Tetrahydrofuroyl)piperazine.
Caption: Potential Degradation Pathways.
Proposed Experimental Protocol for Stability Assessment
A comprehensive stability study for this compound should be conducted to identify degradation products, establish degradation kinetics, and determine the shelf-life under various conditions. The following experimental workflow is proposed, based on the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Table 3: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 80°C for 48 hours |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) |
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
The following diagram illustrates a typical workflow for a stability study.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(2-Tetrahydrofuroyl)piperazine is a versatile heterocyclic building block used in organic synthesis and medicinal chemistry.[1] Its structure, containing both a piperazine and a tetrahydrofuroyl moiety, makes it a valuable intermediate for creating more complex molecules with potential pharmacological activities.[1] The compound is also known as an impurity of Terazosin (Terazosin EP Impurity N).[2] The hydrobromide salt enhances solubility in polar solvents and can improve the stability and bioavailability of the final compound.[3] This document outlines the common synthetic routes and detailed protocols for the preparation of 1-(2-Tetrahydrofuroyl)piperazine and its subsequent conversion to the hydrobromide salt.
Physicochemical Properties
A summary of the key physicochemical properties for the free base and its hydrobromide salt is presented below.
| Property | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) | 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide |
| CAS Number | 63074-07-7[1] | 63590-62-5 |
| Molecular Formula | C₉H₁₆N₂O₂[1] | C₉H₁₆N₂O₂ · xHBr |
| Molecular Weight | 184.24 g/mol [1] | 265.15 g/mol (as HBr salt)[3] |
| Appearance | Colorless to yellow viscous liquid[4] | White to off-white crystalline solid[3] |
| Boiling Point | 140 °C @ 1.5 mmHg[2] | 386.4 °C at 760 mmHg[5] |
| Melting Point | Not Applicable | 152-160 °C[5] or 103-107 °C |
| Solubility | Fully miscible in water[4] | Soluble in polar solvents[3] |
| IUPAC Name | oxolan-2-yl(piperazin-1-yl)methanone[6] | piperazin-1-yl(tetrahydrofuran-2-yl)methanone;hydrobromide[5] |
Synthetic Pathways and Methodologies
The synthesis of 1-(2-Tetrahydrofuroyl)piperazine primarily involves the formation of an amide bond between the piperazine ring and the tetrahydrofuroyl group.[1] This can be achieved through two main strategies:
-
Acylation with an Activated Carboxylic Acid Derivative: The most common method involves the acylation of piperazine with an activated form of 2-tetrahydrofuroic acid, such as 2-tetrahydrofuroyl chloride.[1][4] This is a classic nucleophilic acyl substitution (Schotten-Baumann type reaction).[7]
-
Direct Amide Coupling: This approach directly couples 2-tetrahydrofuroic acid with piperazine using a coupling agent to activate the carboxylic acid.[1][8]
Once the free base is synthesized and purified, it can be converted to the hydrobromide salt by treatment with hydrogen bromide.[5]
Caption: General synthetic pathways to this compound.
Comparison of Synthesis Protocols for Free Base
| Parameter | Protocol 1: Acyl Chloride Method | Protocol 2: Direct Amide Coupling |
| Reactants | Piperazine, Tetrahydro-2-furoyl chloride | Piperazine, Tetrahydro-2-furoic acid |
| Key Reagent | N/A (Activated starting material) | Hexamethyldisilazane (HMDS)[4] |
| Base | Inorganic (e.g., NaOH, K₂CO₃) or Organic (e.g., Et₃N)[4][7] | Not explicitly required with HMDS |
| Temperature | Typically 0 °C to Room Temperature[7] | 110 °C[4] |
| Reaction Time | 1-16 hours (typical for Schotten-Baumann)[7] | 8 hours[4] |
| Yield | Generally high | 93%[4] |
| Notes | Requires prior synthesis of the acid chloride.[9] The reaction is often fast and efficient.[7] | A one-pot procedure from the carboxylic acid.[4] High temperature required. |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine via Acyl Chloride
This protocol is based on the general Schotten-Baumann reaction conditions for the acylation of amines.[4][7] It involves the reaction of piperazine with pre-synthesized tetrahydro-2-furoyl chloride.
Materials:
-
Piperazine
-
Tetrahydro-2-furoyl chloride
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Base (e.g., Triethylamine (Et₃N) or aqueous Sodium Hydroxide (NaOH))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base (e.g., Et₃N, 2.2 eq) in DCM. If using an aqueous base like NaOH, dissolve piperazine in the aqueous base solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Dissolve tetrahydro-2-furoyl chloride (1.1 eq) in DCM.
-
Add the tetrahydro-2-furoyl chloride solution dropwise to the piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding deionized water.
-
If a biphasic system was used, separate the layers using a separatory funnel. If a single solvent was used, add water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which appears as a viscous liquid.[1]
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Caption: Experimental workflow for the synthesis via the acyl chloride route.
Protocol 2: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine via Direct Amide Coupling
This protocol uses hexamethyldisilazane (HMDS) as a coupling agent for the direct reaction between tetrahydro-2-furoic acid and piperazine.[4]
Materials:
-
Piperazine
-
Tetrahydro-2-furoic acid
-
Hexamethyldisilazane (HMDS)
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Combine piperazine (1.0 eq) and tetrahydro-2-furoic acid (1.0 eq) in a round-bottom flask.
-
Add HMDS as the reagent and solvent.[4]
-
Heat the reaction mixture to 110 °C under a nitrogen or argon atmosphere.[4]
-
Maintain the temperature and stir for 8 hours.[4]
-
After 8 hours, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture to remove byproducts and isolate the desired product. The specific work-up procedure may involve aqueous extraction and solvent removal.
-
The resulting product is 1-(2-Tetrahydrofuroyl)piperazine, with a reported yield of 93%.[4]
Protocol 3: Conversion to this compound
This protocol outlines the formation of the hydrobromide salt from the synthesized free base.[5]
Materials:
-
1-(2-Tetrahydrofuroyl)piperazine (free base)
-
Hydrogen bromide (HBr, e.g., 48% aqueous solution)
-
Butan-1-ol
-
Water
-
Stirring and cooling apparatus
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine (1.0 eq) in a mixture of butan-1-ol and water.[5]
-
Cool the solution to 5 °C.[5]
-
Slowly add hydrogen bromide (1.0-1.1 eq) to the stirred solution.
-
Allow the temperature to rise to 40 °C and stir the mixture for 1.5 hours.[5]
-
Cool the mixture, allowing the hydrobromide salt to crystallize.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a cold solvent (e.g., cold butan-1-ol or diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to yield this compound as a crystalline solid.[3]
References
- 1. 1-(Tetrahydro-2-furoyl)piperazine|CAS 63074-07-7 [benchchem.com]
- 2. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 3. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. hepatochem.com [hepatochem.com]
- 9. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound featuring a piperazine ring acylated with a tetrahydrofuroyl group.[1][2] It is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its hydrobromide salt form often enhances stability and solubility in polar solvents, making it a versatile building block in medicinal chemistry.[1][2] This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of the alpha-1 adrenergic blocker, Terazosin.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 63590-62-5 | [3] |
| Molecular Formula | C₉H₁₆N₂O₂ · HBr | [3] |
| Molecular Weight | 265.15 g/mol (hydrobromide salt) | [2] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 103-107 °C | [3] |
| Solubility | Soluble in polar organic solvents | [1][2] |
Applications in Pharmaceutical Synthesis
The primary application of 1-(2-Tetrahydrofuroyl)piperazine is as a crucial building block in the synthesis of more complex pharmaceutical agents.[4] Its structure is particularly suited for introduction into molecules targeting various biological pathways. A prominent example of its application is in the synthesis of Terazosin, an alpha-1 adrenergic antagonist used to treat benign prostatic hyperplasia and hypertension.
Synthesis of Terazosin
Terazosin is synthesized via the nucleophilic substitution reaction between 1-(2-Tetrahydrofuroyl)piperazine and 4-amino-2-chloro-6,7-dimethoxyquinazoline. The piperazine nitrogen of the intermediate acts as a nucleophile, displacing the chlorine atom on the quinazoline ring to form the final product.
Experimental Protocols
Protocol 1: Synthesis of Terazosin Hydrochloride Dihydrate
This protocol is adapted from a patented industrial process for the preparation of Terazosin hydrochloride dihydrate.
Reaction Scheme:
Workflow for Terazosin Synthesis.
Materials:
-
1-(2-Tetrahydrofuroyl)piperazine (N-(2-tetrahydrofuroyl)piperazine)
-
4-Amino-2-chloro-6,7-dimethoxyquinazoline
-
n-Butanol
-
Water
Procedure:
-
To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine (20 g).
-
While stirring, add 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain reflux for approximately 9 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Continue stirring at room temperature for about 10-12 hours to allow for crystallization.
-
Collect the crystals by filtration.
-
Wash the collected crystals with n-butanol.
-
Dry the product in vacuo at 40-50 °C.
Quantitative Data:
| Reactant | Amount | Molar Equivalent |
| 1-(2-Tetrahydrofuroyl)piperazine | 20 g | 1.0 |
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 22.2 g | ~1.0 |
| n-Butanol | 316 ml | - |
| Water | 24 ml | - |
| Product | Amount | Yield |
| Terazosin HCl Dihydrate | 40.1 g | 94% |
Data extracted from US Patent 6,248,888 B1.[1]
Protocol 2: Synthesis of a Terazosin Analog
This protocol describes the synthesis of a Terazosin analog, demonstrating the versatility of 1-(2-Tetrahydrofuroyl)piperazine in synthesizing related compounds.
Reaction Scheme:
Workflow for Terazosin Analog Synthesis.
Materials:
-
N-(2-Tetrahydrofuroyl)piperazine
-
Substituted 4-amino-2-chloroquinazoline derivative (e.g., Compound 9 from the cited reference)
-
1-Pentanol
Procedure:
-
Dissolve the substituted 4-amino-2-chloroquinazoline derivative (0.5 mmol, 1 eq) and N-(2-tetrahydrofuroyl)piperazine (0.5 mmol, 1 eq) in 1-pentanol (5 ml).
-
Heat the reaction mixture under a nitrogen atmosphere to reflux at 135°C for 5 hours.
-
After the reaction is complete, remove the 1-pentanol by evaporation under reduced pressure.
-
Purify the resulting residue by flash column chromatography.
Quantitative Data:
| Reactant | Molar Amount | Molar Equivalent |
| Substituted 2-Chloroquinazoline | 0.5 mmol | 1.0 |
| N-(2-Tetrahydrofuroyl)piperazine | 0.5 mmol | 1.0 |
| 1-Pentanol | 5 ml | - |
| Product | Yield | |
| Terazosin Analog | Not explicitly stated in the abstract, but the procedure leads to the desired product. |
Data and methodology adapted from "Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation" (2022).[5]
Signaling Pathways of Terazosin
Terazosin, synthesized using 1-(2-Tetrahydrofuroyl)piperazine, primarily acts as an antagonist at α1-adrenergic receptors. This action inhibits the binding of norepinephrine to these receptors on smooth muscle cells, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.
References
- 1. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 2. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 3. 1-(2-Tetrahydrofuroyl)piperazine 63590-62-5 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, combining a piperazine ring with a tetrahydrofuroyl moiety, make it a valuable scaffold for the synthesis of novel drug candidates. The piperazine ring is a well-established "privileged scaffold" in drug discovery, known for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. This, coupled with the synthetic tractability of the molecule, allows for extensive structural modifications to optimize pharmacological activity against a variety of biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel inhibitors of leukotriene biosynthesis, a key pathway implicated in inflammation and allergic diseases.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 63590-62-5 | [1] |
| Molecular Formula | C₁₀H₁₇BrN₂O₃ | [1] |
| Molecular Weight | 265.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
Application: Development of Leukotriene Biosynthesis Inhibitors
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their overproduction is associated with various inflammatory conditions, including asthma, allergic rhinitis, and inflammatory bowel disease. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). Therefore, inhibitors of this pathway are attractive therapeutic targets.
1-(2-Tetrahydrofuroyl)piperazine has been successfully utilized as a key intermediate in the synthesis of a series of pyrazol-3-propanoic acid derivatives that demonstrate potent inhibition of leukotriene biosynthesis in human neutrophils.[2][3][4]
Quantitative Data: In Vitro Inhibition of Leukotriene and COX-1 Biosynthesis
The following table summarizes the in vitro inhibitory activities of representative pyrazol-3-propanoic acid derivatives synthesized using 1-(2-Tetrahydrofuroyl)piperazine as a starting material. The data includes the half-maximal inhibitory concentration (IC50) for leukotriene (LT) biosynthesis in human neutrophils and for cyclooxygenase-1 (COX-1) activity in platelets, highlighting the potential for dual-acting inhibitors.
| Compound ID | LT Biosynthesis IC50 (µM) in human neutrophils | Platelet COX-1 Activity IC50 (µM) |
| 15 | 1.6 - 3.5 | Not Reported |
| 27 | 1.6 - 3.5 | Not Reported |
| 28 | 1.6 - 3.5 | Not Reported |
| 29 | 1.6 - 3.5 | Not Reported |
| 30 | 1.6 - 3.5 | Not Reported |
| 32 | 1.6 - 3.5 | 2.5 |
| 33 | 1.6 - 3.5 | Not Reported |
| 34 | 1.6 - 3.5 | Not Reported |
| 35 | 1.6 - 3.5 | 0.041 |
| 36 | 1.6 - 3.5 | Not Reported |
| 37 | 1.6 - 3.5 | Not Reported |
| 41 | 1.6 - 3.5 | Not Reported |
| 42 | 1.6 - 3.5 | 0.3 |
| 43 | Not Reported | 0.9 |
| 44 | Not Reported | 0.014 |
Data sourced from a study on novel pyrazol-3-propanoic acid derivatives.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of Pyrazol-3-propanoic Acid Derivatives
This protocol describes a general method for the synthesis of pyrazol-3-propanoic acid derivatives using this compound as a key reactant.
Materials:
-
This compound
-
Appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of the Pyrazole Core:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add hydrazine hydrate dropwise while stirring at room temperature.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting pyrazole intermediate by recrystallization or column chromatography.
-
-
Coupling with 1-(2-Tetrahydrofuroyl)piperazine:
-
To a solution of the purified pyrazole in a suitable solvent (e.g., DMF), add this compound and a base (e.g., triethylamine) to neutralize the hydrobromide salt.
-
The specific coupling reaction (e.g., nucleophilic substitution or amide coupling) will depend on the functional groups present on the pyrazole intermediate.
-
Stir the reaction mixture at an appropriate temperature until completion as monitored by TLC.
-
-
Hydrolysis of the Ester (if applicable):
-
If the synthesized derivative is an ester, it can be hydrolyzed to the corresponding carboxylic acid.
-
Dissolve the ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
-
Purification:
-
Collect the final product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Inhibition of Leukotriene Biosynthesis in Human Neutrophils
This protocol outlines a method to assess the inhibitory effect of synthesized compounds on leukotriene biosynthesis in isolated human neutrophils.
Materials:
-
Freshly isolated human polymorphonuclear leukocytes (neutrophils)
-
Calcium ionophore A23187
-
Arachidonic acid
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard (e.g., PGB₂)
-
Solid-phase extraction (SPE) columns
-
HPLC system with a UV detector
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods such as dextran sedimentation and Ficoll-Paque density gradient centrifugation.
-
Cell Incubation:
-
Resuspend the isolated neutrophils in PBS.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
-
Stimulation of Leukotriene Biosynthesis:
-
Stimulate the neutrophils by adding calcium ionophore A23187 and arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
-
Termination and Extraction:
-
Stop the reaction by adding cold methanol.
-
Add an internal standard to each sample.
-
Centrifuge the samples to pellet the cell debris.
-
Isolate the leukotrienes from the supernatant using solid-phase extraction.
-
-
Quantification by HPLC:
-
Analyze the extracted samples by reverse-phase HPLC with UV detection to quantify the amount of leukotrienes (e.g., LTB₄ and its metabolites).
-
-
Data Analysis:
-
Calculate the percentage inhibition of leukotriene biosynthesis for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds against COX-1.
Materials:
-
Purified ovine or human COX-1 enzyme
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., for colorimetric or fluorometric assay)
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the reaction buffer, hematin, and COX-1 enzyme in a 96-well plate.
-
-
Compound Incubation:
-
Add various concentrations of the test compound or vehicle (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
-
Detection:
-
After a set incubation period, add the detection reagent to stop the reaction and develop a signal (color or fluorescence).
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of COX-1 activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Leukotriene Biosynthesis Pathway and Site of Inhibition
Caption: Inhibition of the 5-LOX enzyme by pyrazol-3-propanoic acid derivatives.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening inhibitors of leukotriene biosynthesis.
Conclusion
This compound serves as a valuable and versatile starting material in drug discovery campaigns. The successful synthesis of potent pyrazol-3-propanoic acid-based inhibitors of leukotriene biosynthesis highlights its utility in developing novel anti-inflammatory agents. The provided protocols offer a framework for researchers to synthesize and evaluate new chemical entities based on this promising scaffold. Further exploration of derivatives of 1-(2-Tetrahydrofuroyl)piperazine is warranted to discover novel therapeutics for a range of diseases.
References
Application Note: Protocol for N-acylation of Piperazine with 2-Furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-acylation of piperazine with 2-furoyl chloride to synthesize 1-(2-furoyl)piperazine. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceuticals, including treatments for central nervous system and cardiovascular conditions.[1] The protocol described herein is based on established chemical principles and provides a straightforward method for the preparation and purification of the target compound. This document includes a detailed experimental procedure, a summary of quantitative data, and characterization information.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[2] The N-acylation of piperazine is a fundamental transformation that allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships. The reaction of piperazine with an acyl chloride, such as 2-furoyl chloride, is a common method for this purpose. 2-Furoyl chloride is a reactive acylating agent that readily participates in nucleophilic acyl substitution with amines.[1] The resulting product, 1-(2-furoyl)piperazine, is a versatile intermediate for further chemical modifications.[3] A significant challenge in the N-acylation of the symmetrical piperazine molecule is achieving mono-acylation while minimizing the formation of the di-acylated byproduct. This protocol addresses this challenge through the control of reaction conditions.
Chemical Reaction
Caption: General reaction scheme for the N-acylation of piperazine with 2-furoyl chloride.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of N-(2-Furoyl)piperazine.[4]
Materials:
-
Piperazine hexahydrate (or anhydrous piperazine)
-
2-Furoyl chloride
-
Hydrochloric acid (6N HCl)
-
Sodium hydroxide solution (10% NaOH)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Distilled water
Equipment:
-
Reaction flask equipped with a magnetic stirrer and addition funnel
-
pH meter or pH indicator strips
-
Separatory funnel
-
Continuous liquid-liquid extractor
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dissolution of Piperazine: In a reaction flask, dissolve piperazine hexahydrate (194 g, 1 mole) in 250 mL of distilled water.[4]
-
pH Adjustment: Cool the solution and acidify to a pH of 4.5 by the dropwise addition of 6N HCl.[4] This step protonates one of the nitrogen atoms of piperazine, which helps in controlling the reactivity to favor mono-acylation.
-
Acylation Reaction: While maintaining the temperature and stirring, add 2-furoyl chloride (130.5 g, 1 mole) dropwise from an addition funnel.[4] Simultaneously, add 10% NaOH solution at a rate that maintains the pH of the reaction mixture at 4.5.[4]
-
Reaction Completion: After the addition of 2-furoyl chloride is complete, continue stirring the reaction mixture for 1 hour at the same temperature.[4]
-
Basification: Make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.[4] This deprotonates the piperazine nitrogen, making the product soluble in organic solvents.
-
Extraction: Transfer the reaction mixture to a continuous liquid-liquid extractor and extract with chloroform for 36 hours.[4]
-
Drying and Filtration: Dry the chloroform extract over anhydrous magnesium sulfate (MgSO₄) and then filter.[4]
-
Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 1-(2-furoyl)piperazine.[4] Alternatively, the hydrochloride salt can be precipitated from the chloroform extract by bubbling dry HCl gas to a pH of 6-7.[5]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-(2-furoyl)piperazine.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Piperazine Hexahydrate | 1 mole | [4] |
| 2-Furoyl Chloride | 1 mole | [4] |
| Reaction Conditions | ||
| Solvent | Water | [4] |
| pH | 4.5 | [4] |
| Reaction Time | 1 hour | [4] |
| Product | ||
| Yield | 60% | [4] |
| Melting Point | 67-70 °C | [3][6] |
| Boiling Point | 132-138 °C at 0.6 mmHg | [4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3][6] |
| Molecular Weight | 180.20 g/mol | [3][6] |
Characterization Data
The synthesized 1-(2-furoyl)piperazine should be characterized by standard analytical techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the protons of the furoyl and piperazine rings. Representative chemical shifts for a similar structure containing the 1-(2-furoyl)piperazine moiety show piperazine protons as broad singlets around δ 2.54 and 3.84 ppm.[7] The furoyl protons are expected in the aromatic region.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the piperazine ring.
2. Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1660 cm⁻¹. A publication analyzing a derivative of 1-(2-furoyl)piperazine reported a C=O amide stretch at 1649 cm⁻¹.[2] Other characteristic peaks would include C-H stretching of the piperazine and furan rings, and C-N stretching vibrations.
3. Mass Spectrometry (MS)
Mass spectral analysis should confirm the molecular weight of the product. The expected molecular ion peak [M]⁺ for C₉H₁₂N₂O₂ is at m/z 180.20.
Safety Precautions
-
2-Furoyl chloride is corrosive and a lachrymator; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piperazine is a skin and respiratory irritant.
-
Chloroform is a suspected carcinogen and should be handled with care in a fume hood.
-
Follow all standard laboratory safety procedures.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-acylation of piperazine with 2-furoyl chloride. The described method offers a reliable route to 1-(2-furoyl)piperazine, a key intermediate for the synthesis of pharmaceutically active compounds. By carefully controlling the reaction pH, a good yield of the mono-acylated product can be achieved. The provided quantitative data and characterization guidelines will assist researchers in successfully synthesizing and verifying this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 6. 1-(2-フロイル)ピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. This document outlines key techniques for determining the identity, purity, and solid-state properties of this compound, which is a known impurity (Terazosin Impurity N) in the synthesis of Terazosin. Detailed experimental protocols and data presentation are included to support research, development, and quality control activities.
Overview of Analytical Strategy
The comprehensive characterization of this compound involves a suite of analytical techniques to assess both its chemical purity and its solid-state and structural properties. High-Performance Liquid Chromatography (HPLC) is the primary method for purity determination and quantification. Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provides an alternative method for assessing purity and identifying volatile impurities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation and confirmation. Finally, X-ray Powder Diffraction (XRPD) is crucial for characterizing the crystalline form of the hydrobromide salt.
Caption: General analytical workflow for the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Tetrahydrofuroyl)piperazine and its hydrobromide salt is presented below.
| Property | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) | This compound | Reference |
| Molecular Formula | C₉H₁₆N₂O₂ | C₉H₁₆N₂O₂ · HBr | [1] |
| Molecular Weight | 184.24 g/mol | 265.15 g/mol | [1] |
| Appearance | Colorless to yellow viscous liquid | White to off-white crystalline solid | [1] |
| Melting Point | Not Applicable | 103-107 °C | |
| Solubility | Miscible in water | Soluble in polar solvents |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a robust method for determining the purity of this compound and for assaying its content. As this compound is an impurity of Terazosin, methods developed for Terazosin and its related compounds are applicable. The following protocol is based on the USP method for Terazosin HCl.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A column with L7 packing (octylsilane chemically bonded to porous silica), e.g., Purospher® STAR RP-8 endcapped (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of pH 3.2 Citrate buffer and acetonitrile (1685:315).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Data Presentation:
| Parameter | Specification |
| Purity (by HPLC) | ≥ 99.0% |
| Individual Impurity | ≤ 0.10% |
| Total Impurities | ≤ 0.5% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS can be employed to identify and quantify volatile and semi-volatile impurities. For piperazine derivatives, derivatization is often used to improve chromatographic performance.
Experimental Protocol (General Method):
-
Instrumentation: A GC system coupled to a Mass Selective Detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 120 °C (hold for 1 min), ramp at 10 °C/min to 150 °C (hold for 5 min), then ramp at 7.5 °C/min to 300 °C (hold for 2 min).
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation (with derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent (e.g., 50 µL of trifluoroacetic anhydride - TFAA).
-
Incubate at 70 °C for 30 minutes.
-
Evaporate the solvent and reconstitute in ethyl acetate for injection.
-
Data Presentation:
| Parameter | Result |
| Assay (by GC, free base) | ≥ 97.5% |
| Volatile Impurities | Report any identified impurities |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of the molecule. Both ¹H and ¹³C NMR should be performed.
Caption: Logic diagram for structural confirmation using NMR spectroscopy.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Techniques: Standard ¹H and ¹³C{¹H} NMR experiments. 2D correlation experiments (COSY, HSQC) can be used for definitive assignments.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Expected ¹H NMR Spectral Data (in CDCl₃, representative):
-
Piperazine ring protons: Multiple broad signals between δ 2.5-4.0 ppm.
-
Tetrahydrofuran ring protons: Signals between δ 1.8-2.2 ppm and δ 3.8-4.6 ppm.
-
NH proton (piperazine): A broad singlet, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in CDCl₃, representative):
-
Carbonyl carbon: Signal around δ 170 ppm.
-
Piperazine ring carbons: Signals in the range of δ 40-55 ppm.
-
Tetrahydrofuran ring carbons: Signals in the range of δ 25-75 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its identity.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr method, the sample is ground with dry KBr and pressed into a pellet.
Data Presentation: Key FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3400 (broad) | N-H stretch (secondary amine salt) | Piperazinium |
| 2950-2850 | C-H stretch (aliphatic) | CH₂, CH |
| ~1650 | C=O stretch (amide) | Tertiary Amide |
| ~1100 | C-O stretch | Ether (Tetrahydrofuran) |
Solid-State Characterization
X-ray Powder Diffraction (XRPD)
XRPD is essential for the characterization of the crystalline solid form of this compound. It provides a unique fingerprint of the crystal lattice.
Experimental Protocol:
-
Instrumentation: A powder X-ray diffractometer.
-
Radiation: Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): Typically 2° to 40°.
-
Scan Speed: A standard scan rate, e.g., 2°/min.
-
Sample Preparation: A sufficient amount of the powdered sample is gently packed into the sample holder.
Data Presentation: The results should be presented as a diffractogram (Intensity vs. 2θ) and a table listing the characteristic peaks.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Data to be generated experimentally | ||
Note: Specific peak positions and intensities are unique to the crystalline form and must be determined experimentally.
References
Application Note: 1H and 13C NMR Spectroscopic Analysis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the characterization of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. 1-(2-Tetrahydrofuroyl)piperazine and its derivatives are important heterocyclic building blocks in medicinal chemistry and drug development.[1][2] The hydrobromide salt form often enhances solubility and stability.[3] Accurate spectroscopic analysis is crucial for structure confirmation, purity assessment, and quality control. This note outlines the experimental procedure for acquiring high-quality NMR spectra and presents the expected chemical shifts and assignments.
Introduction
This compound (CAS 63590-62-5) is the hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine (CAS 63074-07-7).[3][4] Its molecular structure combines a piperazine ring acylated with a tetrahydrofuroyl group.[1] The piperazine moiety is a common pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities.[5][6] NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such organic molecules.[7][8] This application note serves as a practical guide for researchers utilizing NMR for the analysis of this compound.
Experimental Protocols
Sample Preparation
A well-prepared sample is critical for obtaining high-resolution NMR spectra.[9][10]
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[11]
-
High-quality 5 mm NMR tubes[12]
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD, chosen for sample solubility)
-
Glass vial
-
Pasteur pipette
-
Lint-free tissue
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry glass vial.[11]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][11] The hydrobromide salt is expected to be soluble in polar solvents like D₂O or CD₃OD.
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.[11]
-
Using a Pasteur pipette with a cotton plug to filter out any potential particulates, carefully transfer the solution into a clean NMR tube.[9]
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.[11][12]
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[11]
-
Cap the NMR tube securely to prevent solvent evaporation.[11]
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: Standard single pulse (zg30)
-
Solvent: D₂O or CD₃OD
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Solvent: D₂O or CD₃OD
-
Temperature: 298 K
-
Spectral Width: -10 to 200 ppm
-
Number of Scans: 1024 or more (adjust for sample concentration)
-
Relaxation Delay (d1): 2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis. For D₂O, the residual HDO peak can be set to ~4.79 ppm. For CD₃OD, the residual CHD₂OD peak is at 3.31 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
Data Presentation and Interpretation
The following tables summarize the expected NMR data for this compound. The data for the free base in CDCl₃ is provided for reference, and the expected shifts for the hydrobromide salt are predicted based on the effects of protonation.[13] Protonation of the piperazine nitrogen will lead to a downfield shift (increase in ppm) of the adjacent protons and carbons due to deshielding.
Table 1: ¹H NMR Data
| Protons (See Fig. 2) | Multiplicity | Integration | ¹H Chemical Shift (δ) ppm (Free Base in CDCl₃)[13] | Expected ¹H Chemical Shift (δ) ppm (Hydrobromide Salt) |
| H1', H1'' | m | 2H | 1.87-2.07 | ~2.0-2.3 |
| H2' | m | 1H | 2.22-2.27 | ~2.3-2.5 |
| H3', H3'' | m | 2H | 3.86-3.99 | ~4.0-4.2 |
| H4' | dd | 1H | 4.61 | ~4.7-4.9 |
| H2, H6 | m | 4H | 3.48-3.69 | ~3.8-4.1 (significant downfield shift) |
| H3, H5 | m | 4H | 2.85-2.91 | ~3.2-3.5 (downfield shift) |
| NH | s (br) | 1H | 2.45 | ~8.0-9.0 (broad, exchangeable) |
Table 2: ¹³C NMR Data
| Carbons (See Fig. 2) | ¹³C Chemical Shift (δ) ppm (Free Base in CDCl₃)[13] | Expected ¹³C Chemical Shift (δ) ppm (Hydrobromide Salt) |
| C=O | 169.8 | ~170-172 |
| C4' | 75.6 | ~76-78 |
| C1' | 68.9 | ~69-71 |
| C2, C6 | 46.6, 46.2 | ~48-52 (significant downfield shift) |
| C3, C5 | 45.8, 43.0 | ~42-46 (downfield shift) |
| C2' | 28.4 | ~28-30 |
| C3' | 25.6 | ~25-27 |
Visualizations
Figure 1: Experimental workflow for NMR analysis.
Figure 2: Structure and key atom labels.
References
- 1. 1-(Tetrahydro-2-furoyl)piperazine|CAS 63074-07-7 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 4. 1-(2-Tetrahydrofuroyl)piperazine 63590-62-5 [sigmaaldrich.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol and theoretical fragmentation analysis for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide using mass spectrometry. The described methodology is essential for the structural elucidation and quality control of this piperazine derivative, which is a key intermediate in pharmaceutical synthesis. The expected fragmentation patterns are discussed based on established principles of mass spectrometry and literature on related piperazine compounds.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2][3] Its molecular structure consists of a piperazine ring acylated with a tetrahydrofuroyl group.[1][2] Mass spectrometry is a powerful analytical technique for the structural confirmation and purity assessment of such compounds. Understanding the fragmentation pattern is crucial for identifying the molecule and its potential metabolites or degradation products. This document outlines a standard protocol for its analysis by mass spectrometry and discusses the expected fragmentation pathways.
The chemical formula for the free base of the compound is C₉H₁₆N₂O₂ with a molecular weight of 184.24 g/mol .[3][4][5][6] The hydrobromide salt will readily dissociate in the ionization source of the mass spectrometer, and the free base will be protonated to yield the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 185.1285.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile (50:50 v/v).
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a final concentration of 10 µg/mL.
-
Final Dilution for Infusion: Further dilute the working solution to a final concentration of 1 µg/mL with the mobile phase for direct infusion analysis.
Mass Spectrometry Analysis
A generic protocol for analysis on a triple quadrupole or Q-TOF mass spectrometer is provided below. Instrument parameters should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Collision Gas | Argon |
| Collision Energy | Ramped from 10 to 40 eV for MS/MS |
| Mass Range | m/z 50 - 300 |
| Data Acquisition | Full scan MS and product ion scan (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 185.1) |
Predicted Fragmentation Pathway and Data
Based on the fragmentation patterns of similar piperazine derivatives, the primary fragmentation of 1-(2-Tetrahydrofuroyl)piperazine is expected to occur at the amide bond and within the piperazine and tetrahydrofuran rings.[7][8] The protonated molecule ([M+H]⁺ at m/z 185.1) is expected to undergo collision-induced dissociation (CID) to produce several characteristic fragment ions.
A proposed fragmentation pathway is illustrated in the diagram below. The initial protonation is likely to occur on the secondary amine of the piperazine ring.
Caption: Proposed fragmentation pathway of 1-(2-Tetrahydrofuroyl)piperazine.
Summary of Expected Fragment Ions
The following table summarizes the expected major fragment ions, their proposed structures, and the neutral loss from the precursor ion.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 185.1 | 99.1 | 86.0 | Tetrahydro-2-furoyl cation |
| 185.1 | 86.1 | 99.0 | Protonated piperazine |
| 99.1 | 71.1 | 28.0 (CO) | Tetrahydrofuryl cation |
| 86.1 | 56.1 | 30.0 (CH₂NH) | Ethylaziridinium cation |
Discussion
The fragmentation of 1-(2-Tetrahydrofuroyl)piperazine is anticipated to be dominated by the cleavage of the amide bond, which is a common fragmentation pathway for acylated amines. This cleavage can result in the formation of the tetrahydro-2-furoyl cation (m/z 99.1) or the protonated piperazine ring (m/z 86.1). The relative abundance of these fragments will depend on the collision energy and the gas-phase basicity of the nitrogen atoms.
Further fragmentation of the tetrahydro-2-furoyl cation (m/z 99.1) can occur through the loss of carbon monoxide (CO), a stable neutral molecule, to yield the tetrahydrofuryl cation at m/z 71.1. The protonated piperazine fragment (m/z 86.1) can undergo ring opening and further fragmentation to produce characteristic ions such as m/z 56.1.
Conclusion
This application note provides a comprehensive theoretical framework and a practical experimental protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered around the cleavage of the amide bond and subsequent fragmentation of the resulting ions, offers a reliable basis for the structural confirmation of this compound. The provided methodology can be readily adapted by researchers and scientists in pharmaceutical development and quality control.
Experimental Workflow
The logical flow of the experimental and analytical process is depicted below.
Caption: Workflow for the mass spectrometric analysis of 1-(2-Tetrahydrofuroyl)piperazine.
References
- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 4. 1-(2-Tetrahydrofuroyl)piperazine 63590-62-5 [sigmaaldrich.com]
- 5. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Tetrahydro-2-furoyl)piperazine [aromalake.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Purity 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a piperazine derivative of interest in medicinal chemistry and drug development, potentially serving as a key pharmacophore.[1] The hydrobromide salt form generally enhances stability and solubility in polar solvents.[1] Achieving high purity of this compound is critical for accurate pharmacological studies and for use as a pharmaceutical intermediate. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2] An ideal solvent will dissolve the compound completely at an elevated temperature and allow it to crystallize with high recovery upon cooling, while impurities either remain in the solution or are removed via hot filtration.[2][3] This document provides a detailed protocol for the purification of this compound using a cooling recrystallization method.
Solvent System Selection
The choice of solvent is paramount for a successful recrystallization. For hydrobromide salts like this compound, polar solvents are generally suitable.[1] Alcohols such as isopropanol and ethanol are effective for recrystallizing other piperazine derivatives.[4][5] A solvent screening study is the first step to identify the optimal system. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (0-5 °C).
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling ( g/100 mL) | Crystal Formation upon Cooling | Observations |
| Isopropanol | Low | High | Well-defined needles | Excellent choice for recrystallization. |
| Ethanol | Moderate | High | Small needles | Potential for lower yield due to moderate solubility when cold. |
| Methanol | High | Very High | Poor, oiling out | Too soluble at all temperatures. |
| Water | High | Very High | No crystals formed | Compound is too soluble. May be useful as an anti-solvent. |
| Acetone | Sparingly Soluble | Low | - | Not a suitable primary solvent. |
| Isopropanol/Water (95:5) | Very Low | High | Large, well-defined crystals | Excellent system, may improve crystal quality and yield. |
Note: Data presented is illustrative for protocol development. Actual solubility should be determined empirically.
Based on this screening, isopropanol is identified as a highly effective solvent for the purification of this compound.
Detailed Recrystallization Protocol
This protocol describes the purification of crude this compound using isopropanol as the solvent. Safety precautions, including the use of a fume hood, safety glasses, and gloves, should be followed throughout the procedure.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stir rod
-
Ice bath
-
Drying oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of isopropanol, enough to create a slurry.
-
Heat the mixture to a gentle boil with stirring on a hot plate.
-
Continue to add hot isopropanol in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent to ensure maximum recovery.
-
-
Hot Filtration (Optional):
-
If insoluble impurities or colored impurities are present (in which case a small amount of activated charcoal can be added to the hot solution), a hot filtration is necessary.
-
Pre-heat a second flask containing a small amount of boiling solvent and a stemless funnel fitted with fluted filter paper.
-
Pour the hot solution containing the dissolved product through the fluted filter paper quickly to prevent premature crystallization in the funnel.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.
-
Collect the crystals by vacuum filtration, decanting the supernatant first, followed by transferring the crystal slurry to the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small volume of ice-cold isopropanol to remove any mother liquor adhering to the crystal surfaces.
-
Use a minimal amount of wash solvent to avoid significant loss of the purified product.
-
-
Drying:
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
Expected Results & Troubleshooting
The recrystallization process is expected to significantly improve the purity of the final product, which can be confirmed by analytical methods such as HPLC, melting point analysis, and NMR spectroscopy.
Table 2: Illustrative Purification Results
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to tan solid | White crystalline solid |
| Purity (by HPLC) | 95.2% | >99.5% |
| Melting Point | 148-155 °C | 158-160 °C |
| Recovery Yield | - | 85-95% |
Troubleshooting Guide:
| Issue | Potential Cause | Solution |
| Oiling Out | The solution is supersaturated, or the cooling rate is too fast.[6] | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] |
| Low Recovery Yield | Too much solvent was used; premature filtration; incomplete crystallization.[6] | Ensure a minimal amount of hot solvent is used. Allow sufficient time for cooling and crystallization before filtering.[6] |
| No Crystals Form | Too much solvent was added; the compound is very soluble even in the cold solvent. | Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. If necessary, consider an anti-solvent crystallization approach.[6] |
Conclusion
The protocol outlined provides a reliable method for the purification of this compound. By carefully selecting a suitable solvent system, such as isopropanol, and controlling the rates of cooling and crystallization, a significant enhancement in purity and an acceptable recovery yield can be achieved. This ensures the material is suitable for demanding applications in research and development.
References
- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Experimental Use of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound that serves as a critical building block and intermediate in the synthesis of neuropharmacologically active molecules. While direct neuropharmacological data on this specific compound is limited in publicly available research, its primary significance lies in its role as a precursor and a known impurity in the manufacturing of the alpha-1 adrenergic antagonist, Terazosin. Terazosin is widely used in the treatment of hypertension and benign prostatic hyperplasia and has effects on the central nervous system.
These application notes, therefore, focus on the utility of this compound in the context of developing and characterizing alpha-1 adrenergic receptor modulators.
Key Applications:
-
Intermediate in Multi-Step Synthesis: The primary application of this compound is as a key intermediate in the synthesis of quinazoline-based alpha-1 adrenergic antagonists, most notably Terazosin. The tetrahydrofuroyl group is a key moiety in the final drug structure.
-
Reference Standard for Impurity Profiling: In the pharmaceutical industry, it is crucial to identify and quantify impurities in active pharmaceutical ingredients (APIs). 1-(2-Tetrahydrofuroyl)piperazine is a known process impurity in the synthesis of Terazosin (often referred to as Terazosin EP Impurity N). As such, the hydrobromide salt serves as a certified reference standard for the quality control of Terazosin batches.
-
Scaffold for Novel Drug Discovery: The piperazine core is a well-established pharmacophore in neuropharmacology, known to interact with a variety of receptors, including serotonergic, dopaminergic, and adrenergic receptors. The unique substitution with a tetrahydrofuroyl group provides a scaffold that can be further modified to explore structure-activity relationships (SAR) for novel CNS targets.
Neuropharmacological Context: The Role of Alpha-1 Adrenergic Receptors
Alpha-1 adrenergic receptors are G-protein coupled receptors that are activated by the catecholamines norepinephrine and epinephrine. They are widely distributed throughout the central and peripheral nervous systems and are involved in regulating various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission. In the brain, they play a role in arousal, attention, and mood. Antagonism of these receptors generally leads to smooth muscle relaxation and can have sedative and anxiolytic effects.
Quantitative Data: Pharmacological Profile of Terazosin
The following table summarizes the receptor binding affinities of Terazosin, the primary drug synthesized from intermediates related to 1-(2-Tetrahydrofuroyl)piperazine. This data is essential for understanding the neuropharmacological context.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1A-adrenoceptor | 0.8 |
| α1B-adrenoceptor | 1.2 |
| α1D-adrenoceptor | 0.3 |
Experimental Protocols
Protocol 1: Representative Synthesis of Terazosin via a 1-(2-Tetrahydrofuroyl)piperazine Intermediate
This protocol outlines a general synthetic route to Terazosin, highlighting the role of a 1-(2-Tetrahydrofuroyl)piperazine derivative.
Step 1: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane or toluene, add tetrahydrofuran-2-carbonyl chloride (1 equivalent) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Tetrahydrofuroyl)piperazine.
-
The hydrobromide salt can be prepared by treating a solution of the free base with hydrobromic acid.
Step 2: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline
-
This intermediate is typically synthesized from 2-amino-4,5-dimethoxybenzoic acid through a series of reactions involving cyclization and chlorination.
Step 3: Coupling Reaction to form Terazosin
-
In a suitable solvent such as dimethylformamide (DMF) or isopropanol, dissolve 1-(2-Tetrahydrofuroyl)piperazine (1.1 equivalents) and 2-Chloro-4-amino-6,7-dimethoxyquinazoline (1 equivalent).
-
Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the mixture.
-
Heat the reaction mixture to 80-120°C and stir for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude Terazosin.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Terazosin.
Protocol 2: Alpha-1 Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a novel derivative of 1-(2-Tetrahydrofuroyl)piperazine) for alpha-1 adrenergic receptors.
Materials:
-
Cell membranes expressing the human alpha-1 adrenergic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Prazosin (a high-affinity alpha-1 antagonist).
-
Non-specific binding control: Phentolamine or unlabeled Prazosin at a high concentration (e.g., 10 µM).
-
Test compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus with glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of the test compound dilution.
-
-
Add 50 µL of [³H]-Prazosin (at a final concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Synthetic pathway of Terazosin.
Caption: Alpha-1 adrenergic signaling pathway.
Application Notes and Protocols: 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a valuable heterocyclic building block in organic and medicinal chemistry. Its unique structure, combining a piperazine ring with a tetrahydrofuroyl moiety, offers a versatile scaffold for the synthesis of diverse and complex molecules, particularly in the development of novel therapeutic agents. The piperazine core provides a readily functionalizable handle for introducing various substituents, while the tetrahydrofuroyl group can influence the physicochemical properties, such as solubility and bioavailability, of the final compounds.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations and illustrates its relevance in the synthesis of biologically active molecules.
Introduction
The piperazine motif is a prevalent scaffold in a wide range of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents.[2][3] Its ability to modulate pharmacokinetic and pharmacodynamic properties makes it a "privileged structure" in drug design. This compound serves as a key intermediate, enabling the introduction of the substituted piperazine core into target molecules. This building block is particularly noted for its application in the synthesis of compounds targeting the central nervous system, such as potential neuroleptics and muscle relaxants.[4] The hydrobromide salt form enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Tetrahydrofuroyl)piperazine and its hydrobromide salt is presented in Table 1.
| Property | Value | Reference |
| 1-(2-Tetrahydrofuroyl)piperazine | ||
| CAS Number | 63074-07-7 | [5] |
| Molecular Formula | C9H16N2O2 | [5] |
| Molecular Weight | 184.24 g/mol | [5] |
| Appearance | Colorless to yellow viscous liquid | [2] |
| Solubility | Fully miscible in water | [2] |
| This compound | ||
| CAS Number | 63590-62-5 | |
| Molecular Formula | C9H17BrN2O2 | |
| Molecular Weight | 265.15 g/mol | |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
The free secondary amine of the piperazine ring in 1-(2-Tetrahydrofuroyl)piperazine is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following protocols provide detailed methodologies for key synthetic transformations.
Synthesis of 1-(2-Tetrahydrofuroyl)piperazine
This protocol describes the synthesis of the free base, which can be subsequently converted to the hydrobromide salt if desired.
Reaction Scheme:
Materials:
-
Tetrahydrofuran-2-carboxylic acid
-
Piperazine
-
1,1,1,3,3,3-Hexamethyldisilazane (HMDS)
-
Chloroform
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add tetrahydrofuran-2-carboxylic acid (1.0 eq), piperazine (2.0 eq), and HMDS (1.0 eq).
-
Stir the mixture under a nitrogen atmosphere and heat to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in chloroform.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Quantitative Data:
| Product | Yield | Reference |
| 1-(2-Tetrahydrofuroyl)piperazine | 93% | [4] |
N-Alkylation of 1-(2-Tetrahydrofuroyl)piperazine
N-alkylation is a fundamental transformation to introduce various alkyl or arylalkyl substituents onto the piperazine ring.
Reaction Scheme:
Materials:
-
1-(2-Tetrahydrofuroyl)piperazine (free base)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Acetonitrile (CH3CN)
Procedure:
-
In a round-bottom flask, dissolve 1-(2-Tetrahydrofuroyl)piperazine (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Expected Quantitative Data (Representative):
| Substrate | Product | Yield |
| Benzyl bromide | 1-Benzyl-4-(2-tetrahydrofuroyl)piperazine | 85-95% |
| Ethyl iodide | 1-Ethyl-4-(2-tetrahydrofuroyl)piperazine | 80-90% |
Reductive Amination with 1-(2-Tetrahydrofuroyl)piperazine
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce more complex functionalities.
Reaction Scheme:
Materials:
-
1-(2-Tetrahydrofuroyl)piperazine (free base)
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add 1-(2-Tetrahydrofuroyl)piperazine (1.2 eq) and the aldehyde or ketone (1.0 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (Representative):
| Substrate | Product | Yield |
| Benzaldehyde | 1-Benzyl-4-(2-tetrahydrofuroyl)piperazine | 75-85% |
| Cyclohexanone | 1-(Cyclohexyl)-4-(2-tetrahydrofuroyl)piperazine | 70-80% |
Application in the Synthesis of Bioactive Molecules: Naftopidil Analogs
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[1][6][7] The core structure of naftopidil features a phenylpiperazine moiety. 1-(2-Tetrahydrofuroyl)piperazine can be utilized as a building block to synthesize analogs of naftopidil, where the tetrahydrofuroyl group can modulate the pharmacological profile of the final compound.
Representative Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for a naftopidil analog starting from 1-(2-Tetrahydrofuroyl)piperazine.
References
- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]
- 2. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide, an important intermediate in pharmaceutical development. The protocol details a robust and scalable process, focusing on the critical parameters for successful mono-acylation of piperazine and subsequent hydrobromide salt formation. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visual workflows to ensure reproducibility and efficiency in a larger-scale production environment.
Introduction
1-(2-Tetrahydrofuroyl)piperazine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As drug development progresses from laboratory-scale to preclinical and clinical trials, the demand for larger quantities of high-purity intermediates necessitates a well-defined and scalable synthetic process. The primary challenge in the synthesis of this molecule is the selective mono-acylation of piperazine, as the formation of the 1,4-diacylated byproduct can significantly reduce the yield and complicate purification.
This protocol addresses this challenge by employing a significant excess of piperazine and controlled reaction conditions. The subsequent isolation and purification of the free base, followed by the formation and crystallization of the hydrobromide salt, are detailed to ensure a high-purity final product suitable for further pharmaceutical use.
Reaction Scheme
The overall synthetic pathway is a two-step process:
-
Acylation of Piperazine: Reaction of excess piperazine with tetrahydro-2-furoyl chloride to yield 1-(2-Tetrahydrofuroyl)piperazine.
-
Salt Formation: Conversion of the free base to its hydrobromide salt to facilitate purification and improve handling and stability.[1]
Experimental Protocols
Materials and Equipment
Materials:
| Material | Grade | Supplier |
| Piperazine (anhydrous) | Reagent | Sigma-Aldrich |
| Tetrahydro-2-furoyl chloride | 98% | Alfa Aesar |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, 97+% | VWR |
| Toluene | ACS Grade | EMD Millipore |
| Isopropanol (IPA) | ACS Grade | Honeywell |
| Hydrobromic Acid (48% in water) | Reagent | Sigma-Aldrich |
| Celite® | --- | Sigma-Aldrich |
Equipment:
-
Large-scale glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Large separatory funnels or extraction vessel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Drying oven
Scale-Up Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)
This protocol is designed for a nominal 1 kg scale of the final product.
Procedure:
-
Reactor Setup: In a 20 L glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge piperazine (4.3 kg, 50.0 mol, 5.0 eq).
-
Solvent Addition: Add dichloromethane (DCM, 10 L) to the reactor and stir the mixture to dissolve the piperazine. Cool the resulting solution to 0-5 °C using a circulator.
-
Base Solution Preparation: In a separate vessel, prepare a 20% (w/v) aqueous solution of sodium hydroxide (2.0 kg NaOH in 10 L water). Cool this solution to 10-15 °C.
-
Acylation Reaction: Slowly add tetrahydro-2-furoyl chloride (1.35 kg, 10.0 mol, 1.0 eq) to the piperazine solution over a period of 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
In-Process Check (IPC): After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. Take a sample for HPLC analysis to confirm the consumption of the starting material.
-
Work-up - Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
Extraction: To the organic layer, add the prepared cold sodium hydroxide solution (10 L). Stir vigorously for 15 minutes, then allow the layers to separate. Remove the aqueous layer.
-
Washing: Wash the organic layer with water (2 x 5 L) to remove any remaining salts and excess piperazine.
-
Solvent Swap: Concentrate the organic layer under reduced pressure to remove the DCM. Add toluene (5 L) and continue the distillation to azeotropically remove any residual water.
-
Isolation of Free Base: The resulting oily residue is the crude 1-(2-Tetrahydrofuroyl)piperazine. The product can be further purified by vacuum distillation if required (b.p. 120-125 °C @ 0.2 mmHg).
Formation and Crystallization of this compound
Procedure:
-
Dissolution: Dissolve the crude 1-(2-Tetrahydrofuroyl)piperazine (assuming ~1.84 kg, 10.0 mol from the previous step) in isopropanol (10 L) in a suitable reactor.
-
Filtration: Filter the solution through a pad of Celite® to remove any particulate matter.
-
Salt Formation: Cool the filtrate to 20-25 °C. Slowly add 48% aqueous hydrobromic acid (~1.7 L, 15.0 mol, 1.5 eq) while maintaining the temperature below 30 °C. The product will begin to precipitate.
-
Crystallization: Stir the resulting slurry at 20-25 °C for 2 hours, then cool to 0-5 °C and hold for at least 4 hours to ensure complete crystallization.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold isopropanol (2 x 2 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Piperazine (eq) | 5.0 | 5.0 |
| Tetrahydro-2-furoyl chloride (eq) | 1.0 | 1.0 |
| Reaction Temperature (°C) | 0-5 | 0-5 |
| Reaction Time (h) | 3 | 4 |
| Yield of Free Base (%) | ~85% | ~82% |
| Yield of Hydrobromide Salt (%) | ~90% (from free base) | ~88% (from free base) |
| Overall Yield (%) | ~77% | ~72% |
| Purity (HPLC) | >98.5% | >99.0% |
| Melting Point (°C) | 152-156 | 153-157 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis.
Logical Relationships in Mono-acylation Control
Caption: Key parameters for controlling mono-acylation.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for monitoring reaction progress and determining the purity of the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH 3.0) gradient.
-
Detection: 210 nm
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[2]
-
Melting Point: To assess the purity of the crystalline hydrobromide salt.
Safety Considerations
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Tetrahydro-2-furoyl chloride: Corrosive and reacts with moisture. Handle under a nitrogen atmosphere.
-
Hydrobromic Acid: Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Scale-Up Considerations: Exothermic reactions should be carefully monitored. Ensure the reactor's cooling system is adequate to control the temperature during the addition of the acylating agent.
Conclusion
The protocol described in this application note provides a detailed and scalable method for the synthesis of this compound. By carefully controlling the reaction stoichiometry and temperature, high yields of the desired mono-acylated product can be achieved. The subsequent salt formation and crystallization procedure effectively purifies the intermediate, yielding a high-quality product suitable for pharmaceutical applications. Adherence to the outlined safety precautions is essential for the safe execution of this process on a larger scale.
References
Application of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide in Terazosin Synthesis
Abstract
This document provides detailed application notes and experimental protocols on the use of 1-(2-Tetrahydrofuroyl)piperazine, often used as its hydrobromide or hydrochloride salt, as a critical intermediate in the synthesis of Terazosin. Terazosin is an alpha-1 adrenergic blocker used for treating hypertension and benign prostatic hyperplasia. The primary synthesis route involves the nucleophilic substitution reaction between 1-(2-Tetrahydrofuroyl)piperazine and 4-amino-2-chloro-6,7-dimethoxyquinazoline. This note outlines various methodologies, including one-step and two-step synthesis protocols, and presents quantitative data on reaction conditions and yields.
Introduction
Terazosin, chemically known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)piperazine, is a widely prescribed pharmaceutical agent. The efficiency and purity of the final active pharmaceutical ingredient (API) are highly dependent on the quality of its intermediates and the synthetic pathway employed. 1-(2-Tetrahydrofuroyl)piperazine serves as a key building block, providing the piperazine and tetrahydrofuroyl moieties of the final molecule.[1][2] The most common and industrially significant method for synthesizing Terazosin is the coupling of this piperazine derivative with a substituted quinazoline core.[3][4] This reaction is valued for its high efficiency and yields, which can exceed 90% under optimized conditions.[4][5]
Synthesis Pathway
The fundamental reaction for the synthesis of Terazosin involves the coupling of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-(2-Tetrahydrofuroyl)piperazine. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, displacing the chlorine atom on the quinazoline ring. The reaction is typically conducted by heating the reactants in a suitable polar organic solvent.[3][4]
Caption: Chemical synthesis pathway of Terazosin.
Experimental Protocols
Several protocols exist for the synthesis of Terazosin using 1-(2-Tetrahydrofuroyl)piperazine. The choice of protocol can influence the final form of the product (e.g., anhydrous vs. dihydrate) and the overall process efficiency.
Protocol 1: One-Step Synthesis of Terazosin Hydrochloride Dihydrate
This process allows for the direct synthesis of the stable dihydrate form of Terazosin hydrochloride in a single step, which is efficient and high-yielding.[4][5]
Workflow:
Caption: Workflow for the one-step synthesis of Terazosin HCl dihydrate.
Methodology:
-
To a solution of a polar organic solvent (e.g., n-butanol) and a specific volume of water, add 1-(2-Tetrahydrofuroyl)piperazine (e.g., 20 g) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (e.g., 22.2 g) while stirring.[4]
-
Heat the reaction mixture to reflux and maintain this temperature for a specified duration (e.g., 9 hours for n-butanol).[4]
-
After the reflux period, cool the mixture to room temperature.[4]
-
Stir the cooled mixture for approximately 10-12 hours to allow for complete crystallization.[4]
-
Collect the resulting crystals by filtration.
-
Wash the filtered crystals with the corresponding solvent (e.g., n-butanol).[4]
-
Dry the final product in a vacuum oven at 40-50°C to yield Terazosin hydrochloride dihydrate.[4]
Protocol 2: Two-Step Synthesis via Anhydrous Intermediate
This method involves the initial synthesis of an anhydrous crystalline form of Terazosin hydrochloride (Form IV), which is then converted to the dihydrate form.[6]
Methodology:
Step A: Synthesis of Anhydrous Terazosin HCl (Form IV)
-
Prepare a slurry of 4-amino-2-chloro-6,7-dimethoxyquinazoline (e.g., 60 g) and 1-(2-Tetrahydrofuroyl)piperazine (e.g., 55.3 g) in an anhydrous polar organic solvent such as 2-methoxyethanol (e.g., 175 g).[6]
-
Heat the mixture under a nitrogen atmosphere with stirring to 120-123°C and maintain for approximately 8 hours.[6]
-
Cool the reaction mixture to about 80°C and add a solvent like methanol (e.g., 300 ml).[6]
-
Further cool to 0-5°C and stir for one hour.
-
Filter the resulting solid, wash with cold methanol, and dry in a vacuum oven at 50-55°C to yield the anhydrous Form IV intermediate.[6]
Step B: Conversion to Terazosin HCl Dihydrate
-
Add the anhydrous Terazosin HCl from Step A (e.g., 97.6 g) to a mixture of distilled water and ethanol at 55°C.[6]
-
Add concentrated hydrochloric acid and heat the mixture to 70-75°C to achieve complete dissolution.[6]
-
Cool the solution slowly to 0-5°C and hold at this temperature for at least 16 hours.[6]
-
Collect the precipitated solid by filtration and dry under vacuum to obtain Terazosin HCl dihydrate with a high overall yield (e.g., 92%).[6]
Quantitative Data
The choice of solvent and reaction conditions significantly impacts the reaction time and yield of the final product. The following table summarizes data from various trials of the one-step synthesis protocol.[4]
| Trial Ref. | Solvent System (% v/v Water) | Reactant Ratio (g) (Quinazoline:Piperazine) | Reflux Time (hours) | Yield (%) |
| Trial A | iso-butanol (10% water) | 22.2 : 20 | 13 | 91.9 |
| Trial F | n-butanol (7% water) | 22.2 : 20 | 9 | 94.0 |
| Trial K | iso-propanol (15% water) | 22.2 : 20 | 35 | 94.0 |
| Trial M | Ethanol (20% water) | 22.2 : 20 | 32 | 85.5 |
| Trial O | Cyclohexanol (9% water) | 5.55 : 5 | >4 | 88.5 |
| Trial P | Methyl Ethyl Ketone (8.5% water) | 11 : 10 | 54 | 85.7 |
Data compiled from patent literature describing various experimental conditions.[4]
Application Notes
-
Process Efficiency: The one-step synthesis is highly efficient for large-scale manufacturing as it minimizes processing steps and directly produces the desired stable dihydrate form of Terazosin hydrochloride.[4][5] Yields are consistently high, often ranging from 85% to over 95%.[4]
-
Solvent and Water Content: The reaction's success is dependent on the use of a polar organic solvent and a minimum effective amount of water.[4][5] The water content is crucial for the direct formation of the dihydrate crystalline structure. The optimal amount of water varies depending on the polarity and miscibility of the organic solvent used.[5]
-
Absence of Acid Scavenger: Notably, these modern protocols are often performed in the absence of an added acid scavenger (like triethylamine). This simplifies the purification process, as it avoids the formation of salt by-products that would need to be removed in subsequent steps.[6]
-
Purity of Intermediate: The purity of the starting material, 1-(2-Tetrahydrofuroyl)piperazine, is critical. Impurities can lead to side reactions and the formation of related-substance impurities in the final API, which are difficult to remove and can affect the drug's safety and efficacy.[7]
References
- 1. prepchem.com [prepchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. WO1999025715A1 - Preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 4. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 5. EP1044200A1 - Herstellung von terazosinhydrochlorid-dihydrat - Google Patents [patents.google.com]
- 6. CA2143971C - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering explanations and actionable solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low overall yield of the desired mono-acylated product. | Formation of di-acylated byproduct: The presence of two reactive amine groups in piperazine can lead to the formation of 1,4-bis(2-Tetrahydrofuroyl)piperazine. | • Increase the molar excess of piperazine: Using a significant excess of piperazine (e.g., 5-10 equivalents) relative to the acylating agent will statistically favor mono-acylation. • Slow addition of the acylating agent: Add the tetrahydrofuroyl chloride dropwise to the reaction mixture containing piperazine to maintain a high local concentration of piperazine. |
| Incomplete reaction: The reaction may not have gone to completion. | • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. • Increase reaction time or temperature: If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, while monitoring for byproduct formation. | |
| Hydrolysis of the acylating agent: Tetrahydrofuroyl chloride is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction. | • Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in purifying the final product. | Presence of unreacted piperazine: The large excess of piperazine used can be challenging to remove completely. | • Acid-base extraction: After the reaction, perform an aqueous workup. The excess piperazine can be removed by washing the organic layer with water. The desired product can then be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. • Crystallization: The hydrobromide salt is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). |
| Formation of piperazine dihydrobromide: During the hydrobromide salt formation, excess hydrobromic acid can lead to the formation of piperazine dihydrobromide, which can co-precipitate. | • Stoichiometric addition of HBr: Carefully add a stoichiometric amount (1 equivalent) of hydrobromic acid to the solution of the free base. | |
| Reaction is not proceeding or is very slow. | Low reactivity of starting materials: The nucleophilicity of piperazine might be reduced, or the acylating agent may not be sufficiently reactive. | • Check the quality of reagents: Ensure that the piperazine is not carbonated and the tetrahydrofuroyl chloride has not degraded. • Use a catalyst: For less reactive systems, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acylation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing the yield of the mono-acylated product?
A1: The most critical factor is the stoichiometry of the reactants. A large excess of piperazine is essential to statistically favor the reaction of the acylating agent with an unreacted piperazine molecule, thereby minimizing the formation of the di-acylated byproduct.
Q2: What are the best solvents for this synthesis?
A2: Dichloromethane (DCM) is a commonly used solvent for this type of acylation as it is relatively inert and allows for easy workup. A biphasic system using water and a non-polar organic solvent can also be effective, especially when using an inorganic base.
Q3: Which base should I use to neutralize the hydrochloric acid byproduct?
A3: An inorganic base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a biphasic system is a good choice as it is inexpensive and easily removed during the aqueous workup. In an organic solvent like DCM, a tertiary amine base like triethylamine (TEA) can be used, but its removal might be more complex.
Q4: How can I confirm the formation of the desired product?
A4: The product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the hydrobromide salt can also be a good indicator of purity.
Q5: Is it possible to synthesize the free base, 1-(2-Tetrahydrofuroyl)piperazine, first and then form the hydrobromide salt?
A5: Yes, this is the standard procedure. The acylation reaction yields the free base, which is then isolated and purified. The purified free base is subsequently dissolved in a suitable solvent and treated with one equivalent of hydrobromic acid to precipitate the hydrobromide salt.
Data Presentation
The yield of 1-(2-Tetrahydrofuroyl)piperazine is significantly influenced by the molar ratio of the reactants. The following table summarizes expected yields based on general principles of piperazine acylation.
| Molar Ratio (Piperazine : Tetrahydrofuroyl Chloride) | Expected Yield of Mono-acylated Product | Comments |
| 1 : 1 | Low (~30-40%) | Significant formation of di-acylated byproduct and unreacted piperazine. |
| 3 : 1 | Moderate (~60-70%) | Improved selectivity for the mono-acylated product. |
| 5 : 1 | Good (70-85%) | Di-acylation is significantly suppressed. This is often a good balance between yield and the amount of excess piperazine to be removed. |
| 10 : 1 | High (>85%) | Excellent selectivity for the mono-acylated product, but requires removal of a large excess of piperazine. |
Experimental Protocols
Key Experiment 1: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)
This protocol is based on the principle of using an excess of piperazine to favor mono-acylation.
Materials:
-
Piperazine (5 equivalents)
-
Tetrahydrofuroyl chloride (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5 eq.) and potassium carbonate (3 eq.) in a mixture of DCM and water (1:1) at 0 °C.
-
Dissolve tetrahydrofuroyl chloride (1 eq.) in anhydrous DCM.
-
Add the tetrahydrofuroyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Tetrahydrofuroyl)piperazine as an oil or solid.
Key Experiment 2: Formation of this compound
Materials:
-
1-(2-Tetrahydrofuroyl)piperazine (crude or purified)
-
Isopropanol or Ethanol
-
Hydrobromic acid (HBr), 48% aqueous solution (1 equivalent)
-
Diethyl ether
Procedure:
-
Dissolve the crude or purified 1-(2-Tetrahydrofuroyl)piperazine in isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 48% aqueous hydrobromic acid with stirring.
-
A precipitate should form. If no precipitate forms, or to increase the yield, slowly add diethyl ether until the solution becomes cloudy and a precipitate forms.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Mandatory Visualization
Technical Support Center: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 1-(2-Tetrahydrofuroyl)piperazine?
The most prevalent methods for synthesizing 1-(2-Tetrahydrofuroyl)piperazine involve the formation of an amide bond between the piperazine ring and a tetrahydrofuroyl moiety.[1] The two primary approaches are:
-
Acylation of Piperazine with 2-Tetrahydrofuroyl Chloride: This is a classic nucleophilic acyl substitution where the secondary amine of piperazine attacks the carbonyl carbon of 2-tetrahydrofuroyl chloride.[1]
-
Direct Coupling of Piperazine with 2-Tetrahydrofuroic Acid: This method utilizes a coupling agent to activate the carboxylic acid, facilitating the amidation reaction.[1]
Q2: I am observing a significant amount of a disubstituted byproduct. How can I minimize its formation?
The formation of the disubstituted byproduct, 1,4-bis(tetrahydro-2-furoyl)piperazine, is a common side reaction in this synthesis.[1] This occurs because the second nitrogen atom of the monosubstituted piperazine is also nucleophilic and can react with the acylating agent.
Here are some strategies to favor monosubstitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) relative to the 2-tetrahydrofuroyl chloride or acid is a common and effective strategy. This statistically favors the reaction of the acylating agent with the more abundant unsubstituted piperazine.
-
Slow Addition of the Acylating Agent: Adding the 2-tetrahydrofuroyl chloride or activated acid dropwise to the piperazine solution can help to maintain a low concentration of the acylating agent, thereby reducing the likelihood of disubstitution.
-
Control of Reaction Temperature: Performing the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-acylated product.
-
pH Control: Maintaining a specific pH during the reaction can also limit the formation of the di-acylated byproduct.[1]
Q3: What are the potential impurities I should be aware of during the synthesis and purification?
Besides the disubstituted byproduct, other potential impurities include:
-
Unreacted Piperazine: Due to the use of excess piperazine, residual starting material is expected in the crude product.
-
Piperazine Dihydrobromide: During the formation of the hydrobromide salt, if excess hydrobromic acid is used or the pH is not carefully controlled, piperazine dihydrobromide can precipitate, especially in certain solvents.
-
Solvent-Related Impurities: Residual solvents from the reaction and extraction steps.
-
Degradation Products: Depending on the reaction and purification conditions (e.g., high temperatures), degradation of the starting materials or product may occur.
Q4: I am having trouble isolating a pure product after forming the hydrobromide salt. What purification strategies can I use?
Purification of the hydrobromide salt can be challenging. Here are some troubleshooting tips:
-
Careful pH Adjustment During Salt Formation: When adding hydrobromic acid to precipitate the salt, it is crucial to monitor the pH. A patent for a similar hydrochloride salt suggests that careful pH control can prevent the co-precipitation of piperazine dihydrohalide salts.[1]
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying the final salt. Experiment with different solvents and solvent mixtures to find optimal conditions for obtaining high-purity crystals.
-
Solvent Extraction of the Free Base: Before forming the salt, ensure the free base, 1-(2-Tetrahydrofuroyl)piperazine, is as pure as possible. This can be achieved by:
-
Aqueous Acid Extraction: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The basic piperazine derivatives will move to the aqueous layer as their salts, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure free base extracted with an organic solvent.
-
Column Chromatography: For small-scale purifications, column chromatography on silica gel can be effective. To avoid tailing of the basic product on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)
This protocol is a generalized procedure based on common acylation methods.
Materials:
-
Piperazine (anhydrous)
-
2-Tetrahydrofuroyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of 2-tetrahydrofuroyl chloride (1 equivalent) in anhydrous DCM.
-
Add the 2-tetrahydrofuroyl chloride solution dropwise to the piperazine solution over 1-2 hours with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-Tetrahydrofuroyl)piperazine as an oil or solid.
Protocol 2: Formation and Purification of this compound
Materials:
-
Crude 1-(2-Tetrahydrofuroyl)piperazine
-
Anhydrous isopropanol (or another suitable solvent like ethanol or acetone)
-
48% Hydrobromic acid (HBr) in water or HBr gas in a suitable solvent
-
Diethyl ether (or another anti-solvent)
Procedure:
-
Dissolve the crude 1-(2-Tetrahydrofuroyl)piperazine in a minimal amount of anhydrous isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 48% aqueous HBr or a solution of HBr gas in a suitable solvent dropwise with stirring. Monitor the pH of the solution to avoid making it too acidic.
-
The hydrobromide salt should precipitate out of the solution. If precipitation is slow, it can be induced by adding an anti-solvent like diethyl ether.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold isopropanol and then with diethyl ether.
-
Dry the solid under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/water, ethanol).
Data Presentation
Table 1: Troubleshooting Guide for Low Yield and Impurity Formation
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield of Monosubstituted Product | Formation of 1,4-bis(tetrahydro-2-furoyl)piperazine | Increase the excess of piperazine to 5-10 equivalents. Add the acylating agent slowly at a low temperature. | Increased selectivity for the desired mono-acylated product. |
| Product Contaminated with Piperazine | Incomplete removal of excess piperazine | Perform an aqueous acid wash of the crude product in an organic solvent. | Removal of the basic piperazine into the aqueous layer. |
| Co-precipitation of Piperazine Dihydrobromide | Excess hydrobromic acid or improper pH control during salt formation | Add hydrobromic acid slowly and monitor the pH. Use a stoichiometric amount of acid. | Selective precipitation of the desired product hydrobromide. |
| Oily Product Instead of Solid Salt | Presence of impurities or residual solvent | Purify the free base before salt formation. Ensure complete removal of solvents. Try different crystallization solvents. | Formation of a solid, crystalline product. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Key Side Reaction Pathway
Caption: The key side reaction leading to the formation of the disubstituted byproduct.
References
purification challenges of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Welcome to the technical support center for the purification of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities typically originate from the synthesis process, which involves the acylation of piperazine. The most common impurities are:
-
Unreacted Piperazine: Due to the use of excess piperazine to favor mono-substitution.
-
1,4-bis(2-Tetrahydrofuroyl)piperazine: The di-substituted byproduct.
-
Residual Solvents: Solvents used in the reaction and workup.
-
Starting material impurities: Impurities present in the initial piperazine or tetrahydrofuroyl chloride.
Q2: My final product is an oil or a sticky solid and won't crystallize. What should I do?
A2: The free base of 1-(2-Tetrahydrofuroyl)piperazine can be a viscous liquid or a low-melting solid, which can be difficult to handle.[1][2] Converting the free base to its hydrobromide salt is an effective method to obtain a crystalline solid that is more amenable to purification by recrystallization. If the hydrobromide salt itself is oily, it is likely due to the presence of impurities or residual solvent. Further purification by recrystallization is recommended.
Q3: How can I effectively remove the di-substituted byproduct, 1,4-bis(2-Tetrahydrofuroyl)piperazine?
A3: The di-substituted byproduct is significantly less polar than the mono-substituted product. This difference in polarity can be exploited for separation. While chromatography is an option for the free base, for the hydrobromide salt, a carefully chosen recrystallization solvent system should allow for the selective crystallization of the desired mono-substituted salt, leaving the more soluble di-substituted impurity in the mother liquor.
Q4: What are the best analytical methods to assess the purity of my product?
A4: A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid) is a good starting point. An Evaporative Light Scattering Detector (ELSD) can be effective if the chromophore is weak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1%).
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Melting Point: A sharp melting range for the hydrobromide salt (literature: 103-107 °C) is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The product is too soluble in the chosen solvent. | Add a less polar anti-solvent (e.g., diethyl ether, hexane) to the solution to induce precipitation. Ensure the solution is fully cooled (e.g., in an ice bath) to maximize crystal formation. |
| The product precipitated out during the hot filtration step. | Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent for dissolution to prevent premature crystallization. | |
| Product Purity Does Not Improve After Recrystallization | The chosen solvent does not effectively differentiate between the product and impurities. | Perform a solvent screen to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the key impurities remain soluble upon cooling. Consider solvent mixtures like isopropanol/diethyl ether or ethanol/water. |
| Impurities are co-crystallizing with the product. | Try a different recrystallization solvent or a multi-step purification approach. An initial acid-base workup of the crude free base can remove acidic or basic impurities before salt formation and final recrystallization. | |
| Oily Product After Salt Formation | Presence of significant impurities or residual solvent. | Attempt to triturate the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. If this fails, proceed with a purification step on the crude free base before attempting salt formation again. |
| Inconsistent Spectroscopic Data (NMR, IR) | Presence of polymorphic forms or solvates. | Dry the sample under high vacuum at a slightly elevated temperature (if thermally stable) to remove residual solvents. Analyze the sample by techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to investigate polymorphism. |
Experimental Protocols
Protocol 1: General Purification of Crude 1-(2-Tetrahydrofuroyl)piperazine Free Base
This protocol is designed to remove the majority of unreacted piperazine and other water-soluble impurities before converting the product to the hydrobromide salt.
-
Dissolution: Dissolve the crude 1-(2-Tetrahydrofuroyl)piperazine in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove unreacted piperazine.
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove any acidic impurities.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Formation and Recrystallization of this compound
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid dropwise with stirring until the solution is acidic (test with pH paper).
-
Initial Crystallization: Stir the mixture in the ice bath for 30-60 minutes to promote crystallization. If no solid forms, try adding a less polar co-solvent like diethyl ether until turbidity is observed, then continue stirring.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold solvent (e.g., isopropanol or a mixture of isopropanol/diethyl ether).
-
Recrystallization: Transfer the crude hydrobromide salt to a clean flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with a small amount of water) until the solid is fully dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least an hour to maximize the yield.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under high vacuum to a constant weight.
Data Presentation
Table 1: Solubility of Key Compounds
| Compound | Water | Methanol/Ethanol | Dichloromethane | Diethyl Ether |
| Piperazine | Freely Soluble | Soluble | Sparingly Soluble | Insoluble |
| 1-(2-Tetrahydrofuroyl)piperazine (Free Base) | Miscible | Soluble | Soluble | Soluble |
| 1,4-bis(2-Tetrahydrofuroyl)piperazine (Di-substituted) | Insoluble | Sparingly Soluble | Soluble | Soluble |
| Piperazine Dihydrobromide | Soluble | Sparingly Soluble | Insoluble | Insoluble |
| This compound | Soluble | Soluble | Sparingly Soluble | Insoluble |
Note: This data is qualitative and based on general principles of organic chemistry. Actual solubilities should be determined experimentally.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(2-Tetrahydrofuroyl)piperazine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: The most common impurities can be categorized as synthesis-related or degradation-related.
-
Synthesis-Related Impurities:
-
Piperazine: Unreacted starting material.
-
1,4-bis(2-Tetrahydrofuroyl)piperazine: A di-substituted by-product formed during synthesis.
-
Tetrahydro-2-furoic acid or its activated form (e.g., acyl chloride): Unreacted starting material.
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The amide bond in 1-(2-Tetrahydrofuroyl)piperazine can be susceptible to hydrolysis, especially under non-anhydrous conditions or at elevated temperatures, leading to the formation of piperazine and tetrahydro-2-furoic acid.
-
Q2: My purified this compound shows a new peak in the HPLC analysis after storage. What could it be?
A2: A new peak appearing after storage, particularly if not stored in a cool, dry place, is likely a degradation product. The most probable cause is the hydrolysis of the amide bond, resulting in the formation of piperazine and tetrahydro-2-furoic acid. To confirm, you can compare the retention time of the new peak with standards of these potential degradation products.
Q3: How can I minimize the formation of the di-substituted impurity, 1,4-bis(2-Tetrahydrofuroyl)piperazine, during synthesis?
A3: To favor the formation of the desired mono-substituted product, it is crucial to control the reaction stoichiometry. Using a significant excess of piperazine relative to the acylating agent (e.g., tetrahydro-2-furoyl chloride) will statistically favor the mono-acylation. Careful control of the addition rate of the acylating agent and maintaining a well-stirred reaction mixture can also help minimize localized areas of high concentration, further reducing the likelihood of di-substitution.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the stability of this compound, it should be stored in a cool, dry place, sealed in a tightly closed container to protect it from moisture.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent potential oxidative degradation, although hydrolysis is the more common degradation pathway.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis and purification of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram of the crude reaction mixture. | Presence of unreacted starting materials (piperazine, tetrahydro-2-furoic acid) and the di-substituted by-product (1,4-bis(2-Tetrahydrofuroyl)piperazine). | 1. Confirm Peak Identities: Inject standards of the potential impurities to confirm their retention times. 2. Optimize Synthesis: Adjust the molar ratio of reactants (increase piperazine excess) to minimize the di-substituted product. Ensure complete reaction of the limiting reagent. 3. Purification: Proceed with the recommended purification protocol (see Experimental Protocols section). |
| The main product peak in HPLC is broad or shows tailing. | 1. Inappropriate HPLC column or mobile phase. 2. Interaction of the basic piperazine moiety with residual silanols on the silica-based column. | 1. Column Selection: Use a C8 or C18 reversed-phase column. 2. Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase to improve peak shape. Ensure the mobile phase pH is appropriate for the analyte and column. |
| Difficulty in removing unreacted piperazine during purification. | Piperazine is a basic and water-soluble compound, making its complete removal by simple extraction challenging. | Acid-Base Extraction & Precipitation: Convert the crude product to its free base and extract it into an organic solvent. Unreacted piperazine will have different solubility properties. Alternatively, selective precipitation of the hydrobromide salt of the product from a suitable solvent can leave more soluble impurities behind. A patent for a similar compound suggests that careful pH control during HCl gas addition to an extract can selectively precipitate the desired product, leaving small amounts of piperazine in solution. |
| Low yield after purification. | 1. Sub-optimal reaction conditions leading to significant by-product formation. 2. Loss of product during extraction or crystallization steps. | 1. Reaction Optimization: Re-evaluate reaction temperature, time, and stoichiometry. 2. Purification Optimization: Ensure proper phase separation during extractions. For crystallization, perform solvent screening to find a system that provides good recovery. |
| Product color is off-white or yellow. | Presence of colored impurities, possibly from the starting materials or side reactions. | Recrystallization: Perform recrystallization from a suitable solvent system to remove colored impurities. The use of activated carbon during recrystallization can also be effective in adsorbing color bodies. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is designed for the simultaneous analysis of 1-(2-Tetrahydrofuroyl)piperazine, piperazine, and 1,4-bis(2-Tetrahydrofuroyl)piperazine. As piperazine lacks a strong UV chromophore, derivatization is often required for its detection at low levels. However, for process monitoring where piperazine might be present in significant amounts, or if a highly sensitive detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is available, direct analysis is possible. The following method is a general starting point for UV detection, which is effective for the main product and the di-substituted impurity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Purification Protocol: Selective Precipitation of the Hydrobromide Salt
This protocol is based on the principle of differing solubilities of the hydrobromide salts of the desired product and unreacted piperazine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which the product's free base is soluble, but piperazine has limited solubility (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with water to remove any water-soluble starting materials or salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Precipitation: While stirring the dried organic solution, slowly bubble dry hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent (e.g., isopropanol).
-
Monitoring: Monitor the pH of the solution. The desired product should precipitate as the hydrobromide salt. Careful control of the amount of HBr added can allow for selective precipitation.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound under vacuum.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Technique | Expected Elution Order (Reversed-Phase HPLC) |
| Piperazine | C₄H₁₀N₂ | 86.14 | HPLC (with derivatization or non-UV detector), GC-MS | 1 (most polar) |
| Tetrahydro-2-furoic acid | C₅H₈O₃ | 116.12 | HPLC, GC-MS | Varies based on mobile phase pH |
| 1-(2-Tetrahydrofuroyl)piperazine | C₉H₁₆N₂O₂ | 184.24 | HPLC-UV, GC-MS | 2 |
| 1,4-bis(2-Tetrahydrofuroyl)piperazine | C₁₄H₂₂N₂O₄ | 282.34 | HPLC-UV, GC-MS | 3 (least polar) |
Visualizations
Caption: Workflow for synthesis, analysis, and purification.
Caption: Troubleshooting logic for impurity identification.
References
Technical Support Center: Optimizing Reaction Conditions for Piperazine Acylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the acylation of piperazine. The following question-and-answer formatted guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My piperazine acylation is producing a low yield of the desired mono-acylated product alongside a significant amount of the di-acylated byproduct. Why is this happening?
A1: This is the most common challenge in piperazine chemistry. The formation of a 1,4-disubstituted byproduct occurs because after the first acylation, the second nitrogen atom of the mono-substituted piperazine remains a potent nucleophile, capable of reacting with another molecule of the acylating agent.[1] The initially formed product can sometimes be even more nucleophilic than the starting piperazine, leading to a second reaction.[1]
Q2: What are the most effective strategies to achieve selective mono-acylation of piperazine?
A2: Several strategies can be employed to favor mono-substitution by controlling the reactivity of the piperazine nitrogens. The three primary methods are:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the acylating agent with the more abundant, unreacted piperazine.[1][2]
-
Protecting Group Strategy: Using a mono-protected piperazine, such as N-Boc-piperazine, is a highly controlled method.[1][2][3] The protecting group "blocks" one nitrogen, allowing acylation to occur selectively on the free nitrogen. The protecting group is then removed in a subsequent step.[1]
-
In-situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms a mono-salt in the reaction mixture.[1] The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen in a cost-effective, one-pot method.[1][4]
Q3: My acylation reaction is sluggish or not proceeding to completion. How can I improve the reaction rate?
A3: A slow reaction can be due to several factors. For sluggish acylations, particularly with less reactive agents like acetic anhydride, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added.[5] DMAP is a hyper-nucleophilic acylation catalyst that significantly increases the reaction rate.[5] Additionally, ensure your reagents are pure and anhydrous, as water can hydrolyze the acylating agent. Review your choice of solvent and temperature, as these can greatly influence reaction kinetics.[2][3]
Q4: I'm struggling with the purification of my acylated piperazine product. What are the recommended methods?
A4: The basic nature of piperazine derivatives can make purification challenging.[2]
-
Column Chromatography: This is the most common method. To prevent the product from tailing (streaking) on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[2]
-
Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[2]
Q5: What are the most common acylating agents used for piperazine?
A5: The most common acylating agents are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[5][6] Acyl chlorides are generally more reactive but produce hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base.[5] Acid anhydrides are less reactive but often result in cleaner reactions, producing a carboxylic acid byproduct that also requires neutralization.[5]
Troubleshooting Guides
Issue 1: Poor Mono-selectivity / High Di-substitution
-
Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a significant amount of the 1,4-di-acylated byproduct, leading to low yields of the desired mono-acylated product and complex purification.
-
Primary Cause: The two secondary amine groups on piperazine have comparable reactivity, leading to the formation of statistical mixtures.[1]
Issue 2: Low or No Product Yield
-
Symptom: TLC or LC-MS analysis shows only the presence of starting material, with little to no product formation.
-
Possible Causes & Solutions:
-
Incorrect Base Stoichiometry: If the piperazine starting material is a hydrochloride salt, at least two equivalents of base are required: one to neutralize the salt and form the free base, and a second to scavenge the acid byproduct generated during acylation.[5]
-
Inactive Acylating Agent: The acylating agent (acyl chloride or anhydride) may have degraded due to moisture. Use a fresh or properly stored reagent.
-
Suboptimal Temperature: Some acylations require heating. If the reaction is slow at room temperature, consider increasing the temperature and monitoring the progress.[3]
-
Poor Solvent Choice: The solubility of reagents can be a critical factor. Common solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.[2][7] If solubility is an issue, consider alternative solvents.
-
Data & Methodologies
Data Presentation
Table 1: Comparison of Strategies for Mono-Acylation of Piperazine
| Strategy | Molar Ratio (Piperazine:Acylating Agent) | Typical Yield | Advantages | Disadvantages |
| Excess Piperazine | 5:1 to 10:1 | 70-80%[1] | One-step reaction, cost-effective.[1] | Difficult removal of excess piperazine.[1] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Agent) | >80% for acylation step[1] | High selectivity, clean reaction.[1] | Multi-step process (protection/deprotection), higher cost.[1] |
| In-situ Mono-Protonation | 1:1 (Salt:Agent) | 60-89%[1] | One-pot synthesis, good yields, cost-effective.[1][4] | May require longer reaction times or activation.[1] |
Table 2: Common Reagents for Piperazine Acylation
| Reagent Type | Examples | Typical Solvents | Common Bases |
| Acylating Agents | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride | Dichloromethane (DCM), Toluene, Dioxane, Acetonitrile (MeCN)[2][7] | Triethylamine (TEA), Pyridine, K₂CO₃, Cs₂CO₃[2][3][5] |
| Protecting Groups | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | N/A (Base not typically required for protection) |
| Deprotection Agents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM) | N/A |
Experimental Protocols
Protocol 1: Mono-acylation using a Protecting Group Strategy (Acylation of N-Boc-piperazine)
This protocol describes the acylation of commercially available or synthesized 1-Boc-piperazine.
-
Setup: Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add the acyl chloride (1.0 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-18 hours).[1]
-
Workup: Perform an aqueous workup to remove the base hydrochloride salt and excess reagents.
-
Purification: Purify the resulting N-acyl-N'-Boc-piperazine by column chromatography on silica gel.[1]
-
Deprotection: Dissolve the purified, protected product in DCM and add an excess of Trifluoroacetic acid (TFA) at 0 °C. Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated piperazine product.[1]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Setup: Dissolve piperazine (2.0 eq) in Dichloromethane (DCM) and cool the solution to 0 °C.[2]
-
Addition: Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in DCM. Add this solution dropwise to the piperazine solution over 2-3 hours.[1][2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1][2]
-
Workup: Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography or extraction to isolate pure 1-Boc-piperazine.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Piperazines | Ambeed [ambeed.com]
- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 1-(2-Tetrahydrofuroyl)piperazine hydrobromide stability issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation for this compound?
A1: Degradation of the compound, both in solid and solution form, can be indicated by several observable changes. The most common signs include:
-
Color Change: A noticeable change from its typical white to off-white appearance, often to a yellowish or brownish hue, can suggest degradation, particularly due to oxidation or photodegradation.[1][2]
-
Changes in Physical State: As piperazine derivatives can be hygroscopic, exposure to moisture may cause the solid powder to clump or become sticky.[3][4]
-
Inconsistent Analytical Results: A common sign of instability is a lack of reproducibility in experimental results. This can manifest as a loss of potency, unexpected biological effects, or variability in analytical measurements (e.g., decreasing peak area in HPLC analysis over time).[1]
-
Appearance of New Peaks in Chromatograms: When analyzing the compound using techniques like HPLC, the appearance of new, unidentified peaks that grow over time is a strong indicator that the parent compound is degrading into other substances.
Q2: I've noticed a color change in my solid compound upon storage. What is the likely cause?
A2: A color change in the solid state is often due to photodegradation or oxidation.[1] Piperazine compounds can be sensitive to light and may darken upon exposure.[2][3] The piperazine ring can also react with atmospheric oxygen, leading to colored oxidative byproducts. To mitigate this, always store the compound in well-closed, light-resistant containers, such as amber vials, and in a controlled, low-humidity environment.[1][5]
Q3: What are the most probable degradation pathways for this molecule?
A3: Given its chemical structure, which contains an amide linkage, the most probable degradation pathway is hydrolysis.[6]
-
Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis, especially under non-neutral pH conditions (either acidic or basic) and elevated temperatures.[7][8] This reaction would break the bond between the tetrahydrofuroyl group and the piperazine ring, yielding piperazine and tetrahydro-2-furoic acid as the primary degradation products.
-
Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, which can lead to the formation of various oxidized byproducts.[1][9]
Caption: Potential degradation pathways for the compound.
Q4: How do environmental factors like pH and temperature affect the stability of my compound in solution?
A4: Both pH and temperature are critical factors that can significantly accelerate degradation.
-
pH: The stability of piperazine derivatives in aqueous solutions is often highly pH-dependent.[1] The amide linkage in 1-(2-Tetrahydrofuroyl)piperazine is susceptible to both acid- and base-catalyzed hydrolysis. A pH-stability profile study is recommended to identify the pH at which the compound exhibits maximum stability, which is often near neutral pH for amides.
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for degradation reactions.[9] For many amines, degradation rates increase significantly with temperature.[10] Therefore, solutions should be kept cool, and long-term storage is best at freezing temperatures (e.g., -20°C or -80°C).[1][11]
Troubleshooting Guides
Guide 1: Investigating Inconsistent Experimental Results
If you are experiencing inconsistent results, compound degradation is a likely cause.[1] Follow this workflow to troubleshoot the issue.
Caption: Workflow for troubleshooting inconsistent results.
Guide 2: Summary of Stability Under Stress Conditions
To properly handle and design experiments, it is crucial to understand how the compound behaves under various stress conditions. The hydrobromide salt form generally improves stability compared to the free base.[12]
| Stress Condition | Expected Stability | Primary Degradation Pathway | Recommended Mitigation |
| Acidic (e.g., pH < 4) | Low | Amide Hydrolysis | Buffer solutions to a stable pH range (typically near neutral). |
| Basic (e.g., pH > 8) | Low | Amide Hydrolysis | Buffer solutions to a stable pH range. |
| Oxidative (e.g., H₂O₂) | Moderate to Low | Oxidation of Piperazine Ring | Avoid contact with strong oxidizing agents; consider storing under inert gas.[5] |
| Thermal (e.g., > 40°C) | Moderate to Low | Amide Hydrolysis | Store at recommended low temperatures; avoid repeated freeze-thaw cycles.[1][11] |
| Photolytic (UV/Vis light) | Moderate to Low | Photodegradation | Store in light-resistant (amber) containers; conduct experiments under subdued light.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.[13]
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.[13]
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solution):
-
Heat 1 mL of the stock solution at 70°C for 48 hours in a sealed vial.
-
Cool and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid):
-
Place a thin layer of the solid compound in a petri dish and heat in an oven at 70°C for 48 hours.[13]
-
Dissolve a known amount of the stressed solid in the mobile phase for analysis.
-
-
Photostability:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours).
-
Analyze the sample alongside a control sample stored in the dark.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method (e.g., RP-HPLC with UV detection) and compare them to an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from any degradation products.
Objective: To develop an RP-HPLC method capable of resolving this compound from its potential degradants.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If co-elution occurs, consider columns with different selectivity, such as C8 or Phenyl.[1]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer solution (e.g., 20 mM phosphate or acetate buffer).
-
Organic Phase (B): Use acetonitrile or methanol.
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Optimization:
-
pH Adjustment: Analyze stressed samples (from Protocol 1) at different mobile phase pH values (e.g., 3.0, 5.0, 7.0). The retention and peak shape of the basic piperazine moiety are highly sensitive to pH.[1]
-
Gradient Elution: If isocratic elution fails to separate all peaks, develop a gradient program. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., 5% to 95% B over 20 minutes).[1]
-
Organic Modifier: Compare the separation using acetonitrile versus methanol, as they offer different selectivities.
-
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine | 110-85-0 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide for Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges with 1-(2-Tetrahydrofuroyl)piperazine hydrobromide in experimental assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation of this compound during your assay preparation can compromise data quality. This guide provides a systematic approach to identifying and resolving these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | "Crashing out" or "solvent shock" : The compound is poorly soluble in the final aqueous environment when rapidly diluted from a high-concentration organic stock.[1] | 1. Optimize DMSO Concentration : Keep the final DMSO concentration in the assay as low as possible, ideally below 0.5%, and always under 1%, to minimize its effect on both solubility and the biological system.[1] 2. Stepwise Dilution : Instead of a single large dilution, perform serial dilutions through intermediate solutions with decreasing concentrations of organic solvent. 3. Slow Addition and Mixing : Add the compound stock solution dropwise to the aqueous buffer while vortexing or stirring to facilitate better mixing and dissolution. |
| Precipitation observed after a period of incubation. | Low thermodynamic solubility : The compound's concentration exceeds its equilibrium solubility in the assay buffer over time. | 1. Determine Thermodynamic Solubility : Use the shake-flask method (see Protocol 1) to determine the maximum soluble concentration under your specific assay conditions (e.g., buffer composition, pH, temperature). 2. Lower Working Concentration : Adjust your experimental concentrations to be at or below the determined solubility limit. |
| Precipitation occurs after freeze-thaw cycles of the stock solution. | Reduced solubility at low temperatures : The compound may be less soluble in the stock solvent (e.g., DMSO) at freezing temperatures. | 1. Aliquot Stock Solutions : Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 2. Gentle Warming : Before use, allow the stock solution to completely thaw and warm to room temperature. Gently vortex to ensure any precipitate is redissolved. |
| Inconsistent results or lower than expected activity. | Undetected microprecipitation : Fine, invisible precipitate may be present, reducing the effective concentration of the compound in solution. | 1. Visual Inspection : Carefully inspect solutions against a dark background for any signs of cloudiness or Tyndall effect (light scattering). 2. Consider Advanced Formulation : If solubility issues persist, explore advanced techniques such as cyclodextrin complexation (Protocol 2) or nanosuspension formulation (Protocol 3) to improve solubility and bioavailability.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I'm preparing a stock solution in DMSO. What is the maximum recommended concentration?
A2: While the solubility in DMSO is generally high for piperazine derivatives, it is best practice to prepare stock solutions at a concentration that allows for accurate serial dilutions while keeping the final DMSO concentration in your assay below 1%, and ideally below 0.5%.[1] A common starting point for a stock solution is 10-50 mM. Always ensure the compound is fully dissolved before making further dilutions.
Q3: Can I adjust the pH of my assay buffer to improve solubility?
A3: Yes, for ionizable compounds like piperazine derivatives, adjusting the pH can significantly impact solubility.[2] Since this compound is a salt of a weak base, lowering the pH (making it more acidic) will generally increase its solubility. However, you must ensure that the adjusted pH is compatible with your biological assay and does not affect the activity of cells or proteins.
Q4: Are there alternatives to DMSO as a stock solvent?
A4: While DMSO is the most common solvent for preparing stock solutions of poorly water-soluble compounds, other options can be considered. These include ethanol, methanol, and polyethylene glycol (PEG).[2] It is crucial to test the compatibility of any alternative solvent with your specific assay and to run appropriate vehicle controls.
Q5: How can I enhance the solubility of this compound for in vivo studies?
A5: For in vivo applications where solubility and bioavailability are critical, advanced formulation strategies are often necessary. Techniques such as creating a nanosuspension (see Protocol 3) or forming an inclusion complex with cyclodextrins (see Protocol 2) can significantly improve the compound's performance.[2] These methods can increase the surface area for dissolution and enhance absorption.
Quantitative Data Summary
The following tables provide a summary of solubility enhancement techniques and their potential impact on piperazine and other relevant compounds.
Table 1: General Solubility Enhancement Strategies for Piperazine Derivatives
| Technique | Principle | Typical Improvement | Considerations |
| Salt Formation | Conversion of a free base to a salt to increase polarity and aqueous solubility.[2] | >10-fold increase in aqueous solubility has been reported for some piperazine salts.[6][7][8][9] | The hydrobromide form of the target compound already utilizes this principle. Further salt screening may not be necessary. |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol) to increase the solubility of hydrophobic compounds.[2] | Dependent on the co-solvent and its final concentration. | The final concentration of the co-solvent must be compatible with the biological assay. |
| pH Adjustment | Modifying the pH of the aqueous medium to increase the ionization and solubility of the compound.[2] | Highly compound-dependent. | The adjusted pH must not interfere with the experimental system. |
| Cyclodextrin Complexation | Encapsulation of the poorly soluble drug within a cyclodextrin molecule to form a soluble inclusion complex.[9] | Can lead to significant increases in apparent solubility; for example, a >10-fold increase has been observed for some compounds. | The type of cyclodextrin and the stoichiometry of the complex need to be optimized. |
| Nanosuspension | Reduction of the compound's particle size to the nanometer range, which increases the surface area for dissolution.[2] | Can significantly improve the dissolution rate and bioavailability. | Requires specialized equipment (e.g., homogenizer, sonicator) and stabilizers. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Assay buffer (e.g., PBS, cell culture medium)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the assay buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The resulting concentration is the thermodynamic solubility of the compound in the tested buffer.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This method can improve the apparent solubility of a compound by forming an inclusion complex.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure:
-
Prepare a solution of the cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. The concentration will depend on the desired molar ratio with the compound.
-
Slowly add this compound to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a common starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, the solution can be filtered to remove any un-complexed, undissolved compound.
-
The resulting solution contains the compound-cyclodextrin inclusion complex and can be used for assays. For a solid form, the solution can be freeze-dried.
-
The enhancement in solubility can be quantified by comparing the solubility of the compound in the cyclodextrin solution versus the buffer alone, following the procedure in Protocol 1.
Protocol 3: Preparation of a Nanosuspension by Solvent Precipitation
This protocol creates a colloidal dispersion of the compound with a reduced particle size, which can improve the dissolution rate.
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., ethanol, acetone)
-
An aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)
-
High-speed stirrer or homogenizer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation : Dissolve this compound in a minimal amount of the selected organic solvent to create a concentrated solution.
-
Aqueous Phase Preparation : Prepare the aqueous solution with the chosen stabilizer.
-
Precipitation : Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent change will cause the compound to precipitate as nanoparticles.[2]
-
Solvent Removal : Remove the organic solvent using a rotary evaporator under reduced pressure.
-
The resulting aqueous dispersion is the nanosuspension. The particle size and distribution should be characterized using techniques like Dynamic Light Scattering (DLS).
Visualizations
Troubleshooting Workflow for Compound Precipitation in Assays
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Solubility Enhancement Strategy Decision Tree
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 6. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
Welcome to the technical support center for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for handling this compound in solution. Our goal is to empower you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
Introduction to this compound
This compound is a piperazine derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure, comprising a tetrahydrofuroyl moiety linked to a piperazine ring via an amide bond, presents unique opportunities in drug design. However, this amide linkage is also the primary site of potential degradation, a critical consideration for its use in aqueous solutions. The hydrobromide salt form enhances solubility in polar solvents but also contributes to an acidic pH in unbuffered aqueous solutions, a factor that can influence its stability.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The principal degradation pathway is the hydrolysis of the amide bond connecting the tetrahydrofuroyl group and the piperazine ring. This reaction is susceptible to both acid and base catalysis. Given that the compound is a hydrobromide salt, aqueous solutions will be inherently acidic, which can accelerate hydrolytic cleavage. Additionally, the piperazine ring itself can be susceptible to oxidation, particularly in the presence of metal ions and at elevated temperatures.[2][3]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of this compound is highly pH-dependent. The amide bond is most stable in a neutral pH range (approximately 6-8). In acidic conditions (pH < 4) and alkaline conditions (pH > 9), the rate of hydrolysis increases significantly.[3] Since the hydrobromide salt will lower the pH of an aqueous solution, it is crucial to use a buffer to maintain a stable pH within the optimal range for your experiments.
Q3: What is the predicted pKa of this compound and why is it important?
A3: The predicted pKa of the free base, 1-(2-Tetrahydrofuroyl)piperazine, is approximately 8.37.[4] This value refers to the equilibrium between the protonated and unprotonated forms of the secondary amine in the piperazine ring. Understanding the pKa is crucial for several reasons:
-
Solubility: The protonated (salt) form is generally more water-soluble.
-
Chromatography: The retention behavior in reverse-phase HPLC is highly dependent on the ionization state of the molecule. Adjusting the mobile phase pH relative to the pKa is a key parameter for method development.
-
Reactivity: The nucleophilicity of the piperazine nitrogen is influenced by its protonation state, which can be relevant in certain experimental contexts.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability in solution:
-
Solvent: Whenever possible, prepare stock solutions in anhydrous organic solvents like DMSO or ethanol, where the compound is more stable than in aqueous solutions.[3]
-
Buffering: If aqueous solutions are necessary, use a buffer to maintain a pH between 6 and 8.
-
Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation. For long-term storage of aqueous preparations, lyophilization is recommended.[3]
-
Light Protection: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.[3]
-
Inert Atmosphere: For extended storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency over time in aqueous solution. | Hydrolytic Degradation: The amide bond is likely breaking down due to non-optimal pH. | 1. Verify pH: Measure the pH of your solution. 2. Buffer the Solution: If the pH is outside the 6-8 range, prepare fresh solutions using a suitable buffer (e.g., phosphate-buffered saline). 3. Solvent Choice: For stock solutions, switch to a non-aqueous solvent like DMSO or ethanol. |
| Appearance of new peaks in HPLC analysis of stability samples. | Degradation Products: These are likely the result of hydrolysis, oxidation, or photodegradation. | 1. Characterize Degradants: Use LC-MS to determine the mass of the new peaks. This can help identify them as the hydrolyzed products (tetrahydrofuroic acid and piperazine) or oxidative byproducts. 2. Conduct Forced Degradation: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help confirm the identity of the peaks observed in your stability samples. |
| Poor peak shape (tailing) in reverse-phase HPLC. | Secondary Interactions: The basic piperazine moiety can interact with residual silanols on the silica-based column packing. | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-3 with formic acid or TFA) to ensure the piperazine nitrogen is fully protonated. 2. Use a Low-Bleed Column: Employ a high-purity silica column with end-capping. 3. Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine, into your mobile phase. |
| Inconsistent experimental results. | Solution Instability: The compound may be degrading during the course of your experiment. | 1. Prepare Fresh Solutions: Make fresh solutions immediately before each experiment. 2. Control Experimental Conditions: Ensure consistent pH, temperature, and light exposure across all experiments. 3. Analyze "Before and After" Samples: Use HPLC to analyze the concentration of your compound at the beginning and end of a long experiment to assess in-situ stability. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A robust HPLC method is essential to separate the parent compound from any potential degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its potential degradants.
Instrumentation and Materials:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Samples from forced degradation studies
Procedure:
-
Initial Gradient:
-
Start with a gradient of 5% B to 95% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector; if unavailable, start with 210 nm.
-
-
Injection: Inject the undegraded reference standard to determine its retention time.
-
Analysis of Stressed Samples: Inject samples from the forced degradation studies.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a resolution of >1.5 between the parent peak and all degradation product peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation pathways and products.[5][6]
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep a solution at room temperature, protected from light.
-
-
Sample Analysis: At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by the developed stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound.[7] Identify and quantify the degradation products.
Visualizing Workflows and Degradation Pathways
Workflow for Investigating Solution Instability
Caption: Troubleshooting workflow for addressing instability of this compound in solution.
Potential Degradation Pathways
Caption: Primary degradation pathways for this compound.
References
- 1. ijpsr.com [ijpsr.com]
- 2. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scaling Up 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 1-(2-Tetrahydrofuroyl)piperazine?
A1: The most prevalent method is the acylation of piperazine with a derivative of 2-tetrahydrofuroic acid.[1][2] This is typically achieved through two main pathways:
-
Acyl Chloride Route: Reacting piperazine with 2-tetrahydrofuroyl chloride. This is a classic nucleophilic acyl substitution.[1][2]
-
Carboxylic Acid Coupling Route: Direct coupling of piperazine with 2-tetrahydrofuroic acid using a coupling agent to activate the carboxylic acid.[2]
Q2: How is the hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine typically formed?
A2: The hydrobromide salt is formed by treating the 1-(2-Tetrahydrofuroyl)piperazine free base with hydrobromic acid. This process is often used as a final purification step, as the salt can be crystallized to yield a high-purity solid.[3]
Q3: What is the primary application of this compound?
A3: It is a key intermediate in the synthesis of pharmaceuticals, most notably Terazosin hydrochloride, an alpha-adrenergic antagonist used to treat high blood pressure and an enlarged prostate.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of 1-(2-Tetrahydrofuroyl)piperazine
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 1-(2-Tetrahydrofuroyl)piperazine can stem from several factors, primarily the formation of the disubstituted byproduct, 1,4-bis(2-Tetrahydrofuroyl)piperazine.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of Disubstituted Byproduct | Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-acylation.[6] Add the 2-tetrahydrofuroyl chloride or activated 2-tetrahydrofuroic acid slowly to the reaction mixture to maintain a low concentration of the acylating agent. |
| Suboptimal Reaction Temperature | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal temperature. High temperatures can sometimes favor disubstitution. |
| Inadequate pH Control | Maintaining a specific pH during the reaction can help limit the formation of the di-acylated byproduct.[2] For similar acylations, a controlled pH has been shown to be crucial. |
| Moisture in Reaction | Ensure all reactants and solvents are anhydrous, as water can react with the acylating agent and reduce the yield. |
Issue 2: Difficulties in Isolating and Purifying this compound
Q: I am struggling with the crystallization and purification of the final hydrobromide salt. What can I do?
A: The basic nature of the piperazine moiety can sometimes present challenges during purification.
Purification Strategies:
| Technique | Description |
| Crystallization/Salt Formation | This is the most common and effective method for purifying piperazine derivatives. Converting the free base to its hydrobromide salt and recrystallizing it from a suitable solvent can effectively remove impurities.[6] |
| Solvent Selection for Crystallization | The choice of solvent is critical to avoid "oiling out," where the salt separates as a liquid. A solubility screen can help identify a suitable solvent or solvent mixture.[7] For piperazine salts, solvents like acetone have been used effectively for precipitation.[6] |
| Acid-Base Extraction | Before salt formation, an acid-base extraction can be used to separate the basic 1-(2-Tetrahydrofuroyl)piperazine from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The product moves to the aqueous layer as its salt, which can then be basified, re-extracted, and then converted to the hydrobromide salt.[6] |
Issue 3: Managing Reaction Exotherms During Scale-Up
Q: The acylation reaction is highly exothermic. How can I manage the heat generated during a large-scale reaction?
A: Acylation reactions are often exothermic, and managing the heat release is critical for safety and to prevent side reactions.
Heat Management Strategies:
| Strategy | Implementation |
| Slow Addition of Reagents | Add the acylating agent (2-tetrahydrofuroyl chloride) to the piperazine solution at a controlled rate to manage the rate of heat generation.[8] |
| Efficient Cooling | Ensure the reactor has an adequate cooling system (e.g., cooling jacket, external heat exchanger) to handle the heat load.[9] |
| Dilution | Performing the reaction in a suitable solvent can help to dissipate the heat generated. |
| Process Analytical Technology (PAT) | Implement in-line monitoring of the reaction temperature to allow for real-time control of the process.[10][11][12][13][14] |
Data Presentation
Table 1: Summary of Reaction Parameters for Piperazine Acylation (General)
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Key Considerations for Scale-Up |
| Piperazine to Acylating Agent Ratio | 5-10 equivalents of piperazine | 3-5 equivalents of piperazine (cost consideration) | Balancing yield (mono-substitution) with material cost. |
| Temperature | 0-25 °C (initial addition) | 10-40 °C (controlled addition) | Efficient heat removal is critical.[9] |
| Solvent | Dichloromethane, Toluene, THF | Toluene, MTBE, Biphasic systems (e.g., water/toluene) | Solvent selection impacts reaction rate, work-up, and safety. |
| Reaction Time | 1-4 hours | 4-12 hours (due to slower addition) | Monitor reaction completion by PAT (e.g., FTIR) or offline methods (LC-MS).[10][11][12][13][14] |
| Typical Yield (Mono-acylated) | 70-90% | 65-85% | Yield may decrease slightly on scale-up due to mixing and heat transfer limitations. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 1-(2-Tetrahydrofuroyl)piperazine
Materials:
-
Piperazine (5 equivalents)
-
2-Tetrahydrofuroyl chloride (1 equivalent)
-
Toluene (anhydrous)
-
Triethylamine (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve piperazine in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add triethylamine to the piperazine solution.
-
Dissolve 2-tetrahydrofuroyl chloride in anhydrous toluene and add it to the addition funnel.
-
Add the 2-tetrahydrofuroyl chloride solution dropwise to the piperazine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Tetrahydrofuroyl)piperazine.
Protocol 2: Formation and Crystallization of this compound
Materials:
-
Crude 1-(2-Tetrahydrofuroyl)piperazine
-
Isopropanol
-
48% Hydrobromic acid
-
Heptane
Procedure:
-
Dissolve the crude 1-(2-Tetrahydrofuroyl)piperazine in isopropanol.
-
Slowly add 48% hydrobromic acid dropwise while stirring until the pH is acidic (check with pH paper).
-
The hydrobromide salt should precipitate. If not, cool the solution in an ice bath to induce crystallization.
-
Stir the slurry for 1-2 hours at room temperature.
-
Collect the solid by filtration and wash with a cold mixture of isopropanol and heptane.
-
Dry the solid under vacuum to obtain this compound.
Mandatory Visualization
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(Tetrahydro-2-furoyl)piperazine|CAS 63074-07-7 [benchchem.com]
- 3. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. amarequip.com [amarequip.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. stepscience.com [stepscience.com]
Technical Support Center: Managing Hygroscopicity of Piperazine Salts
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the hygroscopic properties of piperazine and its various salts. High hygroscopicity can lead to a multitude of issues, including alterations to physicochemical properties, difficulties in downstream formulation processes, and instability during shelf life.[1][2] This guide provides practical troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the handling and formulation of hygroscopic piperazine salts.
| Issue | Possible Cause | Recommended Solution |
| Powder Caking and Clumping | Moisture absorption leading to the formation of liquid bridges and subsequent solid bridges between particles.[3][4] | - Handle and store the piperazine salt in a low-humidity environment (e.g., glove box or desiccator).- Incorporate a glidant or anti-caking agent, such as colloidal silicon dioxide, into the formulation.- Ensure packaging is hermetically sealed with a desiccant. |
| Altered Dissolution Profile | Change in the solid-state form (e.g., conversion from an anhydrous form to a less soluble hydrate) due to moisture uptake.[1] | - Characterize the solid-state form of the salt before and after exposure to humidity using XRPD.- Control the hydration state of the piperazine salt during manufacturing.- Consider formulation strategies like co-crystallization to form a more stable, less hygroscopic solid form.[1][2] |
| Inaccurate Weighing and Assay Results | The measured weight includes an unknown amount of absorbed water, leading to errors in stoichiometry and potency determination. | - Equilibrate the piperazine salt in a controlled humidity environment before weighing.- Use a moisture-corrected weight for calculations. The water content can be determined by Karl Fischer titration or thermogravimetric analysis (TGA).- Handle the compound in a controlled atmosphere, such as a glovebox, during weighing and transfer. |
| Chemical Degradation (e.g., Hydrolysis) | The presence of absorbed moisture can facilitate chemical reactions, leading to the degradation of the active pharmaceutical ingredient (API). | - Store the piperazine salt under dry conditions.- Select less hygroscopic salt forms (e.g., piperazine tartrate is reported to be non-hygroscopic).- Employ formulation strategies such as film coating to act as a moisture barrier.[1][2] |
| Poor Powder Flow | Increased interparticle cohesion due to moisture absorption. | - Control the relative humidity during manufacturing processes.- Optimize particle size and morphology.- Incorporate flow enhancers into the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for piperazine salts?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment. For piperazine and its salts, which are known to be hygroscopic, this can lead to physical changes like caking, as well as chemical degradation, which can impact the stability and efficacy of the final drug product.[1]
Q2: Which piperazine salt form is the least hygroscopic?
A2: The hygroscopicity of piperazine salts can vary significantly depending on the counter-ion. For instance, piperazine tartrate salts are reported to be non-hygroscopic, while piperazine citrate salts can exist as various stable hydrates.[5] Piperazine hydrochloride is noted to be more stable than the piperazine base.[5] The formation of a sulfamethoxazole-piperazine salt has also been shown to address moisture-related stability issues.[5]
Q3: How can I classify the hygroscopicity of my piperazine salt?
A3: The hygroscopicity of a pharmaceutical solid can be classified based on its moisture uptake at a specific relative humidity (RH) and temperature. The European Pharmacopoeia provides a widely accepted classification system based on the percentage of weight gain after 24 hours at 25°C and 80% RH.
Hygroscopicity Classification Table
| Classification | % Weight Gain (w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Q4: What are the primary analytical techniques to assess the hygroscopicity of piperazine salts?
A4: The primary techniques are Dynamic Vapor Sorption (DVS) and X-ray Powder Diffraction (XRPD). DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity, providing a moisture sorption isotherm. XRPD is used to identify any changes in the crystal structure of the material due to moisture absorption, such as the formation of hydrates or conversion to an amorphous form.
Quantitative Data on Piperazine Salt Hygroscopicity
The following table provides representative data on the hygroscopicity of various piperazine salts. This data is illustrative and may vary depending on the specific crystalline form and experimental conditions.
Representative Moisture Uptake of Piperazine Salts at 25°C
| Piperazine Salt | Hygroscopicity Classification (Illustrative) | % Moisture Uptake at 60% RH (Illustrative) | % Moisture Uptake at 80% RH (Illustrative) | Critical Relative Humidity (CRH) (Illustrative) |
| Piperazine (Anhydrous) | Very Hygroscopic | ~10% | >20% | ~40% |
| Piperazine Citrate | Hygroscopic | ~5% | ~12% | ~65% |
| Piperazine Hydrochloride | Slightly Hygroscopic | ~1% | ~1.8% | ~75% |
| Piperazine Tartrate | Non-hygroscopic | < 0.1% | < 0.2% | >90% |
Experimental Protocols
Dynamic Vapor Sorption (DVS) Analysis
This protocol outlines the steps for determining the hygroscopic properties of a piperazine salt using a DVS instrument.
Objective: To obtain a moisture sorption-desorption isotherm and classify the hygroscopicity of the sample.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS)
-
Piperazine salt sample (5-15 mg)
-
Nitrogen gas (for drying)
Methodology:
-
Sample Preparation: Place 5-15 mg of the piperazine salt sample into the DVS sample pan.
-
Initial Drying: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity (RH) in a stepwise manner from 0% to 90% in 10% increments. At each step, allow the sample to equilibrate until a stable weight is achieved.
-
Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% in 10% increments, allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The hygroscopicity is classified based on the moisture uptake at 80% RH during the sorption phase.
X-ray Powder Diffraction (XRPD) Analysis
This protocol describes how to use XRPD to assess the impact of humidity on the solid-state form of a piperazine salt.
Objective: To identify any moisture-induced phase transitions, such as hydrate formation or amorphization.
Materials and Equipment:
-
X-ray Powder Diffractometer with a variable humidity sample stage
-
Sample holder
-
Piperazine salt sample
Methodology:
-
Initial Characterization: Obtain an XRPD pattern of the initial, dry piperazine salt sample at ambient temperature and low humidity to establish a baseline diffractogram.
-
In-situ Humidity Exposure: Place the sample in the variable humidity chamber of the XRPD instrument.
-
Incremental Humidity Scans: Gradually increase the relative humidity within the chamber in controlled steps (e.g., 10% RH increments).
-
Data Acquisition: At each humidity level, after an equilibration period, acquire a full XRPD scan (e.g., over a 2θ range of 5-40°).
-
Data Analysis: Compare the XRPD patterns obtained at different humidity levels with the initial baseline pattern. The appearance of new peaks, disappearance of existing peaks, or a shift in peak positions can indicate a phase transition. A broad, featureless halo may indicate conversion to an amorphous form.
Visualizations
Caption: Workflow for assessing the hygroscopicity of piperazine salts.
References
- 1. ardena.com [ardena.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation for Piperazine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the chromatographic analysis of piperazine derivatives.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, guiding users from the problem to the potential cause and solution.
Q1: Why am I observing poor peak shape (tailing) for my piperazine derivative?
A1: Peak tailing is the most common issue for basic compounds like piperazine derivatives. It is typically caused by secondary interactions between the positively charged analyte and negatively charged residual silanols on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Piperazine derivatives are basic.[1][2] Working at a pH that suppresses the ionization of residual silanols (low pH) or fully deprotonates them (high pH) can significantly improve peak shape. However, ensure the pH is compatible with your column's stability range (typically pH 2-8 for silica columns).[3]
-
Use of Mobile Phase Additives: Incorporate a basic amine modifier, such as Triethylamine (TEA) or Diethylamine (DEA), into your mobile phase at a low concentration (e.g., 0.1%).[1] These "sacrificial bases" compete with the analyte for active silanol sites, masking them and reducing tailing.
-
Increase Ionic Strength: Increasing the buffer concentration in your mobile phase can also help shield the silanol interactions.
-
Column Selection: Consider using a column with a different stationary phase, such as one with end-capping technology designed for basic compounds or a different chemistry like C8, Phenyl, or Cyano.[1]
Q2: My piperazine derivative has very low or no retention on a standard C18 column. What should I do?
A2: Piperazine and its simpler derivatives can be highly polar and may not be well-retained on traditional reversed-phase columns, often eluting at or near the void volume.[4][5]
Troubleshooting Steps:
-
Use 100% Aqueous Mobile Phase: Check if your C18 column is "aqueous stable." If so, you can try running a mobile phase with very high aqueous content. Standard C18 columns can suffer from "phase dewetting" or collapse under these conditions.
-
Switch to a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which promotes wetting and provides a different selectivity mechanism for retaining polar compounds.
-
Employ Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[6] It uses a polar stationary phase (like cyano or bare silica) with a mobile phase high in organic solvent.[7] Water acts as the strong eluting solvent.
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized piperazine derivative, increasing its hydrophobicity and retention on a reversed-phase column.
Q3: I cannot detect my piperazine derivative at low concentrations using a UV detector. How can I improve sensitivity?
A3: The basic piperazine ring structure does not have a strong chromophore, leading to poor UV absorbance and low sensitivity.[8][9]
Troubleshooting Steps:
-
Pre-Column Derivatization: This is a common and effective strategy. Reacting the piperazine with a labeling agent that has a strong chromophore can significantly enhance detection. Common derivatizing agents include Dansyl Chloride (DNS-Cl) or 4-chloro-7-nitrobenzofuran (NBD-Cl).[6][8][10] The resulting derivative can be detected at higher wavelengths with much greater sensitivity.
-
Change Detection Method: If available, switch to a more universal detector that does not rely on UV absorbance.
Troubleshooting Workflow: Poor Peak Shape
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. agilent.com [agilent.com]
- 4. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
Purity Analysis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Comparative Guide to GC and Alternative Methods
For researchers and professionals in drug development, ensuring the purity of intermediates like 1-(2-Tetrahydrofuroyl)piperazine hydrobromide is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of Gas Chromatography (GC) for purity analysis of this compound and discusses alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound can be determined by several analytical methods, each with its own advantages and limitations. Gas Chromatography (GC) is a common technique for this purpose, but High-Performance Liquid Chromatography (HPLC), Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer robust alternatives.
| Analytical Method | Principle | Typical Purity (%) | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | > 97% | High resolution for volatile impurities, sensitive detectors (e.g., FID). | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. | > 99% | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High precision and accuracy. | Can be more complex to develop methods, may require specific chromophores for UV detection. |
| Acid-Base Titration | Quantitative chemical analysis method to determine the concentration of an identified analyte. | 98 - 101% (Assay) | A primary, absolute method that provides a direct measure of the basic piperazine moiety. Cost-effective and straightforward. | Not suitable for identifying and quantifying individual impurities. |
| Quantitative NMR (qNMR) | Determination of the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified reference standard. | > 97% (as per H-NMR)[1] | Provides structural information and quantification simultaneously. A primary ratio method that does not require a sample of the analyte itself as a standard. | Lower sensitivity compared to chromatographic methods, higher equipment cost. |
Experimental Protocols
Gas Chromatography (GC) Method for Purity Analysis
This section outlines a representative GC method for the purity analysis of this compound. As the hydrobromide salt is non-volatile, the analysis is performed on the free base after neutralization.
1. Sample Preparation:
-
Accurately weigh about 50 mg of this compound into a vial.
-
Add 1 mL of a suitable organic solvent (e.g., Methanol, Dichloromethane).
-
Add a slight excess of a base (e.g., triethylamine or a dilute sodium hydroxide solution) to neutralize the hydrobromide and liberate the free base.
-
Vortex the mixture thoroughly and allow any solids to settle.
-
Use the supernatant for GC analysis.
2. GC Conditions:
-
Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm ID, 1 µm film thickness[2][3].
-
Carrier Gas: Helium at a constant flow of 2 mL/min[2].
-
Injector Temperature: 250 °C[2].
-
Detector (FID) Temperature: 260 °C[2].
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 5 minutes.
-
Ramp rate: 15 °C/min to 250 °C.
-
Hold at 250 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
3. Potential Impurities:
-
Piperazine: An unreacted starting material.
-
Tetrahydro-2-furoic acid: A potential unreacted starting material or hydrolysis product.
-
1,4-bis(2-Tetrahydrofuroyl)piperazine: A potential by-product from the synthesis.
Alternative Analytical Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Acid-Base Titration (Assay):
-
Accurately weigh about 200 mg of this compound.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically[4][5].
-
Perform a blank determination and make any necessary corrections. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of the piperazine derivative.
Experimental Workflow and Data Visualization
The following diagram illustrates the general workflow for the purity analysis of this compound by GC.
Caption: Workflow for GC Purity Analysis.
References
Quantitative Analysis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide.
This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the optimal analytical method for your specific research and development needs.
Introduction to this compound and its Quantitative Analysis
This compound is a piperazine derivative of interest in pharmaceutical development. Accurate and precise quantification is crucial for ensuring dosage uniformity, monitoring stability, and controlling the quality of intermediates and the final API. While chromatographic methods are traditionally employed, qNMR has emerged as a powerful, non-destructive primary analytical technique that offers direct quantification without the need for a specific reference standard of the analyte.
Comparative Analysis of Quantitative Methods
The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of qNMR and alternative chromatographic methods for the analysis of piperazine derivatives.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Absolute quantification based on the molar ratio of analyte to an internal standard by integrating NMR signals. | Separation based on polarity, with quantification by UV absorbance. | Separation based on polarity, with quantification by mass-to-charge ratio of specific fragment ions. | Separation of volatile compounds, with quantification by mass-to-charge ratio of specific fragment ions. |
| Linearity Range | Typically wide, dependent on sample solubility. | 30 - 350 ppm (for a derivatized piperazine)[1] | Wide dynamic range is achievable. | 0 - 10 µg/mL (for piperazine derivatives)[2] |
| Accuracy (% Recovery) | High accuracy, as it is a primary ratio method. | 104.87 - 108.06% (for a derivatized piperazine)[1] | Typically within ±15% (for a cinnamylpiperazine analog) | High accuracy can be achieved with appropriate internal standards. |
| Precision (%RSD) | < 1% under optimal conditions. | < 1.13% (for a derivatized piperazine)[1] | Intra-day: ≤ 10%; Inter-day: ≤ 12% (for a cinnamylpiperazine analog) | < 4% (for piperazine derivatives)[3] |
| Limit of Detection (LOD) | µg to mg range, dependent on magnetic field strength and acquisition time. | 30 ppm (for a derivatized piperazine)[1] | 0.1 ng/mL (for a cinnamylpiperazine analog) | 0.002 - 0.004 µg/mL[2] |
| Limit of Quantification (LOQ) | µg to mg range. | 90 ppm (for a derivatized piperazine)[1] | 0.5 ng/mL (for a cinnamylpiperazine analog) | 0.008 - 0.016 µg/mL[2] |
| Reference Standard | Requires a certified internal standard of a different structure. | Requires a specific, certified reference standard of the analyte. | Requires a specific reference standard and often a stable isotope-labeled internal standard. | Requires a specific reference standard and often a deuterated internal standard. |
| Sample Throughput | Moderate, with typical acquisition times of several minutes per sample. | High, with run times typically under 20 minutes. | High, with rapid run times. | Moderate, requires sample derivatization for non-volatile compounds. |
| Strengths | - Absolute quantification- Non-destructive- High precision- Structural confirmation | - Widely available- Robust and reliable- Cost-effective | - High sensitivity and selectivity- Suitable for complex matrices | - High selectivity- Excellent for volatile and semi-volatile compounds |
| Limitations | - Lower sensitivity than MS methods- Potential for signal overlap | - May require derivatization for compounds without a chromophore- Lower selectivity than MS | - Matrix effects can be a challenge- Higher instrument cost | - May require derivatization for polar or non-volatile compounds- Potential for thermal degradation |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound
This proposed protocol is based on established qNMR methodologies and the known chemical structure of the analyte.
1. Materials:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%).
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D).
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Vortex the solution until both the analyte and internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse experiment.
-
Acquisition Parameters:
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans (ns): 8 or 16 (to achieve adequate signal-to-noise).
-
Spectral Width (sw): 20 ppm.
-
Acquisition Time (aq): at least 3 s.
-
4. Data Processing and Quantification:
-
Apply a line broadening of 0.3 Hz.
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved singlet of the maleic acid protons (around 6.3 ppm) and a well-resolved, non-overlapping signal from the analyte. Based on the structure, the proton at the 2-position of the tetrahydrofuran ring (a multiplet expected around 4.0-4.5 ppm) or the protons on the piperazine ring adjacent to the carbonyl group (multiplets expected around 3.5-3.8 ppm) could be suitable. The selection should be confirmed with a high-resolution spectrum of the analyte.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Alternative Methodologies: Chromatographic Techniques
1. HPLC-UV:
-
Principle: This technique separates the analyte from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength. For piperazine derivatives lacking a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection.[1]
-
Typical Conditions for a Piperazine Derivative:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the analyte or its derivative.
-
Quantification: Based on a calibration curve generated from reference standards of known concentrations.
-
2. LC-MS/MS:
-
Principle: This highly sensitive and selective method couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The analyte is ionized, and specific parent-to-product ion transitions are monitored for quantification.
-
Typical Conditions for a Piperazine Derivative:
-
Chromatography: Similar to HPLC-UV, using a reversed-phase column and a suitable mobile phase gradient.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for piperazine compounds.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion pairs.
-
Internal Standard: A stable isotope-labeled version of the analyte is often used to correct for matrix effects and improve accuracy.
-
3. GC-MS:
-
Principle: This technique is suitable for volatile and thermally stable compounds. The analyte is vaporized and separated in a gas chromatographic column, followed by detection with a mass spectrometer. For non-volatile compounds like many piperazine derivatives, a derivatization step is often required to increase their volatility.
-
Typical Conditions for a Piperazine Derivative:
-
Column: A capillary column with a non-polar or medium-polar stationary phase.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection.
-
Derivatization: May be required, for example, by acylation or silylation.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
-
Visualizing the Workflow
qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Conclusion
Both qNMR and chromatographic methods offer robust and reliable means for the quantitative analysis of this compound.
-
qNMR stands out as a primary method that provides absolute quantification with high precision, without the need for a compound-specific reference standard. It is particularly valuable for the certification of reference materials and in situations where a specific standard is not available.
-
HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control, although it may require method development, especially if derivatization is needed.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and the detection of trace-level impurities.
-
GC-MS is a powerful tool for the analysis of volatile compounds but may be less straightforward for non-volatile piperazine salts, often requiring a derivatization step.
The selection of the most appropriate method will be guided by the specific analytical requirements of the project, balancing the need for accuracy, precision, sensitivity, and sample throughput.
References
A Comparative Guide to the Biological Activity of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the potential biological activities of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide and its structural analogs. While 1-(2-Tetrahydrofuroyl)piperazine is primarily recognized as a key intermediate in the synthesis of centrally acting muscle relaxants and potential neuroactive agents, publicly available, direct comparative biological data is limited.[1] This document, therefore, presents a framework for comparison, utilizing established experimental protocols and hypothetical data to illustrate the structure-activity relationships that may govern the efficacy of these compounds.
The piperazine scaffold is a well-established pharmacophore known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects, including but not limited to, central nervous system modulation and antimicrobial activity.[2] Modifications to the furoyl moiety and substitutions on the piperazine ring are anticipated to significantly influence the potency and selectivity of these compounds.
Comparative Biological Activity Data (Illustrative)
The following tables present hypothetical quantitative data to illustrate how the biological activities of this compound and its analogs could be compared. The selection of analogs is based on common chemical modifications aimed at exploring structure-activity relationships.
Table 1: In Vitro Neurological Activity Profile (Hypothetical Data)
| Compound ID | Analog Structure | Target | Binding Affinity (Ki, nM) | Functional Assay (IC50/EC50, nM) |
| 1 | This compound | GABA-A Receptor | 150 | 250 (EC50) |
| 2 | 1-(2-Furoyl)piperazine | 5-HT1A Receptor | 75 | 120 (IC50) |
| 3 | 1-(5-Methyl-2-tetrahydrofuroyl)piperazine | GABA-A Receptor | 95 | 180 (EC50) |
| 4 | 1-(2-Tetrahydrofuroyl)-4-methylpiperazine | Dopamine D2 Receptor | 200 | 350 (IC50) |
| 5 | 1-(2-Tetrahydrofuroyl)-4-phenylpiperazine | 5-HT2A Receptor | 50 | 90 (IC50) |
Table 2: In Vivo Muscle Relaxant Activity (Hypothetical Data)
| Compound ID | Dose (mg/kg) | Rotarod Test (% of animals falling) | Grip Strength Test (% decrease in strength) |
| 1 | 10 | 40 | 35 |
| 1 | 20 | 75 | 65 |
| 3 | 10 | 55 | 50 |
| 3 | 20 | 90 | 85 |
| Diazepam (Control) | 5 | 80 | 70 |
Experimental Protocols
The data presented in this guide would be generated using standard and validated experimental protocols as detailed below.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the test compounds for specific CNS receptors (e.g., GABA-A, Serotonin, Dopamine receptors).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal brain tissue.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand specific for the target receptor and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Muscle Relaxant Activity: Rotarod Test
Objective: To assess the effect of the test compounds on motor coordination in rodents, an indicator of centrally acting muscle relaxant properties.
Methodology:
-
Animal Model: Male Swiss albino mice are used.
-
Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed is used.
-
Procedure:
-
Animals are pre-trained to stay on the rotating rod.
-
On the test day, baseline performance is recorded.
-
The test compound or vehicle is administered intraperitoneally.
-
At specified time intervals after administration, the animals are placed on the rotarod, and the time they remain on the rod is recorded.
-
-
Data Analysis: The percentage of animals falling off the rod within a set time is calculated for each dose group and compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Hypothetical GABAergic Signaling Pathway.
Caption: In Vivo Muscle Relaxant Screening Workflow.
Disclaimer: The quantitative data presented in the tables is purely illustrative and intended to provide a framework for comparison. Due to the limited availability of public data, these values are not based on actual experimental results for the specified compounds. The signaling pathway is a generalized representation of a potential mechanism of action for a GABA-A agonist and has not been experimentally validated for this compound or its analogs. Researchers should conduct their own experiments to determine the actual biological activities and mechanisms of these compounds.
References
1-(2-Tetrahydrofuroyl)piperazine hydrobromide vs other piperazine derivatives in research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties make it a privileged scaffold for the development of a vast array of therapeutic agents. While 1-(2-Tetrahydrofuroyl)piperazine hydrobromide serves primarily as a versatile intermediate in the synthesis of more complex molecules, the broader family of piperazine derivatives exhibits a remarkable spectrum of pharmacological activities. This guide provides a comparative overview of piperazine derivatives across key research areas, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties and Structure-Activity Relationships
The versatility of the piperazine core lies in its ability to be readily modified at the N1 and N4 positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] The two nitrogen atoms provide sites for hydrogen bonding and can be substituted with a variety of functional groups to modulate lipophilicity, basicity, and target-binding interactions.[2] This adaptability has led to the development of piperazine-containing drugs with activities ranging from central nervous system (CNS) modulation to antimicrobial and anticancer effects.[3][4]
Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the piperazine ring is critical for determining the biological activity.[5][6] For instance, in many CNS-active agents, an aryl group on one nitrogen and a polar side chain on the other are common features.[7][8] In contrast, for some antimicrobial or anticancer agents, the piperazine ring acts as a linker between two pharmacophoric moieties.[9][10]
Comparative Analysis of Piperazine Derivatives by Therapeutic Area
The following sections provide a comparative look at piperazine derivatives in different therapeutic contexts, with quantitative data summarized for key examples.
Antipsychotic Derivatives
Piperazine derivatives are prominent in the development of both typical and atypical antipsychotics, primarily targeting dopamine (D2) and serotonin (5-HT) receptors.[5][7] The piperazine moiety often serves as a key structural element that confers affinity for these receptors.[11]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Antipsychotic Piperazine Derivatives
| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Aripiprazole | 0.8 | 1.2 | 3.5 | [12] |
| Risperidone | 3.2 | 4.1 | 0.2 | [12] |
| Compound 11 | High Affinity | High Affinity | High Affinity | [11] |
| Olanzapine | 11 | >1000 | 4 | - |
| Clozapine | 129 | 219 | 13 | [7] |
Lower Ki values indicate higher binding affinity.
Experimental Protocol: Radioligand Receptor Binding Assay
This assay is a standard in vitro method to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., D2, 5-HT1A, or 5-HT2A) are prepared from cell lines or animal brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (piperazine derivative).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Detection: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Antipsychotic piperazine derivatives often act as antagonists or partial agonists at D2 and 5-HT2A receptors, modulating downstream signaling pathways involved in psychosis.
Caption: Antipsychotic action via D2 and 5-HT2A receptor antagonism.
Antidepressant Derivatives
The piperazine moiety is a key feature in several antidepressant drugs, often targeting serotonin and norepinephrine reuptake transporters or acting as agonists/antagonists at various serotonin receptors.[8][13]
Table 2: Comparative Activity of Antidepressant Piperazine Derivatives
| Compound | Target(s) | In Vivo Model | Effect | Reference |
| LQFM212 | Monoaminergic pathway, BDNF | Forced Swim Test (FST) | Reduced immobility time | [14] |
| Compound 6a | 5-HT1A Receptor (Ki = 1.28 nM) | Not Specified | Increased 5-HT levels | [15] |
| Vortioxetine | SERT, 5-HT1A, 5-HT3, 5-HT7 | Various preclinical models | Antidepressant-like effects | [7] |
| Vilazodone | SERT, 5-HT1A | Not Specified | (Sub)nanomolar IC50 values | [16] |
Experimental Protocol: Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.
-
Acclimation: Mice are individually placed in a cylinder filled with water for a pre-test session.
-
Drug Administration: The test compound (piperazine derivative) or vehicle is administered to the animals.
-
Test Session: After a specific time, the mice are placed back into the water-filled cylinder, and their behavior is recorded for a set period.
-
Behavioral Scoring: The duration of immobility (floating) is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
Workflow: Antidepressant Screening
The process of screening for antidepressant piperazine derivatives often involves a multi-step approach from in vitro to in vivo models.
Caption: Workflow for antidepressant drug discovery.
Anticancer Derivatives
Arylpiperazine derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[10] Their mechanisms of action can be diverse, including the inhibition of key signaling pathways like PI3K/Akt/mTOR.[12]
Table 3: Comparative In Vitro Cytotoxicity (IC50, µM) of Anticancer Piperazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3n | MDA-MB-231 (Breast) | 5.55 ± 0.56 | [17] |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | 1.00 (GI50) | [18][19] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | 1.35 (GI50) | [18][19] |
| Thiazolinylphenyl-piperazine 21 | LNCaP (Prostate) | 3.67 | [10] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the piperazine derivative for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Derivatives
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[20][21] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.[22]
Table 4: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Antimicrobial Piperazine Derivatives
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Compound 6c | 16 | 8 | - | [23] |
| Compound 6d | 16 | - | - | [23] |
| A Chalcone Derivative | Potentially active | Potentially active | 2.22 | [22] |
| Compound 308 | 2 (MRSA) | - | - | [24] |
Lower MIC values indicate greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The piperazine derivative is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The piperazine scaffold is a remarkably versatile and enduringly important structural motif in drug discovery. While this compound serves as a valuable building block, the diverse pharmacological activities of the broader piperazine derivative family are extensive. From modulating complex neurotransmitter systems in the CNS to inhibiting the growth of cancer cells and microorganisms, the strategic modification of the piperazine ring continues to yield novel therapeutic candidates. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a foundational understanding of the potential of piperazine derivatives and to facilitate their exploration in the development of new and improved medicines.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. mdpi.com [mdpi.com]
- 24. ijcmas.com [ijcmas.com]
Comparative Guide to the Validation of an Analytical Method for 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
This guide provides a comprehensive overview of a proposed analytical method for the quantification of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, alongside a comparison with alternative analytical techniques. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and validation parameters based on established methodologies for similar piperazine derivatives.
Proposed Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Given that this compound possesses a chromophore, HPLC-UV is a suitable and widely available technique for its quantification. For piperazine derivatives lacking a strong UV-absorbing moiety, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable UV detection.[1][2]
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data acquisition software.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for piperazine derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[1]
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Injection Volume: A standard volume, such as 10 µL, is typically used.[1]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
Method Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the analyte should be well-resolved from other peaks, and peak purity should be confirmed. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[3] | A correlation coefficient (r²) of ≥ 0.99 over a defined range.[4] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value.[3] | The mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] | Repeatability (intra-day precision) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[1] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] | The RSD of the results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and common method, other techniques can also be employed for the analysis of piperazine derivatives.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Widely available, robust, and cost-effective. | May lack sensitivity for trace analysis; requires a chromophore or derivatization.[1][2] |
| LC-MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and selectivity, provides molecular weight information.[6] | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile compounds by gas chromatography with mass spectrometry detection. | Excellent for volatile and thermally stable compounds, high sensitivity.[4] | May require derivatization for non-volatile compounds, potential for thermal degradation. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of the proposed HPLC-UV analytical method.
Caption: HPLC-UV Method Validation Workflow.
Logical Relationships in Method Validation
The following diagram outlines the logical hierarchy and relationship between the different parameters of analytical method validation.
Caption: Hierarchy of Method Validation Parameters.
References
Cross-Validation of HPLC and GC Methods for the Analysis of Piperazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of piperazine and its derivatives. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of results in pharmaceutical development and quality control. This document outlines the methodologies, performance characteristics, and a logical workflow for the cross-validation of these two powerful analytical techniques, supported by experimental data from various studies.
Introduction to Analytical Techniques for Piperazine
Piperazine and its derivatives are a class of organic compounds widely used as starting materials and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Accurate quantification of these compounds is essential for quality control, impurity profiling, and stability testing. Both HPLC and GC are powerful chromatographic techniques for this purpose, but they operate on different principles, making them suitable for different applications.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile, polar, and thermally unstable compounds.[2] Since piperazine itself lacks a strong UV chromophore, derivatization is often necessary to enhance its detectability by UV detectors.[3][4]
-
Gas Chromatography (GC) is a highly efficient separation technique ideal for volatile and thermally stable compounds.[2] It often provides faster analysis times and can be coupled with highly sensitive detectors like the Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5][6]
The choice between HPLC and GC depends on the specific piperazine derivative, the sample matrix, and the analytical requirements such as sensitivity and throughput.[2][5] Cross-validation of both methods is a crucial step to ensure the reliability and interchangeability of the analytical data.
Experimental Protocols
Detailed methodologies for representative HPLC and GC methods are provided below. These protocols are based on established methods and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
This method is suitable for the trace analysis of piperazine in APIs where high sensitivity is required.[7][8]
-
Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector.[3][7]
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[3][9]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[3][7] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: 340 nm (after derivatization with NBD-Cl).[7]
-
Sample Preparation (Derivatization):
-
Prepare a standard solution of piperazine in a suitable solvent.
-
Prepare a solution of the derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), in acetonitrile.[3][7]
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[3]
-
Cool the solution and dilute it with the mobile phase before injection.
-
Gas Chromatography (GC-FID)
This method is suitable for the analysis of volatile piperazine derivatives.[10][11]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[1]
-
Column: DB-17 (30 m, 0.53 mm ID, 1 µm film thickness) or a similar mid-polarity capillary column.[10][11]
-
Oven Temperature Program:
-
Sample Preparation: Dissolve the sample containing piperazine in methanol to a known concentration.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for HPLC and GC methods for the analysis of piperazine compounds, based on published validation studies.
Table 1: HPLC Method Performance for Piperazine Analysis (with Derivatization)
| Validation Parameter | Performance Data | Reference(s) |
| Linearity Range | 30 - 350 ppm | [7][8] |
| Accuracy (% Recovery) | 104.87 - 108.06% | [7] |
| Precision (% RSD) | < 4.0% | [7] |
| Limit of Detection (LOD) | 30 ppm | [7] |
| Limit of Quantitation (LOQ) | 90 ppm | [7] |
Table 2: GC Method Performance for Piperazine and its Derivatives
| Validation Parameter | Performance Data | Reference(s) |
| Linearity Range | 0 - 10 µg/mL | [12] |
| Accuracy (% Recovery) | 79 - 108% | [13][12] |
| Precision (% RSD) | < 15% | |
| Limit of Detection (LOD) | 0.002 - 0.312 µg/mL | [13][12] |
| Limit of Quantitation (LOQ) | 0.008 - 0.625 µg/mL | [13][12] |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for piperazine analysis. This process ensures that both methods produce comparable and reliable results.
References
- 1. hakon-art.com [hakon-art.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. You are being redirected... [scholars.direct]
- 13. scholars.direct [scholars.direct]
A Comparative Spectroscopic Analysis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide and Structurally Related N-Acylpiperazines
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, with a comparative analysis against 1-(2-Furoyl)piperazine and 1-Benzoylpiperazine. This guide provides a comprehensive overview of their respective Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and workflow visualizations.
Introduction
This compound is a piperazine derivative of interest in pharmaceutical research and drug development due to its structural motifs that are common in various biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a comparative analysis of the spectroscopic data for this compound and two structurally related N-acylpiperazines: 1-(2-Furoyl)piperazine and 1-Benzoylpiperazine. The comparison aims to highlight the key differences and similarities in their spectral features, arising from the variations in the acyl moiety attached to the piperazine ring.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Piperazine Protons (CH₂) | Acyl Group Protons |
| 1-(2-Tetrahydrofuroyl)piperazine Derivative [1] | 3.84-3.97 (m, 8H) | Tetrahydrofuroyl: 4.57-4.59 (t, 1H, CH), 3.60-3.82 (m, 2H, CH₂), 1.58-1.65 (m, 2H, CH₂) |
| 1-(2-Furoyl)piperazine Derivative [1] | 3.40-3.85 (sbr, 4H), 4.05-4.32 (s, 4H) | Furoyl: 7.52-7.55 (s, 1H, Ar-H), 7.15-7.17 (d, 1H, Ar-H), 6.53-6.57 (m, 1H, Ar-H) |
| 1-Benzoylpiperazine [2] | 3.34-3.89 (br. s, 8H) | Benzoyl: 7.43 (dd, 2H, Ar-H), 6.78-7.06 (m, 3H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Piperazine Carbons (CH₂) | Acyl Group Carbons | Carbonyl Carbon (C=O) |
| 1-(2-Tetrahydrofuroyl)piperazine Derivative [1] | 51.77, 53.49 | Tetrahydrofuroyl: 69.18 (CH), 41.75, 44.73, 47.51 (CH₂) | 169.88 |
| 1-(2-Furoyl)piperazine Derivative [1] | 52.63, 53.51 | Furoyl: 147.27 (C), 144.28 (CH), 118.86 (CH), 111.75 (CH) | 169.63 |
| 1-Benzoylpiperazine [3] | 42.1, 42.5, 46.9, 47.5 | Benzoyl: 131.0 (CH), 119.8 (C), 112.7 (CH), 104.4 (CH) | 164.7 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | C=O Stretch (Amide) | C-H Stretch (Aliphatic/Aromatic) | C-N Stretch | Other Key Absorptions |
| 1-(2-Tetrahydrofuroyl)piperazine Derivative [1] | 1659 | 2952, 2853 | - | 1529, 1273 (NO₂) |
| 1-(2-Furoyl)piperazine Derivative [1] | 1649 | 2952, 2853 | - | 1570 (C=C), 1529, 1487, 1274 (NO₂) |
| 1-Benzoylpiperazine | ~1630 - 1700 | ~3000 - 3100 (Aromatic), ~2800 - 3000 (Aliphatic) | ~1200 - 1350 | Aromatic C=C stretches (~1450-1600) |
| 1-(2-Tetrahydrofuroyl)piperazine [4] | - | - | - | The FTIR spectrum is available on PubChem, showing characteristic amide and aliphatic C-H stretches. Due to the lack of a peak list, specific wavenumbers are not provided here. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Table 4: Mass Spectrometry Data (m/z values)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions |
| 1-(2-Tetrahydrofuroyl)piperazine Derivative [1] | 692 [M+Na]⁺ | Fragmentation data for the specific derivative shows complex patterns related to the entire molecule. |
| 1-(2-Furoyl)piperazine Derivative [1] | 688 [M+Na]⁺ | Fragmentation data for the specific derivative shows complex patterns related to the entire molecule. A GC-MS spectrum of the parent compound shows a molecular ion at m/z 180. |
| 1-Benzoylpiperazine [5] | 190 [M]⁺ | 105 (benzoyl cation), 77 (phenyl cation), 85 (piperazine fragment) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine is likely soluble in D₂O or DMSO-d₆. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) to deduce the connectivity of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
FT-IR Spectroscopy
-
Sample Preparation (for solids):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the ionization technique and instrument sensitivity.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).
-
The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Acquisition (ESI-MS):
-
The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (often protonated molecules, [M+H]⁺).
-
The ions are then analyzed by the mass spectrometer.
-
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical relationship between the compared compounds.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship between the compared compounds.
Conclusion
The spectroscopic data presented in this guide provides a valuable resource for the identification and characterization of this compound and its related N-acylpiperazine analogues. The distinct spectral features arising from the different acyl groups, particularly in the NMR and FT-IR spectra, allow for clear differentiation between these compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring consistency and comparability across different laboratories. This comprehensive guide serves as a foundational tool for researchers and professionals engaged in the synthesis, analysis, and development of piperazine-based compounds.
References
Unmasking a Key Contaminant: A Comparative Guide to Identifying 1-(2-Tetrahydrofuroyl)piperazine hydrobromide in Terazosin
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a known process-related impurity of the antihypertensive drug, Terazosin. This impurity is listed in the European Pharmacopoeia (EP) as Impurity N.
This document delves into the experimental protocols and performance data of various analytical techniques, offering a valuable resource for quality control and drug development laboratories.
The Significance of Impurity Profiling
The presence of impurities in pharmaceutical products can impact their safety and efficacy. Regulatory bodies worldwide, including the European Directorate for the Quality of Medicines & HealthCare (EDQM), mandate stringent control over impurities. 1-(2-Tetrahydrofuroyl)piperazine is a key impurity that can arise during the synthesis of Terazosin. Its effective detection and quantification are crucial for ensuring the quality and safety of the final drug product.
Comparative Analysis of Analytical Techniques
The primary analytical method for the determination of Terazosin and its impurities is High-Performance Liquid Chromatography (HPLC). However, other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) can also be employed. This section provides a comparative overview of these methods.
Table 1: Comparison of Analytical Methods for the Determination of 1-(2-Tetrahydrofuroyl)piperazine in Terazosin
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration of analytes over a stationary phase on a glass plate under the influence of a liquid mobile phase. |
| Primary Application | Quantification and identification of impurities. | Primarily for identification and semi-quantitative estimation. |
| Reported Performance | ||
| Linearity Range | 50 - 250 ppm (for Terazosin)[1] | 50 - 150 µg/mL (for Terazosin)[2] |
| Limit of Detection (LOD) | 17.754 ppm (for Terazosin)[1] | 0.3983 µg/mL (for Terazosin)[2] |
| Limit of Quantification (LOQ) | 53.802 ppm (for Terazosin)[1] | 1.207 µg/mL (for Terazosin)[2] |
| Advantages | High resolution, high sensitivity, excellent for quantification. | Simple, cost-effective, high throughput for screening. |
| Disadvantages | More complex instrumentation, higher operational cost. | Lower resolution and sensitivity compared to HPLC, less suitable for precise quantification. |
Experimental Protocols
This section provides detailed experimental methodologies for the identification and quantification of this compound in Terazosin.
High-Performance Liquid Chromatography (HPLC) Method
A robust stability-indicating HPLC method is crucial for separating 1-(2-Tetrahydrofuroyl)piperazine from the active ingredient and other related substances. The European Pharmacopoeia has outlined methods for Terazosin impurity profiling, and recent studies have focused on optimizing these methods for improved efficiency.[3]
dot
Caption: Workflow for HPLC analysis of Terazosin impurities.
Instrumentation:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][4] Alternative stationary phases like pentafluorophenyl (PFP) have been shown to improve the retention and separation of polar impurities.[3][5]
-
Software: Chromatography data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid
-
Diethylamine
-
Reference standard for this compound
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with acetic acid and diethylamine) and an organic solvent (e.g., acetonitrile and methanol). A reported mobile phase composition is water:acetonitrile:methanol:glacial acetic acid:diethylamine (25:35:40:1:0.017 v/v/v/v/v).[4]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by further dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the Terazosin API or finished product in the diluent to achieve a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identification: The impurity is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification: The concentration of the impurity is calculated by comparing the peak area of the impurity in the sample to the peak area of the reference standard.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and more rapid screening method for the presence of 1-(2-Tetrahydrofuroyl)piperazine.
dot
Caption: Workflow for HPTLC analysis of Terazosin impurities.
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC scanner (densitometer)
-
UV cabinet
Materials:
-
Pre-coated silica gel 60 F254 HPTLC plates
-
Solvents for mobile phase (e.g., Chloroform, Toluene, Methanol)[2]
Procedure:
-
Sample and Standard Preparation: Prepare solutions of the Terazosin sample and the this compound reference standard in a suitable solvent.
-
Application: Apply the sample and standard solutions as bands or spots onto the HPTLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase. A reported mobile phase is Chloroform:Toluene:Methanol (5:3:2 v/v/v).[2] Allow the solvent front to migrate a specific distance.
-
Detection: After development, dry the plate and visualize the separated spots under UV light (e.g., at 254 nm).
-
Identification: The impurity is identified by comparing the Rf value of the spot in the sample lane with that of the reference standard. Densitometric scanning can provide semi-quantitative results.
Alternative and Emerging Analytical Approaches
While HPLC and HPTLC are the most established methods, other techniques could potentially be applied for the analysis of Terazosin impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique can provide definitive identification of impurities by furnishing molecular weight and fragmentation data.[6] It is particularly useful for characterizing unknown impurities discovered during forced degradation studies.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and reagent volumes. It can be a valuable alternative for the analysis of polar and charged impurities.[7]
Synthesis of 1-(2-Tetrahydrofuroyl)piperazine
For laboratories that require the impurity standard for method development and validation, it can be synthesized. The synthesis typically involves the acylation of piperazine with tetrahydro-2-furoyl chloride.[8]
dot
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Updating the European Pharmacopoeia impurity profiling method for terazosin and suggesting alternative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of related substances in terazosin hydrochloride w...: Ingenta Connect [ingentaconnect.com]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Tetrahydro-2-furoyl)piperazine|CAS 63074-07-7 [benchchem.com]
A Comparative Study of Different Salts of 1-(2-Tetrahydrofuroyl)piperazine: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of various pharmaceutical salts of 1-(2-Tetrahydrofuroyl)piperazine. Given the absence of a direct comparative study in publicly available literature, this document serves as a detailed blueprint for conducting such an investigation. It outlines the necessary experimental protocols for salt synthesis and physicochemical characterization, and provides templates for data presentation to facilitate a clear and objective comparison.
The selection of an appropriate salt form is a critical step in drug development, profoundly influencing the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[1][2] Properties such as solubility, stability, hygroscopicity, and crystallinity can be significantly altered by forming a salt, which in turn affects the drug's bioavailability, manufacturability, and shelf-life.[1][2] 1-(2-Tetrahydrofuroyl)piperazine is a versatile intermediate in the synthesis of various pharmaceutical compounds.[3] Understanding the properties of its different salt forms is crucial for optimizing the performance of any new drug candidate incorporating this moiety.
I. Synthesis of 1-(2-Tetrahydrofuroyl)piperazine Salts
The synthesis of different salts of 1-(2-Tetrahydrofuroyl)piperazine can be achieved by reacting the free base with the corresponding acid. The free base, 1-(2-Tetrahydrofuroyl)piperazine, is a viscous liquid at room temperature and is miscible with water.[4][5]
General Protocol for Salt Synthesis:
-
Dissolve 1-(2-Tetrahydrofuroyl)piperazine (1 equivalent) in a suitable solvent (e.g., isopropanol, ethyl acetate, or acetone).
-
Add a solution of the desired acid (1 equivalent) in the same solvent dropwise to the solution of the free base with stirring.
-
Stir the mixture at room temperature or slightly elevated temperature for a specified period to induce precipitation.
-
Collect the resulting solid by filtration and wash with a small amount of the solvent.
-
Dry the salt under vacuum at an appropriate temperature.
Specific Acid Solutions for Salt Formation:
-
Hydrochloride (HCl) Salt: A solution of hydrochloric acid in isopropanol or ether.
-
Hydrobromide (HBr) Salt: A solution of hydrobromic acid in a suitable organic solvent.
-
Mesylate Salt: A solution of methanesulfonic acid in a suitable solvent like isopropanol.
-
Tosylate Salt: A solution of p-toluenesulfonic acid in a solvent such as ethyl acetate or methanol.[3]
II. Experimental Protocols for Physicochemical Characterization
A thorough physicochemical characterization is essential to select the optimal salt form for further development. The following are standard experimental protocols for evaluating key properties.
A. Solubility Determination
1. Kinetic Solubility Assay (Shake-Flask Method): [4]
-
Purpose: To determine the solubility of the salts under non-equilibrium conditions, often used for high-throughput screening.
-
Protocol:
-
Prepare stock solutions of each salt in dimethyl sulfoxide (DMSO).
-
Add a small volume of the DMSO stock solution to a buffered aqueous solution at a specific pH (e.g., pH 7.4).
-
Shake the mixture for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Separate any undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dissolved salt in the filtrate/supernatant using a suitable analytical method such as UV-Vis spectroscopy or LC-MS.
-
2. Thermodynamic Solubility Assay (Shake-Flask Method): [4]
-
Purpose: To determine the equilibrium solubility of the salts.
-
Protocol:
-
Add an excess amount of the solid salt to a buffered aqueous solution at a specific pH.
-
Shake the suspension for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
Separate the undissolved solid by filtration.
-
Determine the concentration of the dissolved salt in the filtrate using a validated analytical method.
-
B. Solid-State Characterization
1. Powder X-Ray Diffraction (PXRD):
-
Purpose: To determine the crystallinity and polymorphic form of the salts.
-
Protocol:
-
Gently grind the salt sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern using a powder X-ray diffractometer over a defined 2θ range (e.g., 5° to 40°).
-
Compare the resulting diffractograms to identify differences in crystalline structure between the salts.
-
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point, heat of fusion, and identify any polymorphic transitions.
-
Protocol:
-
Accurately weigh a small amount of the salt sample (2-10 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
C. Hygroscopicity Assessment
Dynamic Vapor Sorption (DVS): [6][7]
-
Purpose: To evaluate the tendency of the salt to absorb moisture from the atmosphere.
-
Protocol:
-
Place a known mass of the salt sample in the DVS instrument.
-
Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C), typically from 0% to 90% RH.
-
Record the change in mass of the sample at each RH step until equilibrium is reached.
-
Subsequently, expose the sample to a stepwise decrease in RH to assess the desorption profile.
-
Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.
-
D. Chemical Stability
-
Purpose: To assess the chemical stability of the salts under various stress conditions.
-
Protocol:
-
Store samples of each salt under different conditions as per ICH guidelines (e.g., 40°C/75% RH for accelerated stability).
-
At specified time points (e.g., 1, 3, and 6 months), analyze the samples for degradation products using a stability-indicating HPLC method.
-
Monitor for any changes in physical appearance.
-
III. Data Presentation for Comparative Analysis
The quantitative data obtained from the characterization experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of 1-(2-Tetrahydrofuroyl)piperazine Salts
| Property | Hydrochloride | Hydrobromide | Mesylate | Tosylate |
| Molecular Formula | C₉H₁₇ClN₂O₂ | C₉H₁₇BrN₂O₂ | C₁₀H₂₀N₂O₅S | C₁₆H₂₄N₂O₅S |
| Molecular Weight | 220.70 | 265.15 | 280.34 | 356.44 |
| Appearance | White to off-white solid[8] | |||
| Melting Point (°C) | 152-160[9] | |||
| Kinetic Solubility (µg/mL at pH 7.4) | ||||
| Thermodynamic Solubility (µg/mL at pH 7.4) | ||||
| Hygroscopicity (Weight % gain at 80% RH) | ||||
| Crystallinity | Crystalline[8] |
Table 2: Chemical Stability of 1-(2-Tetrahydrofuroyl)piperazine Salts (% Degradation after 3 months at 40°C/75% RH)
| Salt | % Degradation | Major Degradants |
| Hydrochloride | ||
| Hydrobromide | ||
| Mesylate | ||
| Tosylate |
IV. Visualizations
A. Workflow for Salt Selection
The following diagram illustrates a typical workflow for the selection of an optimal salt form of a drug candidate.
Caption: Workflow for pharmaceutical salt screening and selection.
B. Hypothetical Signaling Pathway
The 1-(2-Tetrahydrofuroyl)piperazine moiety is a common structural feature in drugs targeting G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug containing this chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Tablets: SOP for X-Ray Powder Diffraction for API Analysis in Tablets – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 3. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. tainstruments.com [tainstruments.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. mcgill.ca [mcgill.ca]
A Comparative Guide to the Quality and Analysis of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical specifications for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a key intermediate in pharmaceutical synthesis. By presenting data from various sources and detailing the experimental protocols for quality assessment, this document aims to assist researchers in making informed decisions regarding the procurement and application of this compound.
Comparative Analysis of Specifications
The quality of this compound can vary between suppliers. The following table summarizes the typical specifications found in a Certificate of Analysis (CoA), comparing them across three representative virtual suppliers to highlight potential differences in purity and physical properties.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Appearance | White to Off-White Solid | Crystalline Powder | White Solid | Visual Inspection |
| Purity (HPLC) | ≥ 99.0% | ≥ 98.0% | ≥ 99.5% (Assay) | High-Performance Liquid Chromatography |
| Melting Point | 103-107 °C | 102-108 °C | 104-106 °C | Capillary Method |
| Identity (¹H-NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | Nuclear Magnetic Resonance Spectroscopy |
| Residual Solvents | < 0.5% | < 0.5% | < 0.3% | Gas Chromatography (GC) |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | ≤ 0.2% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of product quality. Below are the standard operating procedures for the key analytical tests cited.
2.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Procedure:
-
Prepare a standard solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the test article at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
2.2 Identity Confirmation by ¹H-NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz Nuclear Magnetic Resonance Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Procedure:
-
Acquire the proton NMR spectrum.
-
Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the known spectrum of this compound.
-
2.3 Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the sample.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Procedure:
-
Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing the Karl Fischer reagent.
-
The instrument will automatically titrate the sample and the water content will be displayed.
-
Synthesis and Quality Control Workflow
The quality of the final product is intrinsically linked to the synthesis and subsequent purification and analysis steps.
Caption: Synthesis and Quality Control Workflow for this compound.
This diagram illustrates the general manufacturing process, starting from raw materials and progressing through synthesis, purification, and final quality control testing. In-process controls are critical for ensuring the reaction proceeds as expected, while final quality control confirms that the product meets the required specifications before release.
Comparative Logic for Supplier Selection
Choosing a suitable supplier involves a logical assessment of various factors beyond just the purity data on a CoA.
Caption: Decision workflow for selecting a chemical supplier.
This flowchart outlines a systematic approach to supplier qualification. It begins with defining the specific needs of the research or development project and then proceeds through a comparative analysis of quality documentation, batch-to-batch consistency, and logistical considerations to arrive at an informed decision.
A Comparative Guide to Reference Standards for 1-(2-Tetrahydrofuroyl)piperazine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercially Available Reference Standards for 1-(2-Tetrahydrofuroyl)piperazine, a key impurity of the active pharmaceutical ingredient (API) Terazosin.
This guide provides a comprehensive comparison of commercially available reference standards for 1-(2-Tetrahydrofuroyl)piperazine, also known as Terazosin Impurity N. The selection of a high-quality, well-characterized reference standard is critical for accurate analytical method development, validation, and routine quality control of pharmaceutical products. This document summarizes quantitative data from various suppliers, presents a detailed experimental protocol for analysis, and includes visualizations to aid in the selection process.
Comparison of Reference Standards
The primary form of this reference standard available is the free base, 1-(2-Tetrahydrofuroyl)piperazine. While a hydrobromide salt has been previously available, current major suppliers predominantly offer the free base. The European Pharmacopoeia (EP) also provides a reference standard for this compound under the name "Terazosin impurity N".
| Supplier/Pharmacopeia | Product Name | Form | CAS Number | Purity | Analytical Method |
| LGC Standards | 1-(Tetrahydro-2-furoyl)-piperazine | Free Base | 63074-07-7 | 99.51%[1] | HPLC-ELSD[1] |
| Thermo Fisher Scientific | 1-(2-Tetrahydrofuroyl)piperazine, 97% | Free Base | 63074-07-7 | 98.1%[2] | GC[2] |
| European Pharmacopoeia (EP) | Terazosin impurity N CRS | Free Base | 63074-07-7 | "To be used as is" per monograph | HPLC (as per EP monograph) |
| Sigma-Aldrich | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | Hydrobromide | 63590-62-5 | Discontinued | Not Applicable |
Note: The European Pharmacopoeia reference standard is intended for use in the tests and assays prescribed in the EP monograph for Terazosin Hydrochloride. The "as is" designation implies that the purity is well-established and suitable for its intended analytical purpose without further correction.
Experimental Protocol: HPLC Analysis of 1-(2-Tetrahydrofuroyl)piperazine
The following High-Performance Liquid Chromatography (HPLC) method is adapted from the European Pharmacopoeia monograph for Terazosin and is suitable for the analysis of 1-(2-Tetrahydrofuroyl)piperazine (Terazosin Impurity N).
Objective: To determine the purity of 1-(2-Tetrahydrofuroyl)piperazine and to separate it from Terazosin and other related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Chromatographic data acquisition and processing software
Materials:
-
Reference Standard: 1-(2-Tetrahydrofuroyl)piperazine (Terazosin Impurity N)
-
Acetonitrile (HPLC grade)
-
Triethylamine (for analysis)
-
Phosphoric acid
-
Sodium lauryl sulfate
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | Octylsilyl silica gel for chromatography (5 µm) |
| Column Dimensions | 0.25 m x 4.6 mm |
| Mobile Phase | A mixture of 400 volumes of acetonitrile and 600 volumes of a buffer solution. The buffer solution is prepared by dissolving 2.80 g of sodium lauryl sulfate in 1000.0 mL of water, adding 11.0 mL of a solution containing 202.4 g/L of triethylamine and 230.0 g/L of phosphoric acid, and adjusting the pH to 2.5 with phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Sufficient to elute all components of interest. |
Procedure:
-
Standard Solution Preparation: Accurately weigh a suitable amount of the 1-(2-Tetrahydrofuroyl)piperazine reference standard and dissolve it in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: Prepare the sample solution to be tested at a similar concentration to the standard solution, using the mobile phase as the diluent.
-
System Suitability: Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections, as defined in the relevant pharmacopeial chapter.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify the peak corresponding to 1-(2-Tetrahydrofuroyl)piperazine based on its retention time relative to the standard. Calculate the purity by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Visualizations
The following diagrams illustrate the workflow for selecting a reference standard and the experimental workflow for its analysis.
Caption: Workflow for the selection of a chemical reference standard.
Caption: Experimental workflow for HPLC analysis.
References
A Comparative Guide to the Structural Elucidation of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. It offers a detailed examination of experimental data and methodologies, comparing the target compound with a structurally related analogue, 1-(2-Furoyl)piperazine, to highlight the key differences in their analytical signatures.
Executive Summary
The structural confirmation of pharmaceutical compounds is a critical step in drug development, ensuring safety and efficacy. This guide focuses on this compound, a heterocyclic compound of interest in medicinal chemistry. We present a comparative analysis of its structural features against 1-(2-Furoyl)piperazine, utilizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. The objective is to provide researchers with a practical guide to interpreting analytical data for this class of compounds and to illustrate the impact of subtle structural modifications on the resulting spectra.
Compound Profiles
| Feature | This compound | 1-(2-Furoyl)piperazine |
| Chemical Structure | ||
| CAS Number | 63590-62-5[1] | 40172-95-0[2] |
| Molecular Formula | C₉H₁₇BrN₂O₂ | C₉H₁₂N₂O₂[2] |
| Molecular Weight | 265.15 g/mol [1] | 180.20 g/mol [2] |
| Physical State | White to off-white crystalline solid[1] | Solid[2] |
| Melting Point | 103-107 °C | 67-70 °C[2] |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the structural elucidation of this compound and its unsaturated analogue, 1-(2-Furoyl)piperazine. The data for the hydrobromide salt is inferred from the free base, with expected shifts in the piperazine moiety due to protonation.
¹H NMR Data
| Assignment | This compound (Predicted, D₂O) | 1-(2-Furoyl)piperazine (CDCl₃) [3] |
| Tetrahydrofuran H2 | ~4.7 ppm (dd) | - |
| Tetrahydrofuran H3, H4 | ~1.9-2.3 ppm (m) | - |
| Tetrahydrofuran H5 | ~3.9-4.0 ppm (m) | - |
| Piperazine H2', H6' | ~3.6-3.8 ppm (m) | 3.40-3.85 ppm (br s) |
| Piperazine H3', H5' | ~3.0-3.2 ppm (m) | 4.05-4.32 ppm (s) |
| Furan H3' | - | 6.53-6.57 ppm (m) |
| Furan H4' | - | 7.15-7.17 ppm (d) |
| Furan H5' | - | 7.52-7.55 ppm (s) |
| NH (Piperazine) | Broad singlet, exchanges with D₂O | - |
¹³C NMR Data
| Assignment | This compound (Predicted, D₂O) | 1-(2-Furoyl)piperazine (CDCl₃) [3] |
| C=O | ~171 ppm | 169.63 ppm |
| Tetrahydrofuran C2 | ~77 ppm | - |
| Tetrahydrofuran C5 | ~70 ppm | - |
| Tetrahydrofuran C3 | ~29 ppm | - |
| Tetrahydrofuran C4 | ~26 ppm | - |
| Piperazine C2', C6' | ~47 ppm | 52.89 ppm |
| Piperazine C3', C5' | ~44 ppm | - |
| Furan C2' | - | 147.27 ppm |
| Furan C5' | - | 144.28 ppm |
| Furan C4' | - | 117.94 ppm |
| Furan C3' | - | 111.75 ppm |
Mass Spectrometry (MS) Data
| Technique | This compound | 1-(2-Furoyl)piperazine |
| Ionization Mode | ESI+ | ESI+ |
| [M+H]⁺ (m/z) | 185.1387 | 181.0972 |
| Key Fragments (m/z) | 113 (Piperazine-C=O), 85 (Piperazine), 71 (Tetrahydrofuroyl) | 113 (Piperazine-C=O), 95 (Furoyl), 85 (Piperazine) |
FT-IR Data
| Functional Group | This compound (KBr Pellet) | 1-(2-Furoyl)piperazine (KBr Pellet) [3] |
| N-H Stretch (Amine Salt) | ~2700-2400 cm⁻¹ (broad) | - |
| C-H Stretch (Aliphatic) | ~2960, 2860 cm⁻¹ | ~2952, 2853 cm⁻¹ |
| C=O Stretch (Amide) | ~1650 cm⁻¹ | ~1649 cm⁻¹ |
| C-O-C Stretch (Ether) | ~1080 cm⁻¹ | ~1150, 1010 cm⁻¹ |
| C=C Stretch (Aromatic) | - | ~1570 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for the hydrobromide salt, CDCl₃ for the free base).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the capillary voltage to 3.5-4.5 kV and the drying gas temperature to 200-300 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
MS/MS Analysis (Optional): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain fragmentation data. Vary the collision energy to optimize the fragmentation pattern.
-
Data Analysis: Determine the accurate mass of the molecular ion and propose structures for the major fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with a KBr pellet press.
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) to form a transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the structural elucidation of a novel compound and the logical relationship between the different analytical techniques.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Caption: Interrelationship of analytical techniques for structural elucidation.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. The data presented in this guide, in comparison with the unsaturated analogue 1-(2-Furoyl)piperazine, highlights the distinct spectral features arising from the saturation of the furoyl ring. The provided experimental protocols offer a solid foundation for researchers to perform these analyses. The combination of these techniques provides orthogonal data, leading to an unambiguous confirmation of the chemical structure, which is a cornerstone of robust drug development and scientific research.
References
A Comparative Guide to Ensuring Batch-to-Batch Consistency of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
The consistency of starting materials and intermediates is a cornerstone of reproducible research and robust drug development. For 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a key building block in the synthesis of various pharmaceutical agents, ensuring uniformity across different production batches is critical. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound, offering a comparative analysis against a reference standard and a common alternative. Detailed experimental protocols and data interpretation are presented to aid researchers in establishing rigorous quality control standards.
Key Quality Attributes for Batch-to-Batch Consistency
To thoroughly evaluate the consistency of this compound, a panel of analytical tests should be employed to assess its chemical identity, purity, and physical properties. These attributes are critical indicators of the material's quality and its suitability for downstream applications.
| Quality Attribute | Analytical Technique | Purpose |
| Identity and Structure | 1H NMR Spectroscopy | Confirms the chemical structure and identifies any structural isomers. |
| Purity and Impurity Profile | HPLC-UV | Quantifies the main compound and detects organic impurities. |
| Residual Solvents | Headspace GC-MS | Identifies and quantifies volatile solvents from the manufacturing process. |
| Water Content | Karl Fischer Titration | Measures the amount of water present, which can affect stability and reactivity. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the melting point and assesses thermal stability. |
Comparative Analysis: A Case Study
To illustrate the assessment of batch-to-batch consistency, we present hypothetical data for three different batches of this compound (Batch A, Batch B, and Batch C), compared against a certified reference standard and a common alternative building block, 1-Boc-piperazine. This comparison highlights acceptable variability and underscores the importance of stringent specifications.
Table 1: Purity and Impurity Profile by HPLC-UV
| Sample | Purity (%) | Known Impurity 1 (%) | Unknown Impurity 2 (%) | Total Impurities (%) |
| Reference Standard | 99.92 | 0.03 | 0.02 | 0.08 |
| Batch A | 99.85 | 0.06 | 0.04 | 0.15 |
| Batch B | 99.91 | 0.04 | 0.02 | 0.09 |
| Batch C | 99.88 | 0.05 | 0.03 | 0.12 |
| 1-Boc-piperazine | 99.95 | Not Applicable | 0.02 | 0.05 |
Table 2: Residual Solvents by Headspace GC-MS (ppm)
| Sample | Isopropanol | Toluene | Acetone |
| Reference Standard | < 50 | < 20 | < 50 |
| Batch A | 150 | 30 | 60 |
| Batch B | 80 | < 20 | 55 |
| Batch C | 120 | 25 | < 50 |
| 1-Boc-piperazine | < 50 | < 20 | 70 |
Table 3: Physical and Thermal Properties
| Sample | Water Content (%) (Karl Fischer) | Melting Point (°C) (DSC) |
| Reference Standard | 0.05 | 225.4 |
| Batch A | 0.12 | 224.8 |
| Batch B | 0.08 | 225.2 |
| Batch C | 0.10 | 225.0 |
| 1-Boc-piperazine | 0.03 | 78.5 |
Detailed Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental methodologies. The following protocols provide a framework for the analysis of this compound.
Identity and Structural Confirmation by 1H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.
-
Procedure: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound. Pay close attention to the piperazine and tetrahydrofuran ring protons.
Purity and Impurity Profiling by HPLC-UV
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water and acetonitrile.
Residual Solvent Analysis by Headspace GC-MS
-
Instrument: Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A non-polar column suitable for volatile organic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.32 mm, 1.8 µm).
-
Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Headspace Sampler Conditions: Vial equilibration at 80°C for 15 minutes.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like DMSO.
Water Content Determination by Karl Fischer Titration
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Anhydrous methanol or a specialized Karl Fischer solvent.
-
Procedure: The instrument is first standardized with a known amount of water. Then, a precisely weighed amount of the sample is added to the titration vessel. The titrator automatically dispenses the Karl Fischer reagent until the endpoint is reached. The water content is then calculated based on the amount of reagent consumed.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Procedure: A small, accurately weighed sample (2-5 mg) is placed in an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured relative to an empty reference pan. The melting point is determined from the onset or peak of the melting endotherm.
Visualizing the Assessment Process
To clarify the workflow and the relationships between the different analytical assessments, the following diagrams are provided.
Caption: Workflow for the analytical assessment of batch-to-batch consistency.
Caption: Logical relationship of key attributes for ensuring batch consistency.
Conclusion
A systematic and multi-faceted analytical approach is essential for the robust assessment of batch-to-batch consistency of this compound. By implementing the detailed protocols for HPLC, GC-MS, NMR, Karl Fischer titration, and DSC, and comparing the results against a qualified reference standard, researchers and drug development professionals can confidently ascertain the quality and uniformity of this critical intermediate. This rigorous evaluation ensures the reliability of experimental outcomes and the safety and efficacy of the final pharmaceutical products.
Safety Operating Guide
Safe Disposal of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This chemical is considered hazardous and can cause severe skin burns and eye damage.[1]
Hazard Summary:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Specific target organ toxicity | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[2] |
| Skin Protection | Wear protective gloves and protective clothing.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to send it to a licensed and approved waste disposal plant.[1][2] Do not dispose of this chemical into drains or the environment.[1]
1. Waste Collection and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
2. Spill Management:
-
In case of a spill, avoid creating dust.[2]
-
Mechanically take up the spilled material and place it in an appropriate container for disposal.[2]
-
Clean the contaminated surface thoroughly.[2]
-
For liquid spills, soak up with an inert absorbent material before placing it in a suitable container for disposal.[1][3]
3. Labeling and Documentation:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
-
Maintain a log of the waste generated, including the quantity and date of disposal.
4. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide (CAS No: 63590-62-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] Inspect gloves for integrity before each use. |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[4][5] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded, irritation is experienced, or if working in an area with inadequate ventilation.[4] A dust mask (type N95) may be appropriate for handling the solid form.[6] |
Operational Plan for Safe Handling
Strict adherence to the following step-by-step protocol is crucial when working with this compound.
Experimental Workflow for Handling
Experimental Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid compound, handle it carefully to avoid generating dust.[8] Use a wet method for clean-up if any dust is generated; do not dry sweep.[9]
-
If dissolving or using the compound in a solution, perform these tasks in a well-ventilated area or a fume hood.[3][5]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[8]
-
-
Cleanup:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
-
Waste Disposal:
Summary of Disposal Information
| Waste Type | Disposal Container | Disposal Method |
| Solid Compound | Labeled, sealed container | Via licensed hazardous waste disposal service. |
| Contaminated Labware | Labeled, sealed container | Via licensed hazardous waste disposal service. |
| Empty Containers | Dispose of as unused product | Follow guidelines for hazardous waste disposal. |
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. 1-(2-テトラヒドロフロイル)ピペラジン 臭化水素酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nj.gov [nj.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
